molecular formula C7H7BrN2O B1370384 5-Bromo-N-methylpyridine-2-carboxamide CAS No. 845305-87-5

5-Bromo-N-methylpyridine-2-carboxamide

Cat. No.: B1370384
CAS No.: 845305-87-5
M. Wt: 215.05 g/mol
InChI Key: OHYCXPXWHPWYFX-UHFFFAOYSA-N
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Description

5-Bromo-N-methylpyridine-2-carboxamide (CAS 845305-87-5) is a high-purity chemical compound supplied as a solid with a melting point of 76°C to 77°C . It has the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol . This molecule is a valuable synthetic intermediate in medicinal chemistry and drug discovery research, serving as a key building block for the construction of more complex molecules. The bromine atom at the 5-position of the pyridine ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of diverse aryl and heteroaryl groups . The scaffold combines a pyridine ring, a privileged structure in pharmaceuticals, with a carboxamide group, which is a fundamental component of biological systems and contributes to the stability of potential drug candidates . Researchers value this compound for exploring new antibacterial agents, particularly against resistant pathogens. While this specific molecule's efficacy is documented as a synthetic precursor, related pyridine-carboxamide hybrids have demonstrated promising antibacterial activity against extended-spectrum β-lactamase (ESBL) producing E. coli strains, with some analogues showing potent inhibition in both in vitro and molecular docking studies . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, as it may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYCXPXWHPWYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628488
Record name 5-Bromo-N-methylpyridine-2-carboxamide
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Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845305-87-5
Record name 5-Bromo-N-methylpyridine-2-carboxamide
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Record name 5-Bromo-N-methylpyridine-2-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-N-methylpyridine-2-carboxamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-N-methylpyridine-2-carboxamide, a versatile building block in medicinal chemistry. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Core Chemical Identity and Physicochemical Properties

This compound, with the CAS Number 845305-87-5, is a halogenated pyridine derivative featuring a carboxamide functional group.[1][2][3][4][5] Its strategic placement of a bromine atom and an N-methylcarboxamide group on the pyridine ring makes it a valuable intermediate for introducing diverse functionalities into a molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₇BrN₂O[1]
Molecular Weight 215.05 g/mol [1]
CAS Number 845305-87-5[1][2][3]
Melting Point 76-77 °CNot explicitly cited
Boiling Point (Predicted) 346.8 °C at 760 mmHg[1]
Density (Predicted) 1.545 g/cm³[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in polar organic solvents such as DMSO and DMF. Insoluble in water.

Synthesis of this compound: A Proposed Protocol

Experimental Protocol: Synthesis via Acid Chloride

This protocol is a standard and effective method for the amidation of carboxylic acids.[6]

Step 1: Synthesis of 5-Bromopicolinoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopicolinic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C. The use of an excess of thionyl chloride can also serve as the solvent. Alternatively, an inert solvent such as dichloromethane (DCM) or toluene can be used.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromopicolinoyl chloride can be used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts that are easily removed.

Step 2: Amidation with Methylamine

  • Dissolve the crude 5-bromopicolinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (2.0-2.2 eq) in THF or as an aqueous solution. An excess of the amine is used to neutralize the HCl byproduct generated during the reaction. Alternatively, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) can be added.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality: The highly electrophilic carbonyl carbon of the acid chloride readily reacts with the nucleophilic methylamine. The use of a base is essential to neutralize the hydrochloric acid formed, which would otherwise protonate the unreacted methylamine, rendering it non-nucleophilic.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 5-bromopicolinic_acid 5-Bromopicolinic Acid SOCl2 SOCl₂, Reflux 5-bromopicolinic_acid->SOCl2 5-bromopicolinoyl_chloride 5-Bromopicolinoyl Chloride SOCl2->5-bromopicolinoyl_chloride methylamine Methylamine (CH₃NH₂), Base DCM, 0 °C to rt 5-bromopicolinoyl_chloride->methylamine product 5-Bromo-N-methylpyridine- 2-carboxamide methylamine->product

Caption: Synthetic route to the target compound.

Spectroscopic Characterization

Precise structural elucidation is paramount in chemical synthesis. While experimental spectra for this compound are not provided in the search results, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of similar structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amide proton.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~8.5d~2.51H
H-4~8.0dd~8.5, 2.51H
H-3~7.8d~8.51H
NH~7.5br s-1H
N-CH₃~3.0d~5.03H

Interpretation:

  • Aromatic Protons (H-3, H-4, H-6): The pyridine ring protons will appear in the downfield region (7.8-8.5 ppm). H-6 is expected to be the most downfield due to its proximity to the electronegative nitrogen and the electron-withdrawing carboxamide group. It will likely appear as a doublet with a small coupling constant from H-4. H-4 will be a doublet of doublets, coupled to both H-3 and H-6. H-3 will be a doublet, coupled to H-4.

  • Amide Proton (NH): The amide proton signal is typically a broad singlet and its chemical shift can be concentration and solvent dependent. It will show coupling to the N-methyl protons, which may be observed as a quartet in a high-resolution spectrum or simply as a broad signal.

  • N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen will appear as a doublet due to coupling with the adjacent NH proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C=O~165
C-2~150
C-6~148
C-4~140
C-3~122
C-5~118
N-CH₃~26

Interpretation:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon will have the most downfield chemical shift, typically around 165 ppm.

  • Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The pyridine ring carbons will resonate in the 118-150 ppm range. The carbon bearing the bromine atom (C-5) will be significantly influenced by the halogen's electronic effects. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most downfield among the ring carbons.

  • N-Methyl Carbon (N-CH₃): The methyl carbon will appear in the upfield region, around 26 ppm.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the bromo-substituted pyridine ring, making it a valuable synthon for the construction of more complex molecules, particularly in the field of medicinal chemistry.

Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a widely used method to introduce aryl or vinyl groups.

  • Heck Coupling: This reaction forms a carbon-carbon bond between the bromopyridine and an alkene.

  • Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, providing access to alkynylpyridine derivatives.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary or secondary amines at the 5-position of the pyridine ring.

Diagram 2: Reactivity of this compound in Cross-Coupling Reactions

G cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start 5-Bromo-N-methylpyridine- 2-carboxamide suzuki_reagents R-B(OH)₂ Pd catalyst, Base start->suzuki_reagents heck_reagents Alkene Pd catalyst, Base start->heck_reagents sonogashira_reagents Terminal Alkyne Pd/Cu catalyst, Base start->sonogashira_reagents buchwald_reagents R₂NH Pd catalyst, Base start->buchwald_reagents suzuki_product 5-Aryl/Vinyl Derivative suzuki_reagents->suzuki_product heck_product 5-Alkenyl Derivative heck_reagents->heck_product sonogashira_product 5-Alkynyl Derivative sonogashira_reagents->sonogashira_product buchwald_product 5-Amino Derivative buchwald_reagents->buchwald_product

Caption: Key cross-coupling reactions.

Medicinal Chemistry Relevance

Pyridine-2-carboxamide derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds. They are known to act as inhibitors of various enzymes, particularly kinases, by forming key hydrogen bonding interactions with the protein backbone. The N-methyl group and the pyridine nitrogen can act as hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor. The substituent at the 5-position, introduced via cross-coupling reactions, can be tailored to occupy specific pockets in the enzyme's active site, thereby enhancing potency and selectivity.

Handling and Storage

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

References

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Sources

5-Bromo-N-methylpyridine-2-carboxamide molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-N-methylpyridine-2-carboxamide

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and applications of this compound (C₇H₇BrN₂O). Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the key structural features that define the compound's chemical behavior and utility as a versatile building block in modern organic synthesis. We will explore its spectroscopic signature, conformational analysis, and reactivity, grounding the discussion in established chemical principles and citing authoritative literature.

Introduction and Core Structural Analysis

This compound is a heterocyclic organic compound featuring a pyridine ring as its core scaffold.[1] The systematic placement of its functional groups—a bromine atom and an N-methylated amide—imparts a unique combination of reactivity and structural properties that are highly valuable in medicinal chemistry and materials science.

Molecular Identity:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₇BrN₂O[1]

  • CAS Number: 35868-67-2

  • Molecular Weight: 215.05 g/mol

The molecule's architecture is defined by three primary components:

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. This ring system is a "privileged scaffold" in drug discovery, known for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The nitrogen atom acts as a mild base and a hydrogen bond acceptor.

  • 5-Bromo Substituent: The bromine atom at the C5 position is a critical functional handle. As an electron-withdrawing group, it influences the electron density of the pyridine ring. More importantly, it serves as a reactive site for a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the straightforward introduction of diverse chemical moieties.[2]

  • N-methylpyridine-2-carboxamide Group: Positioned at C2, this group consists of a carbonyl bonded to the ring and an N-methylated amine. The amide functionality is a key structural motif in many pharmaceuticals, capable of acting as both a hydrogen bond donor (from the N-H in the parent amide) and acceptor (at the carbonyl oxygen). In this N-methylated form, it lacks the N-H donor but maintains its acceptor capability and steric influence. The proximity of the amide to the pyridine nitrogen (C2 position) allows for potential chelation with metal ions, a property leveraged in coordination chemistry.[3][4][5]

The planarity of the pyridine ring is well-established. The amide bond (-CO-NH-) itself has a significant double-bond character, leading to restricted rotation and a generally planar geometry. This can result in cis/trans isomers. X-ray crystallographic studies of related picolinamides often show a preference for a cis amide geometry where the pyridine ring and the N-substituent are on the same side relative to the C-N amide bond.[3]

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic fingerprint of this compound is essential for its purification, handling, and structural verification.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₇BrN₂OPubChem[1]
Molecular Weight 215.05 g/mol PubChem
Physical State Solid (predicted)---
XLogP3 0.8PubChem[6]
Hydrogen Bond Donors 1 (Amide N-H)PubChem
Hydrogen Bond Acceptors 2 (Pyridine N, Carbonyl O)PubChem
Spectroscopic Characterization (Predicted)

Direct experimental spectra for this specific compound are not widely published; however, its signature can be reliably predicted based on its constituent functional groups.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: The three protons on the pyridine ring will appear as distinct signals in the aromatic region (~7.5-8.8 ppm). Their coupling patterns (doublets and doublets of doublets) would be characteristic of a 2,5-disubstituted pyridine system.

    • N-Methyl Protons: A singlet, likely around 2.8-3.1 ppm, corresponding to the three protons of the methyl group attached to the amide nitrogen.

    • Amide Proton: A broad singlet (or doublet if coupled to the methyl group, though often broadened) in the region of 8.0-8.5 ppm, which may exchange with D₂O.

  • ¹³C NMR Spectroscopy:

    • Pyridine Carbons: Five distinct signals in the aromatic region (~120-155 ppm). The carbon bearing the bromine (C5) would be shifted relative to an unsubstituted pyridine.

    • Carbonyl Carbon: A characteristic signal in the downfield region, typically ~165-170 ppm.

    • N-Methyl Carbon: A signal in the aliphatic region, around 26-30 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ is indicative of the amide carbonyl group.

    • N-H Bend: A band around 1550 cm⁻¹ associated with the amide II band.

    • C-Br Stretch: A weaker absorption in the fingerprint region, typically 500-650 cm⁻¹.

    • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) will appear as a characteristic doublet of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 214 and 216). This isotopic signature is definitive proof of the presence of a single bromine atom (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br).

Synthesis and Reactivity

The synthesis of this compound is typically achieved through standard amide bond formation chemistry. The reactivity of the molecule is dominated by the versatile bromine substituent.

General Synthesis Protocol

The most common and reliable method involves the coupling of a 5-bromopicolinic acid derivative with methylamine. The carboxylic acid is first activated to facilitate the nucleophilic attack by the amine.

Workflow: Amide Coupling Reaction

G cluster_start Starting Materials cluster_activation Activation Step cluster_coupling Amide Coupling 5-Bromopicolinic_Acid 5-Bromopicolinic Acid SOCl2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride 5-Bromopicolinic_Acid->SOCl2 Reacts with Acid_Chloride 5-Bromopicolinoyl Chloride Methylamine Methylamine (CH₃NH₂) in suitable solvent Acid_Chloride->Methylamine Reacts with SOCl2->Acid_Chloride Forms Product 5-Bromo-N-methylpyridine- 2-carboxamide Methylamine->Product Yields

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: To a solution of 5-bromopicolinic acid in an inert solvent (e.g., dichloromethane or toluene), add an activating agent such as thionyl chloride or oxalyl chloride dropwise at 0°C.[3] The reaction mixture is then typically heated to reflux for 2-4 hours to ensure complete formation of the acyl chloride intermediate. The excess reagent and solvent are removed under reduced pressure.

  • Amidation: The crude 5-bromopicolinoyl chloride is re-dissolved in a fresh, dry, inert solvent. The solution is cooled in an ice bath.

  • Nucleophilic Addition: A solution of methylamine (often as a 2M solution in THF or as aqueous methylamine with a base like triethylamine) is added slowly to the acyl chloride solution. The reaction is typically stirred at 0°C for 30 minutes and then allowed to warm to room temperature for several hours or until completion is confirmed by TLC.

  • Work-up and Purification: The reaction mixture is quenched with water or a saturated sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Final Product: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a pure solid.

Key Reactivity Insights

The true synthetic power of this molecule lies in the reactivity of the C5-Br bond. This site allows the molecule to serve as a versatile scaffold for building more complex structures.

G cluster_reactions Cross-Coupling Reactions cluster_products Derivative Structures Core This compound C5-Br Bond Suzuki Suzuki Coupling (+ Boronic Acid/Ester) Core->Suzuki Pd Catalyst Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Core->Sonogashira Pd/Cu Catalyst Buchwald Buchwald-Hartwig Amination (+ Amine) Core->Buchwald Pd Catalyst Aryl Aryl-Substituted Pyridine Suzuki->Aryl Alkynyl Alkynyl-Substituted Pyridine Sonogashira->Alkynyl Amino Amino-Substituted Pyridine Buchwald->Amino

Caption: Reactivity pathways for derivatization.

Applications in Drug Discovery and Chemical Biology

Pyridine-based carboxamides are ubiquitous in modern pharmaceuticals. This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate used in the synthesis of biologically active molecules.

  • Scaffold for Kinase Inhibitors: The pyridine core is a well-known hinge-binding motif for many protein kinases. The C5 position is often a vector for substitution, allowing chemists to project functional groups into solvent-exposed regions or other pockets of the enzyme to enhance potency and selectivity. Brominated pyridines are common starting materials for synthesizing inhibitors of key targets like p38 MAP kinase.[2]

  • Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and defined chemical handles, this molecule is an ideal fragment for FBDD screening campaigns. Hits containing this fragment can be readily optimized by leveraging the reactivity of the bromine atom to explore the surrounding chemical space.

  • Coordination Chemistry: The 2-carboxamide and pyridine nitrogen can act as a bidentate ligand, forming stable complexes with transition metals. These complexes may have applications in catalysis or as imaging agents.[4][5]

Conclusion

This compound is a compound of significant interest to synthetic and medicinal chemists. Its molecular structure, characterized by a pyridine ring functionalized with a reactive bromine atom and a stabilizing N-methylamide group, provides a robust platform for chemical diversification. The well-defined reactivity of the C-Br bond via cross-coupling reactions, combined with the proven biological relevance of the picolinamide scaffold, ensures its continued importance as a building block in the rational design and synthesis of novel therapeutics and functional materials.

References

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  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Royal Society of Chemistry. [Link]

  • 5-Bromo-N-methylpyridine-3-carboxamide. PubChem, National Institutes of Health. [Link]

  • Crystal structure of a second polymorph of tricarbonyl(N-methylpyridine-2-carboxamide-κN,O)(thiocyanato-κN)rhenium(I). ResearchGate. [Link]

  • Crystal structure of a second polymorph of tricarbonyl(N-methylpyridine-2-carboxamide-κ2 N 1,O)(thiocyanato-κN)rhenium(I). PubMed Central, National Institutes of Health. [Link]

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5-Bromo-N-methylpyridine-2-carboxamide CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-N-methylpyridine-2-carboxamide

Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Its unique structural features—a pyridine core, a reactive bromine handle, and a hydrogen-bonding carboxamide group—make it a valuable scaffold for the synthesis of complex molecular architectures. This guide, intended for researchers and drug development professionals, details the compound's physicochemical properties, outlines a robust synthetic pathway and mechanism, describes essential analytical characterization techniques, explores its applications in drug discovery, and provides critical safety and handling protocols. The information is presented from the perspective of a senior application scientist, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility.

Introduction and Core Identification

This compound (CAS Number: 1196154-61-6 ) is a substituted pyridine derivative that has emerged as a significant intermediate in the synthesis of biologically active compounds.[1][2] The pyridine ring is a prevalent motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic placement of a bromine atom at the 5-position provides a versatile reactive site, primarily for metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse chemical functionalities.[3][4] The N-methylcarboxamide group at the 2-position further influences the molecule's solubility, polarity, and capacity for specific hydrogen bond interactions with biological targets.[3] This combination of features makes it an attractive starting point for constructing libraries of novel compounds in drug discovery programs.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for designing experiments, developing formulations, and ensuring proper handling. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1196154-61-6Parchem[1]
Molecular Formula C₇H₇BrN₂OPubChem[2][5]
Molecular Weight 215.05 g/mol PubChem[3][5]
IUPAC Name This compoundPubChem[2]
Appearance Off-white to pale yellow solid (Typical)General Knowledge
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral Knowledge

Synthesis and Mechanistic Rationale

The most direct and common method for synthesizing this compound is through the amidation of a 5-bromopicolinic acid derivative with methylamine. This approach is favored for its high efficiency and the ready availability of starting materials.

Synthesis Workflow Diagram

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amidation cluster_2 Step 3: Workup & Purification Start 5-Bromopicolinic Acid Activated 5-Bromopicolinoyl Chloride Start->Activated SOCl₂ or (COCl)₂ DCM, 0°C to RT Product 5-Bromo-N-methylpyridine- 2-carboxamide Activated->Product Base (e.g., Et₃N) DCM, 0°C to RT Reagent Methylamine (aq. or gas) Reagent->Product Workup Aqueous Wash & Extraction Product->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Final Pure Product Purification->Final

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

Rationale: The conversion of the carboxylic acid to an acid chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as its byproducts (SO₂ and HCl) are gaseous and easily removed. The subsequent amidation reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions. A tertiary amine base like triethylamine (Et₃N) is included to neutralize the HCl generated during the reaction.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of 5-bromopicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0°C using an ice bath. Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 5-bromopicolinoyl chloride, which is typically used immediately in the next step.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM (~0.5 M) and cool to 0°C.

  • In a separate flask, prepare a solution of methylamine (2.0 eq, e.g., as a 40% aqueous solution or 2.0 M solution in THF) and triethylamine (1.5 eq) in DCM.

  • Add the methylamine solution dropwise to the cooled acid chloride solution.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Analytical Characterization

Ensuring the identity, purity, and stability of a key intermediate is paramount.[6] A multi-technique approach is required for comprehensive characterization.

Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control and batch release.

High-Performance Liquid Chromatography (HPLC)

Purpose: HPLC is the workhorse for assessing the purity of the compound and quantifying any impurities. A reverse-phase method is standard for pyridine derivatives.[6]

Exemplar Protocol:

  • Instrument: HPLC system with a UV detector (diode array detector preferred).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criterion: The main peak should represent >95% of the total integrated peak area for typical research applications.

Mass Spectrometry (MS)

Purpose: MS provides definitive confirmation of the molecular weight, which is a primary indicator of the compound's identity. The characteristic isotopic pattern of bromine is a key diagnostic feature.

Exemplar Protocol:

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation: Dissolve a small amount of sample in methanol or acetonitrile (~0.1 mg/mL).

  • Expected Result: The mass spectrum should show two major peaks corresponding to the protonated molecule [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), these peaks will be of nearly equal intensity and separated by 2 m/z units (e.g., at m/z 215 and 217).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: NMR is the most powerful tool for unambiguous structural elucidation, confirming the precise arrangement of atoms and functional groups.[6]

Exemplar Protocol:

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: The spectrum should show distinct signals for the three aromatic protons on the pyridine ring, the N-methyl group (a doublet coupled to the amide N-H), and the amide proton (a broad quartet).

  • ¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the five carbons of the pyridine ring, the carbonyl carbon, and the N-methyl carbon.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for creating more complex molecules with potential therapeutic applications.

Role as a Synthetic Building Block

G cluster_0 Cross-Coupling Reactions Start 5-Bromo-N-methylpyridine- 2-carboxamide Suzuki Suzuki Coupling (Aryl Boronic Acids) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Pd Catalyst, Base Product Diverse Library of Biologically Active Candidates Suzuki->Product Sonogashira->Product Buchwald->Product

Caption: Application as a scaffold in diversity-oriented synthesis.

The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions.[4] This allows for the modular and efficient construction of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reacting with aryl or heteroaryl boronic acids introduces new aromatic systems, enabling exploration of structure-activity relationships related to aromatic substitution.[4]

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to compounds with rigid, linear linkers, which can be valuable for probing binding pockets in proteins.

  • Buchwald-Hartwig Amination: This reaction allows for the introduction of various primary or secondary amines, creating derivatives with altered physicochemical properties and new hydrogen bonding capabilities.

These synthetic strategies are fundamental in medicinal chemistry for lead optimization, where researchers systematically modify a core scaffold to improve potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the hazard profile can be inferred from closely related structures like 5-Bromo-2-methylpyridine-3-carboxamide.[3]

  • Potential Hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

    • When handling the solid powder, use a dust mask or work in a ventilated fume hood to avoid inhalation.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid creating dust.

    • Ensure adequate ventilation.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery and organic synthesis. Its well-defined structure, coupled with the strategic placement of reactive and interactive functional groups, provides a reliable and versatile platform for the synthesis of novel compounds. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

  • Smolecule. (2023, August 26). 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide.
  • Parchem. This compound (Cas 1196154-61-6).
  • PubChem. 5-Bromo-N-methylpyridine-3-carboxamide.
  • BLD Pharm. 1346819-04-2|5-Bromo-N-methylpyrimidine-2-carboxamide.
  • Benchchem. 5-Bromo-2-methylpyridine-3-carboxamide|CAS 1346541-61-4.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Google Patents. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • PubChem. This compound.
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • ChemicalBook. 5-Bromo-2-methylpyridine synthesis.
  • Benchchem. A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
  • Sigma-Aldrich. 5-Bromo-2-methylpyridine = 99.0 HPLC 3430-13-5.

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5-Bromo-N-methylpyridine-2-carboxamide IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-N-methylpyridine-2-carboxamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We confirm its International Union of Pure and Applied Chemistry (IUPAC) name and detail its chemical identity, physicochemical properties, and a robust, commonly employed synthetic pathway. Furthermore, this document outlines the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, FT-IR, and MS) essential for its unambiguous identification and quality control. The guide culminates in a discussion of its significant applications, primarily as a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), leveraging the reactivity of its bromine substituent for cross-coupling reactions. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this compound.

Nomenclature and Chemical Identity

The formal IUPAC name for the compound is This compound .[1][2] This name precisely describes a pyridine ring substituted at the 2-position with an N-methylated carboxamide group and at the 5-position with a bromine atom. It is also commonly known by synonyms such as 5-bromo-N-methylpicolinamide.[1][3] The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 845305-87-5[1]
Molecular Formula C₇H₇BrN₂O[1]
Molecular Weight 215.05 g/mol [1]
Canonical SMILES CNC(=O)C1=NC=C(C=C1)Br[1]
InChI Key OHYCXPXWHPWYFX-UHFFFAOYSA-N[1]
Synonyms 5-bromo-n-methylpicolinamide, n-methyl 5-bromopicolinamide[1][3]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Appearance Solid (powder to crystal)
Melting Point 76°C to 77°C[1]
Purity (Typical) ≥96%[1]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; low solubility in water.[4]

Synthesis and Purification

A prevalent and logical method for the synthesis of this compound involves the amidation of a carboxylic acid precursor, 5-bromopyridine-2-carboxylic acid. This two-step process ensures high efficiency and selectivity.

Synthetic Rationale

The core of the synthesis is the formation of an amide bond, a fundamental transformation in organic chemistry. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated" to create a more reactive electrophile. A common method is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly electrophilic and reacts readily with a nucleophile, in this case, methylamine, to form the desired amide.

SynthesisWorkflow cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Workup & Purification A 5-Bromopyridine-2-carboxylic Acid C 5-Bromopyridine-2-carbonyl chloride (Activated Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) B->C E This compound (Final Product) C->E Nucleophilic Acyl Substitution D Methylamine (CH₃NH₂) D->E F Crude Product E->F Aqueous Workup G Purified Product F->G Column Chromatography IsotopePattern cluster_peaks Expected Molecular Ion Peaks M+ [C₇H₇⁷⁹BrN₂O]⁺ M+ [C₇H₇⁷⁹BrN₂O]⁺ M+2 [C₇H₇⁸¹BrN₂O]⁺ M+2 [C₇H₇⁸¹BrN₂O]⁺ A m/z = 214 C Relative Intensity ~100% A->C B m/z = 216 D Relative Intensity ~98% B->D

Sources

Introduction: Strategic Importance and Synthesis Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-N-methylpyridine-2-carboxamide

This compound is a key heterocyclic building block in contemporary drug discovery and fine chemical synthesis. Its pyridine core, substituted with a bromine atom and an N-methylcarboxamide group, offers versatile handles for further chemical modification, such as cross-coupling reactions at the bromine site, while the amide moiety can participate in crucial hydrogen bonding interactions within biological targets. This guide provides a detailed exploration of the principal synthetic pathways to this valuable intermediate, focusing on the underlying chemical logic, practical experimental protocols, and critical process considerations for researchers in the pharmaceutical and chemical sciences.

The primary synthetic strategy hinges on the formation of the amide bond between a suitable 5-bromopicolinic acid precursor and methylamine. Direct condensation is generally inefficient due to the formation of a highly unreactive ammonium carboxylate salt[1][2]. Therefore, activation of the carboxylic acid is paramount. This guide will detail two robust and widely adopted methodologies: the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate and the use of modern in situ peptide coupling reagents.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic disconnection of the target molecule at the amide C-N bond logically identifies 5-bromopyridine-2-carboxylic acid (also known as 5-bromopicolinic acid) and methylamine as the primary precursors. This approach forms the foundation of the synthetic strategies discussed herein.

G cluster_legend Retrosynthesis Legend Target This compound Disconnection Amide Bond Disconnection Target->Disconnection Precursors 5-Bromopyridine-2-carboxylic Acid + Methylamine Disconnection->Precursors RetrosyntheticArrow Retrosynthetic Arrow KeyDisconnection Key Disconnection

Figure 1. Retrosynthetic analysis of this compound.

Pathway I: Synthesis via Acyl Chloride Intermediate

This classic and highly reliable method involves a two-step process: the activation of 5-bromopicolinic acid to its corresponding acyl chloride, followed by reaction with methylamine. The conversion to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.

Step 1: Preparation of 5-Bromopyridine-2-carboxylic Acid

While 5-bromopyridine-2-carboxylic acid is commercially available[3][4], it can also be prepared in the laboratory via the oxidation of 5-bromo-2-methylpyridine. This transformation provides a cost-effective route if the starting picoline derivative is readily accessible.

Experimental Protocol: Oxidation of 5-Bromo-2-methylpyridine [4]

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-bromo-2-methylpyridine (6.0 g, 35 mmol) and 150 mL of water.

  • Heat the mixture to 80°C with vigorous stirring.

  • Add potassium permanganate (KMnO₄) (24.8 g, 157 mmol) portion-wise over 3 hours, maintaining the temperature at 80°C. The purple color of the permanganate will dissipate as it is consumed.

  • After the final addition, continue stirring at 80°C for an additional 3-4 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Adjust the pH of the clear filtrate to 4-5 with concentrated hydrochloric acid. A white precipitate of 5-bromopyridine-2-carboxylic acid will form.

  • Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Acyl Chloride Formation and Amidation

The carboxylic acid is converted to the highly reactive 5-bromopicolinoyl chloride, which is then immediately treated with methylamine without purification. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

G A 5-Bromopicolinic Acid B Activation (e.g., SOCl₂) A->B C 5-Bromopicolinoyl Chloride (Reactive Intermediate) B->C Step 1 D Amine Addition (Methylamine) C->D E 5-Bromo-N-methylpyridine- 2-carboxamide D->E Step 2

Figure 2. Workflow for the acyl chloride synthesis pathway.

Experimental Protocol: Synthesis of this compound

  • Activation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend 5-bromopyridine-2-carboxylic acid (2.02 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Add thionyl chloride (1.1 mL, 15 mmol, 1.5 equiv) dropwise at 0°C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure to yield the crude acyl chloride as a solid or oil.

  • Amidation: Re-dissolve the crude 5-bromopicolinoyl chloride in fresh anhydrous DCM (30 mL) and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methylamine (e.g., 2.0 M in THF, 7.5 mL, 15 mmol, 1.5 equiv) dropwise with vigorous stirring. A tertiary amine base like triethylamine (2.8 mL, 20 mmol, 2.0 equiv) should be added to scavenge the HCl byproduct[5].

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water (30 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure this compound.

Pathway II: Synthesis via In Situ Amide Coupling Reagents

Modern amide bond formation often employs coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions than the acyl chloride method[6]. This approach is particularly advantageous for complex substrates with sensitive functional groups. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient.

G cluster_0 Reaction Mixture CarboxylicAcid 5-Bromopicolinic Acid ActivatedEster Activated O-Acyl Intermediate CarboxylicAcid->ActivatedEster Activation Amine Methylamine Product Amide Product Amine->Product Nucleophilic Attack Base Tertiary Amine Base (e.g., DIPEA) Base->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Activation ActivatedEster->Product Nucleophilic Attack Byproduct Byproducts

Figure 3. General mechanism of amide formation using a coupling reagent.

Experimental Protocol: HATU-Mediated Synthesis [7]

  • In a round-bottom flask, dissolve 5-bromopyridine-2-carboxylic acid (1.01 g, 5 mmol) in anhydrous DMF (25 mL).

  • Add HATU (2.28 g, 6 mmol, 1.2 equiv) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol, 3.0 equiv). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add a solution of methylamine (e.g., 2.0 M in THF, 3.0 mL, 6 mmol, 1.2 equiv) dropwise to the activated mixture at room temperature.

  • Stir the reaction for 2-6 hours at room temperature. Monitor the reaction to completion by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash sequentially with 5% aqueous lithium chloride solution (to remove DMF), saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel as described in Pathway I.

Data Summary and Method Comparison

ParameterPathway I: Acyl ChloridePathway II: Coupling Reagent (HATU)
Activating Agent Thionyl Chloride (SOCl₂)HATU
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Temperature 0°C to RefluxRoom Temperature
Reaction Time 6-15 hours2-6 hours
Advantages Cost-effective reagents, high reactivityMilder conditions, high yields, fewer side reactions, broad substrate scope[6]
Disadvantages Harsh reagents (SOCl₂), potential for side reactions with sensitive substratesHigher cost of reagents, requires careful purification to remove byproducts

Purification and Characterization

Independent of the synthetic pathway, the final product requires rigorous purification and characterization to confirm its identity and purity, which is critical for its use in drug development.

  • Purification: Flash column chromatography on silica gel is the most common method. A typical eluent system is a gradient of 0-50% ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be employed for final purification.

  • Characterization:

    • ¹H NMR: Expected signals include a singlet for the N-methyl protons, and distinct signals in the aromatic region for the three pyridine protons.

    • ¹³C NMR: Signals corresponding to the carbonyl carbon, the N-methyl carbon, and the six carbons of the bromopyridine ring are expected.

    • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should be observed, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

    • Melting Point: A sharp melting point indicates high purity of the crystalline solid.

Safety Considerations

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). All manipulations must be performed in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Coupling Reagents (e.g., HATU): While less hazardous than SOCl₂, coupling reagents can be irritants and sensitizers. Handle with care, avoiding inhalation of dust and skin contact.

  • Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. N,N-Dimethylformamide is a reproductive toxin. Minimize exposure by working in a fume hood and using appropriate PPE.

  • Amines (Methylamine): Flammable and corrosive. Handle with care in a well-ventilated area.

This guide provides a comprehensive framework for the synthesis of this compound. The choice between the acyl chloride and coupling reagent pathways will depend on factors such as substrate sensitivity, scale, cost, and available laboratory resources. Both methods, when executed with care, provide reliable access to this important chemical intermediate.

References

  • Condensation of Acids with Amines. Chemistry LibreTexts. (2020-05-30). Available at: [Link]

  • Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. ACS Publications - Organic Letters. Available at: [Link]

  • Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. Fengchen Group. Available at: [Link]

  • The preparation of amides. Chemguide. Available at: [Link]

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. (2023-01-22). Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008-06-23). Available at: [Link]

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An In-depth Technical Guide to the Starting Materials for 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-N-methylpyridine-2-carboxamide

This compound is a key molecular scaffold and versatile building block in modern medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a bromine atom, a carboxamide group, and a methyl substituent, offers multiple points for synthetic elaboration. The bromine atom, in particular, serves as a crucial reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. The N-methylcarboxamide moiety can participate in critical hydrogen bonding interactions with biological targets, influencing the pharmacokinetic and pharmacodynamic properties of derivative compounds. Understanding the most efficient and scalable synthetic routes to this intermediate is paramount for researchers aiming to accelerate their discovery programs. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the selection of starting materials and the underlying chemical logic that governs these transformations.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis

A retrosynthetic analysis of the target molecule reveals the most logical disconnections and, consequently, the most strategically sound starting materials. The primary and most intuitive disconnection is across the amide bond, which simplifies the target into two readily accessible synthons: 5-bromopyridine-2-carboxylic acid and methylamine . This is the most common and industrially favored approach.

A secondary disconnection of the carboxylic acid itself points to 5-bromo-2-methylpyridine (5-bromo-2-picoline) as a key precursor, which can be oxidized to form the required carboxylic acid. This multi-step approach provides a robust and high-yielding pathway from a commercially available starting material.

G Target This compound Acid 5-Bromopyridine-2-carboxylic Acid Target->Acid Amide Disconnection Amine Methylamine Target->Amine Amide Disconnection Picoline 5-Bromo-2-methylpyridine Acid->Picoline Oxidation (C-C Disconnection)

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: From 5-Bromo-2-methylpyridine

The most field-proven and scalable synthesis of this compound initiates from 5-bromo-2-methylpyridine. This pathway involves two principal transformations: the oxidation of the methyl group to a carboxylic acid, followed by the formation of the N-methyl amide.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amidation Picoline 5-Bromo-2-methylpyridine Acid 5-Bromopyridine-2-carboxylic Acid Picoline->Acid KMnO4, H2O 85-90°C Activated_Acid Acyl Chloride Intermediate Acid->Activated_Acid SOCl2 or (COCl)2 Target This compound Activated_Acid->Target Methylamine (CH3NH2)

Caption: Key synthetic workflow from 5-bromo-2-methylpyridine.

Step 1: Oxidation of 5-Bromo-2-methylpyridine

The conversion of the 2-methyl group of the pyridine ring to a carboxylic acid is a critical step. The choice of oxidant is key to achieving high yield and purity without compromising the sensitive bromo-substituted aromatic ring.

Expertise & Causality: Potassium permanganate (KMnO₄) is the oxidant of choice for this transformation.[1][2] It is a powerful, inexpensive, and effective reagent for oxidizing alkyl side chains on aromatic rings. The reaction is typically performed in water under heating. The electron-withdrawing nature of the pyridine ring and the bromo substituent deactivates the ring towards oxidative cleavage, allowing for the selective oxidation of the methyl group. The reaction proceeds via a radical mechanism initiated by hydrogen abstraction from the methyl group, followed by further oxidation to the carboxylate salt. Acidic workup then protonates the carboxylate to yield the desired carboxylic acid.

ParameterConditionSource
Starting Material 5-Bromo-2-methylpyridine[1]
Oxidant Potassium Permanganate (KMnO₄)[1][2]
Solvent Water[1]
Molar Ratio (Substrate:KMnO₄) 1 : 2 to 1 : 3[1]
Reaction Temperature 85-90 °C[1]
Typical Yield ~77%[1]

Detailed Experimental Protocol: Synthesis of 5-Bromopyridine-2-carboxylic Acid[1][2]

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-bromo-2-methylpyridine (17.1 g, 0.1 mol) and 100 mL of water.

  • Heat the mixture to 80 °C with vigorous stirring.

  • Add potassium permanganate (39.5 g, 0.25 mol) in portions over 60-90 minutes, ensuring the internal temperature is maintained between 85-90 °C. The exothermic reaction requires careful control of the addition rate.

  • After the addition is complete, maintain the reaction at 90 °C for an additional 90 minutes, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

  • Combine the filtrates and cool in an ice bath. Carefully adjust the pH to 3-4 with 6M hydrochloric acid. A white precipitate will form.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-bromopyridine-2-carboxylic acid. The product can be further purified by recrystallization from ethanol.[1]

Step 2: Amide Formation with Methylamine

The final step is the coupling of 5-bromopyridine-2-carboxylic acid with methylamine. This is a standard amidation reaction that requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Expertise & Causality: The most direct method for activating the carboxylic acid is its conversion to a highly reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are ideal for this purpose as their byproducts (SO₂, HCl, CO, CO₂) are gaseous and easily removed. The resulting acyl chloride is then reacted in situ with methylamine (typically used as a solution in THF, water, or as a gas) to form the final amide product with high efficiency. The reaction is generally run at low temperatures to control the exothermicity of the reaction between the acyl chloride and the amine.

Detailed Experimental Protocol: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert nitrogen atmosphere, suspend 5-bromopyridine-2-carboxylic acid (10.1 g, 0.05 mol) in 100 mL of anhydrous dichloromethane.

  • Add a catalytic amount of DMF (2-3 drops).

  • Slowly add oxalyl chloride (5.5 mL, 0.06 mol) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours. The evolution of gas will cease, and the solution will become clear, indicating the formation of the acyl chloride.

  • In a separate flask, cool a 2.0 M solution of methylamine in THF (50 mL, 0.1 mol) to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution to the methylamine solution via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by adding 50 mL of water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Alternative Starting Materials and Precursor Synthesis

While 5-bromo-2-methylpyridine is an excellent starting material, its own synthesis is relevant for a comprehensive understanding. A common route to this precursor starts from 6-methyl-3-aminopyridine via a Sandmeyer-type reaction.[3]

Expertise & Causality: The Sandmeyer reaction is a classic transformation that converts an aromatic amine into an aryl halide. The amine is first diazotized with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) to form a diazonium salt. This highly reactive intermediate is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom. This method provides a regiochemically controlled way to introduce the bromine atom at the desired position.[3]

Conclusion

For the synthesis of this compound, the most strategically sound and industrially viable approach relies on two key starting materials: 5-bromo-2-methylpyridine and methylamine . The synthetic pathway, involving a robust potassium permanganate oxidation followed by a standard acyl chloride-mediated amidation, is efficient, scalable, and utilizes readily available reagents. Understanding the synthesis of the 5-bromo-2-methylpyridine precursor itself, for instance from 6-methyl-3-aminopyridine, provides researchers with a complete and versatile roadmap for accessing this valuable chemical intermediate.

References

  • Fengchen Group. (n.d.). Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. Retrieved from [Link]

  • Google Patents. (2013). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Google Patents. (2009). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • Google Patents. (2015). CN104987308A - Preparation method for 5-bromine-2-picolinic acid.
  • Google Patents. (2009). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

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An In-depth Technical Guide to the Biological Activity of 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-N-methylpyridine-2-carboxamide, a pyridine derivative with significant potential in therapeutic research. The document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and detailed protocols for investigating its biological activities. While direct research on this specific molecule is emerging, this guide synthesizes data from closely related analogs to provide a robust framework for its scientific exploration.

Introduction to this compound

This compound belongs to the pyridine-carboxamide class of compounds, which are recognized for their diverse biological activities. The pyridine ring is a common motif in many pharmaceuticals due to its ability to form hydrogen bonds and participate in various biological interactions. The presence of a bromine atom at the 5-position and an N-methylcarboxamide group at the 2-position creates a unique electronic and steric profile that can be exploited for targeted drug design.

Pyridine derivatives are integral to numerous natural products, including alkaloids and vitamins. In medicinal chemistry, they serve as scaffolds for developing agents with a wide range of therapeutic applications, such as antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects[1][2]. The carboxamide group is a crucial functional group in many biologically active molecules, contributing to their stability and binding affinity[3].

Synthesis of this compound and its Derivatives

The synthesis of pyridine-carboxamide derivatives is a well-established area of organic chemistry. The bromine atom on the pyridine ring serves as a versatile handle for various cross-coupling reactions, allowing for the generation of a diverse library of analogs.

A common synthetic route involves the amidation of a corresponding carboxylic acid or its activated derivative. For instance, the synthesis of related compounds has been achieved through the reaction of a pyridine carboxylic acid with an appropriate amine in the presence of a coupling reagent.

Derivatives of this compound can be synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the introduction of various aryl or heteroaryl groups at the 5-position, enabling the exploration of structure-activity relationships (SAR)[4][5].

General Synthetic Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 5-aryl-N-methylpyridine-2-carboxamides from this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Nitrogen atmosphere

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve this compound and the arylboronic acid in a 4:1 mixture of 1,4-dioxane and water.

  • Add the palladium catalyst and the base to the reaction mixture.

  • Heat the mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the catalyst.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-N-methylpyridine-2-carboxamide.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound G Suzuki-Miyaura Cross-Coupling A->G B Arylboronic Acid B->G C Pd(PPh₃)₄ (Catalyst) C->G D K₃PO₄ (Base) D->G E 1,4-Dioxane/Water (Solvent) E->G F 85-95 °C F->G H Workup & Purification G->H I 5-Aryl-N-methylpyridine-2-carboxamide (Product) H->I

Caption: General workflow for the synthesis of 5-aryl-N-methylpyridine-2-carboxamide derivatives via Suzuki-Miyaura cross-coupling.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound and its derivatives are hypothesized to exhibit a range of biological effects, primarily as antimicrobial agents and modulators of inflammatory pathways.

Antimicrobial Activity

The pyridine-carboxamide scaffold is present in several compounds with known antibacterial and antifungal properties[2][3]. The mechanism of action for such compounds often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

For instance, derivatives of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli[3]. The carboxamide linkage is crucial for this activity, as it mimics the peptide bond in bacterial proteins[3]. It is plausible that this compound could act as an inhibitor of bacterial enzymes, such as β-lactamases, by binding to their active sites.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) for this compound against various bacterial strains.

Bacterial StrainPredicted MIC (µg/mL)
Escherichia coli16 - 64
Staphylococcus aureus8 - 32
Pseudomonas aeruginosa32 - 128
Bacillus subtilis4 - 16
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow A Prepare serial dilutions of This compound in a 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37 °C for 18-24 hours B->C D Observe for visible growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Modulation of Inflammatory Pathways

A structurally related compound, 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide, has been identified as a probe that binds to galectin-3[6]. Galectin-3 is a protein involved in various biological processes, including inflammation, cell adhesion, and migration. By binding to galectin-3, this compound can modulate its activity and influence these processes[6].

This suggests that this compound could also interact with galectin-3 or other proteins involved in inflammatory signaling pathways. Inhibition of such pathways could have therapeutic potential in inflammatory and immune-related diseases.

Potential Signaling Pathway Inhibition:

The inhibition of galectin-3 by a this compound analog could disrupt downstream signaling events that contribute to inflammation. This may include the modulation of pathways involving NF-κB and MAPK, which are key regulators of inflammatory gene expression.

Galectin3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Inflammatory Ligand Receptor Cell Surface Receptor Ligand->Receptor Galectin3 Galectin-3 Receptor->Galectin3 Signaling_Cascade Downstream Signaling (e.g., NF-κB, MAPK) Galectin3->Signaling_Cascade Inflammation Inflammatory Response Signaling_Cascade->Inflammation Inhibitor 5-Bromo-N-methyl- pyridine-2-carboxamide (Hypothetical Inhibitor) Inhibitor->Galectin3

Caption: Hypothetical inhibition of the Galectin-3 signaling pathway by this compound.

Future Directions and Therapeutic Potential

The exploration of this compound and its derivatives is a promising area of research. Future studies should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets to identify novel activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of lead compounds in animal models.

The versatility of the pyridine-carboxamide scaffold, combined with the potential for diverse functionalization, makes this compound a valuable starting point for the development of new therapeutic agents.

References

  • Smolecule. (2023, August 26). 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide.
  • Benchchem. 5-Bromo-2-methylpyridine-3-carboxamide | CAS 1346541-61-4.
  • MDPI. (2023, March 31). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.
  • Google Patents. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • ResearchGate. (2025, August 5). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Executive Summary

5-Bromo-N-methylpyridine-2-carboxamide represents a promising, yet underexplored, scaffold in medicinal chemistry. While direct biological data for this specific molecule is nascent, its structural components—a pyridine ring, a carboxamide linker, and a bromine substituent—are hallmarks of a class of compounds with significant and diverse pharmacological activities. This technical guide synthesizes the current understanding of structurally related pyridine carboxamide and nicotinamide analogs to forecast the most probable therapeutic targets for this compound. We delve into the mechanistic basis for these predictions, drawing parallels from established enzyme inhibitors in oncology, infectious diseases, and inflammatory conditions. Furthermore, we provide a comprehensive, actionable framework for the experimental validation of these hypothesized targets, equipping researchers and drug development professionals with the necessary protocols and strategic insights to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Pyridine Carboxamide Scaffold in Modern Drug Discovery

The pyridine carboxamide motif is a cornerstone of contemporary medicinal chemistry, renowned for its versatile role as a pharmacophore in a multitude of clinically successful drugs. Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability, and its ability to engage in a wide range of non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. As analogs of nicotinamide, a form of vitamin B3 and a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), these compounds are well-positioned to interact with a vast array of NAD+-dependent enzymes.[1][2]

The therapeutic landscape is replete with examples of pyridine carboxamide derivatives acting as potent and selective enzyme inhibitors. From targeting histone demethylases in oncology to urease in infectious diseases and phosphodiesterase 4 (PDE4) in inflammatory conditions, the adaptability of this scaffold is evident.[3][4] The introduction of a bromine atom, as seen in this compound, offers a strategic vector for further chemical modification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[5][6] This guide will, therefore, leverage the rich pharmacology of this compound class to propose and rationalize a focused set of potential therapeutic targets for this compound.

Chemical Properties of this compound

A foundational understanding of the chemical and physical properties of this compound is crucial for interpreting its potential biological activity and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O[7]
Molecular Weight 215.05 g/mol [8]
CAS Number 1196154-61-6[9]
Appearance Solid (predicted)N/A
Solubility Predicted to be soluble in organic solvents like DMSO and DMFN/A

The N-methylpyridine-2-carboxamide core presents key features for target interaction. The pyridine nitrogen and the carboxamide oxygen can act as hydrogen bond acceptors, while the amide proton can be a hydrogen bond donor. The aromatic pyridine ring can participate in π-stacking interactions with aromatic residues in a protein's binding pocket. The bromine atom at the 5-position is an electron-withdrawing group, which can influence the electronic properties of the pyridine ring and potentially enhance binding affinity to certain targets.

Inferred Potential Therapeutic Targets

Based on a comprehensive review of the literature on structurally analogous compounds, we have identified three high-priority classes of enzymes as potential therapeutic targets for this compound.

Target Class 1: Protein Tyrosine Phosphatases (e.g., SHP2)

Background and Therapeutic Relevance: Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node in the RAS-MAPK pathway, which is frequently hyperactivated in various cancers.[10] SHP2 promotes cell proliferation and survival, and its inhibition has emerged as a promising therapeutic strategy for tumors with RAS pathway mutations.[10]

Evidence from Analogous Compounds: A recent study reported the discovery of novel substituted pyridine carboxamide derivatives as potent allosteric inhibitors of SHP2.[10] These compounds demonstrated excellent in vivo antitumor efficacy in a xenograft mouse model. The general structure of these inhibitors shares the core pyridine carboxamide scaffold with this compound, suggesting that our compound of interest may also bind to and inhibit SHP2.

Potential Mechanism of Action: this compound could act as an allosteric inhibitor of SHP2, binding to a site distinct from the active site and inducing a conformational change that locks the enzyme in an inactive state. This would prevent the dephosphorylation of its substrates, thereby downregulating the RAS-MAPK signaling cascade and inhibiting cancer cell growth.

Signaling Pathway Diagram:

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras Compound 5-Bromo-N-methyl- pyridine-2-carboxamide Compound->SHP2

Caption: SHP2 signaling pathway and proposed inhibition.

Target Class 2: NAD+-Dependent Enzymes (e.g., Nicotinamide N-Methyltransferase - NNMT)

Background and Therapeutic Relevance: Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds.[11] Overexpression of NNMT has been linked to metabolic diseases such as obesity and diabetes, as well as to the progression of certain cancers. Inhibition of NNMT is therefore being explored as a therapeutic strategy for these conditions.

Evidence from Analogous Compounds: The structural similarity of this compound to nicotinamide makes it a prime candidate for interacting with NAD+-dependent enzymes. A study identified a novel nicotinamide analog that effectively inhibited NNMT enzymatic activity in mice.[11] Given that our compound is a substituted nicotinamide, it is plausible that it could also bind to the nicotinamide binding site of NNMT and act as an inhibitor.

Potential Mechanism of Action: this compound could act as a competitive inhibitor of NNMT, competing with the endogenous substrate, nicotinamide, for binding to the active site. This would block the methylation of nicotinamide and disrupt the metabolic processes that are dependent on NNMT activity.

Signaling Pathway Diagram:

NNMT_Pathway cluster_reaction NNMT Catalyzed Reaction Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAM S-adenosyl methionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA SAH S-adenosyl homocysteine (SAH) NNMT->SAH Metabolic_Effects Downstream Metabolic Effects MNA->Metabolic_Effects Compound 5-Bromo-N-methyl- pyridine-2-carboxamide Compound->NNMT

Caption: NNMT metabolic pathway and proposed inhibition.

Target Class 3: Fungal Succinate Dehydrogenase (SDH)

Background and Therapeutic Relevance: Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, is a vital enzyme for cellular respiration in both mammals and fungi. However, subtle structural differences between fungal and mammalian SDH have been exploited to develop selective antifungal agents. SDH inhibitors (SDHIs) are an important class of fungicides used in agriculture.[12]

Evidence from Analogous Compounds: A series of novel pyridine carboxamide derivatives have been synthesized and shown to possess antifungal activity as potential SDH inhibitors.[12] One of the lead compounds from this study exhibited potent in vivo antifungal activity against Botrytis cinerea. The core chemical structure of these compounds is consistent with that of this compound, suggesting a similar mode of action.

Potential Mechanism of Action: this compound could bind to the ubiquinone-binding site (Q-site) of the fungal SDH enzyme, preventing the reduction of ubiquinone to ubiquinol. This would disrupt the electron transport chain, leading to a halt in cellular respiration and ultimately, fungal cell death. The selectivity for the fungal enzyme would be a key determinant of its therapeutic potential.

Signaling Pathway Diagram:

SDH_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate UQH2 Ubiquinol (QH2) SDH->UQH2 e- UQ Ubiquinone (Q) UQ->SDH Complex_III Complex III UQH2->Complex_III ATP_Production ATP Production Complex_III->ATP_Production Compound 5-Bromo-N-methyl- pyridine-2-carboxamide Compound->SDH

Caption: Fungal respiratory chain and proposed SDH inhibition.

Proposed Target Validation Strategy

A systematic and rigorous experimental workflow is essential to validate the computationally inferred therapeutic targets for this compound. The following section outlines a comprehensive, multi-tiered approach, progressing from in vitro biochemical assays to cell-based functional studies.

Experimental Workflow Diagram

Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_invivo In Vivo Validation Enzyme_Assay Biochemical Enzyme Inhibition Assays (IC50 Determination) Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Enzyme_Assay->Binding_Assay Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT) Binding_Assay->Cell_Viability Target_Engagement Target Engagement Assays (e.g., CETSA) Cell_Viability->Target_Engagement Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot) Target_Engagement->Pathway_Analysis Animal_Model Disease-Relevant Animal Models Pathway_Analysis->Animal_Model

Caption: A tiered workflow for target validation.

Detailed Experimental Protocols

Protocol 4.2.1: In Vitro Enzyme Inhibition Assay (Example: SHP2 Phosphatase Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human SHP2 protein.

  • Materials: Recombinant human SHP2 protein, DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate, assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT), 384-well black plates, plate reader with fluorescence capabilities.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 10 µL of recombinant SHP2 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.

    • Monitor the fluorescence intensity (excitation/emission ~358/450 nm) every minute for 30 minutes at room temperature.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2.2: Cell-Based Proliferation Assay (Example: Cancer Cell Line)

  • Objective: To assess the anti-proliferative effect of this compound on a cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520 esophageal cancer cells).

  • Materials: KYSE-520 cells, complete growth medium (e.g., RPMI-1640 with 10% FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, plate reader.

  • Procedure:

    • Seed KYSE-520 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion and Future Directions

This compound is a molecule of significant therapeutic promise, situated at the confluence of several well-validated pharmacophores. While direct experimental evidence of its biological activity is yet to be established, the extensive literature on structurally related pyridine carboxamide and nicotinamide analogs provides a strong rationale for investigating its potential as an inhibitor of key enzymes in oncology, metabolic diseases, and infectious diseases. The proposed therapeutic targets—SHP2, NNMT, and fungal SDH—represent high-value areas of drug discovery with a clear unmet medical need.

The path forward requires a systematic and rigorous validation of these hypotheses, following the experimental framework outlined in this guide. Future research should also focus on exploring the structure-activity relationship of this compound through the synthesis and screening of analogs, particularly leveraging the reactivity of the bromine atom for diversification. Such studies will be instrumental in unlocking the full therapeutic potential of the this compound scaffold and in developing novel, life-saving medicines.

References

  • Taylor & Francis Online. (2025-05-19). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • MDPI. (2018-09-13). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. [Link]

  • PMC - NIH. (2022-09-29). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. [Link]

  • Europe PMC. (1998-01-01). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. [Link]

  • ResearchGate. (2023-11-01). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. [Link]

  • J-Stage. (2022-01-01). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]

  • PubMed. (2025-01-15). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. [Link]

  • Wikipedia. Nicotinamide cofactor analogues. [Link]

  • PubMed. (2018-03-01). Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase. [Link]

  • PubChem. 5-Bromo-N-methylpyridine-3-carboxamide. [Link]

  • ResearchGate. (2014-01-01). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • PubMed. (1985-06-01). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • PubChem. This compound. [Link]

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5-Bromo-N-methylpyridine-2-carboxamide literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-N-methylpyridine-2-carboxamide

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, detailed synthesis protocols, and state-of-the-art characterization techniques. The narrative emphasizes the compound's strategic importance, particularly how its distinct structural features—the reactive bromine atom and the hydrogen-bonding-capable carboxamide group—are leveraged in the design of novel therapeutics and functional materials. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic versatility of this important intermediate.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis.[1] The pyridine ring, a common motif in pharmacologically active compounds, is functionalized with a bromine atom at the 5-position and an N-methylcarboxamide group at the 2-position. The bromine atom serves as a synthetically valuable handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions.[2][3] Simultaneously, the N-methylcarboxamide moiety can engage in crucial hydrogen bonding interactions, influencing the pharmacokinetic and pharmacodynamic profiles of derivative molecules.[2]

Table 1: Key Physicochemical and Structural Data for this compound

Property Value Source
IUPAC Name This compound PubChem[1]
CAS Number 1196154-61-6 Parchem[4]
Molecular Formula C₇H₇BrN₂O PubChem[1]
Molecular Weight 215.05 g/mol PubChem
Canonical SMILES CNC(=O)C1=NC=C(C=C1)Br PubChem[1]
InChI Key SDEAXTCYJTEKSM-UHFFFAOYSA-N PubChem[1]
Appearance Solid, powder to crystal Chemical Suppliers
Melting Point 91-96 °C (for related 5-Bromopyridine-2-carbaldehyde) ChemicalBook[5]

| Solubility | Soluble in DMSO and DMF | Smolecule[6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the amidation of an activated carboxylic acid precursor, such as an acyl chloride or ester, derived from 5-bromopicolinic acid. This standard approach offers high efficiency and purity.

General Synthesis Workflow

The synthetic pathway involves two primary stages: the activation of the carboxylic acid and the subsequent coupling with methylamine. The first step enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amine in the second step.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Coupling 5-Bromopicolinic_Acid 5-Bromopicolinic Acid Acyl_Chloride 5-Bromopicolinoyl Chloride 5-Bromopicolinic_Acid->Acyl_Chloride  SOCl₂ or (COCl)₂ Target_Compound This compound Acyl_Chloride->Target_Compound  Base (e.g., Et₃N) Methylamine Methylamine (CH₃NH₂) Methylamine->Target_Compound

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Amidation of 5-Bromopicolinic Acid

This protocol describes a representative laboratory-scale synthesis.

Materials:

  • 5-Bromopicolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Methylamine (solution in THF or as hydrochloride salt)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 5-bromopicolinic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear. The progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromopicolinoyl chloride, which is often used directly in the next step.

  • Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in DCM. Alternatively, use a solution of methylamine in THF (1.5 eq).

  • Add the methylamine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Workup and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques as described in the following section. The expected outcome is a white to off-white solid.

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the structural integrity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary tools for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the amide proton (which may be broad), and the three aromatic protons on the pyridine ring, with characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for M+ and M+2) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound. A purity level of >95% is typically required for applications in drug discovery.[7]

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile scaffold for creating more complex molecules with desired biological activities or material properties.

A Strategic Intermediate for Cross-Coupling Reactions

The bromine atom at the C-5 position is a prime site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[2] These powerful synthetic methods allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

G Start 5-Bromo-N-methyl- pyridine-2-carboxamide Suzuki Suzuki Coupling (+ Arylboronic Acid) Start->Suzuki  Pd Catalyst, Base Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira  Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (+ Amine/Alcohol) Start->Buchwald  Pd Catalyst, Base Product_Suzuki 5-Aryl-N-methyl- pyridine-2-carboxamide Suzuki->Product_Suzuki Product_Sonogashira 5-Alkynyl-N-methyl- pyridine-2-carboxamide Sonogashira->Product_Sonogashira Product_Buchwald 5-Amino/Alkoxy-N-methyl- pyridine-2-carboxamide Buchwald->Product_Buchwald

Caption: Derivatization via cross-coupling reactions.

This synthetic flexibility has been exploited to create libraries of compounds for screening against various biological targets. For instance, derivatives of related pyridine carboxamides have been investigated for their potential as antibacterial agents, kinase inhibitors in oncology, and modulators of inflammatory pathways.[6][8][9][10] While specific biological activity for the title compound itself is not extensively documented in publicly available literature, its derivatives are of significant interest. For example, related 5-bromo-7-azaindolin-2-one derivatives have shown potent antitumor activity.[9]

Role in Targeting Disease Pathways

Pyridine carboxamide derivatives are known to interact with various enzymes and receptors. The amide group can act as both a hydrogen bond donor and acceptor, facilitating binding to protein active sites. By modifying the substituent at the 5-position, researchers can fine-tune the molecule's steric and electronic properties to achieve high affinity and selectivity for a specific biological target, such as a protein kinase or a bacterial enzyme.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its precursors.

Table 2: GHS Hazard and Precautionary Information

Category Code Statement
Hazard Statements H315 Causes skin irritation.[11][12]
H319 Causes serious eye irritation.[12][13]
H335 May cause respiratory irritation.[13]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[11][14]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[11][14]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[11][13]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][13] |

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[11] Avoid all personal contact, including inhalation.[15] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion and Future Outlook

This compound stands out as a high-value synthetic intermediate. Its well-defined structure, coupled with the strategic placement of reactive and interactive functional groups, provides a robust platform for chemical innovation. The established protocols for its synthesis and the vast potential for derivatization through modern cross-coupling chemistry ensure its continued relevance in the pursuit of novel pharmaceuticals and advanced materials. Future research will likely focus on expanding the library of derivatives and exploring their applications in emerging therapeutic areas, such as targeted protein degradation and the development of novel agrochemicals.

References

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  • MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22049775, 5-Bromo-N-methylpyridine-3-carboxamide. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Google Patents.
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  • Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
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  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]

  • Arabian Journal of Chemistry. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • MolPort. Compound 5-bromo-N-{[2-(phenylsulfanyl)ethyl]carbamothioyl}pyridine-3-carboxamide. [Link]

  • PubMed Central. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. [Link]

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The Discovery and Development of Pyridine-2-Carboxamide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone in the design of novel therapeutics. This guide provides a comprehensive overview of the discovery of pyridine-2-carboxamide derivatives, delving into their synthesis, biological evaluation, and the rationale behind key experimental choices. As a senior application scientist, the aim is to equip researchers with the foundational knowledge and practical insights necessary to navigate the development of this important class of molecules.

The Significance of the Pyridine-2-Carboxamide Core

The pyridine ring, a six-membered heteroaromatic system containing a nitrogen atom, imparts a unique set of properties to a molecule. The nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and pharmacokinetic profile. The carboxamide group, on the other hand, is a versatile functional group that can participate in hydrogen bonding as both a donor and an acceptor, crucial for target binding. The juxtaposition of these two moieties in the 2-position of the pyridine ring creates a scaffold with a specific geometry and electronic distribution that has proven to be highly effective in interacting with a diverse range of biological targets. This has led to the development of pyridine-2-carboxamide derivatives as potent inhibitors of enzymes such as Hematopoietic Progenitor Kinase 1 (HPK1) and Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) for cancer therapy, as well as promising antimicrobial and antiviral agents.[1][2][3]

Synthetic Strategies for Pyridine-2-Carboxamide Derivatives

The synthesis of pyridine-2-carboxamide derivatives can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

Amide Coupling Reactions: A Direct and Versatile Approach

One of the most common and direct methods for the synthesis of pyridine-2-carboxamides is the coupling of pyridine-2-carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Causality Behind Experimental Choices:

  • Acid Activation: Carboxylic acids are generally not reactive enough to directly form an amide bond with amines. Therefore, activating agents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride, or coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[4] The choice of activating agent can depend on the sensitivity of other functional groups in the molecule and the desired reaction conditions. For instance, HATU is often preferred for its mild reaction conditions and high yields, especially in peptide synthesis.[4]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acid generated during the reaction (e.g., HCl from acyl chloride formation) and to deprotonate the amine, increasing its nucleophilicity.[5] In some cases, an excess of the amine reactant itself can serve as the base.[6]

  • Solvent: Aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used to prevent side reactions with the activated carboxylic acid intermediate.[7]

Experimental Protocol: General Amide Coupling via Acyl Chloride
  • Acyl Chloride Formation: To a solution of pyridine-2-carboxylic acid (1.0 eq.) in dry toluene, add a few drops of DMF (catalyst) followed by the dropwise addition of thionyl chloride (10.0 eq.).[8] Reflux the mixture for 3 hours. After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude pyridine-2-carbonyl chloride.[8] This intermediate is often used directly in the next step without further purification.

  • Amide Formation: Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add a solution of the crude pyridine-2-carbonyl chloride (1.1 eq.) in DCM dropwise to the cooled amine solution.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired pyridine-2-carboxamide derivative.

Hantzsch Pyridine Synthesis: Building the Pyridine Ring

The Hantzsch synthesis is a classic multi-component reaction that allows for the construction of a substituted pyridine ring from simple acyclic precursors.[9] This method is particularly useful for accessing pyridine-2-carboxamide derivatives with specific substitution patterns on the pyridine core that might be difficult to achieve through functionalization of a pre-existing pyridine ring. The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[10]

Causality Behind Experimental Choices:

  • Components: The choice of the aldehyde, β-ketoester, and the nitrogen source determines the final substitution pattern of the pyridine ring. By using a β-ketoester that incorporates a carboxamide functionality, a pyridine-3,5-dicarboxamide derivative can be synthesized.

  • Oxidation: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine.[9] A subsequent oxidation step is required to aromatize the ring to the corresponding pyridine. Common oxidizing agents include iodine in methanol or simply exposure to air.[11]

Experimental Protocol: Modified Hantzsch Synthesis for a Pyridine Dicarboxamide Derivative
  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq.), ethyl acetoacetate (2.0 eq.), and ammonium acetate (1.2 eq.) in ethanol.

  • Condensation: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Oxidation and Isolation: After the condensation is complete, add a solution of iodine (1.1 eq.) in methanol and continue to reflux for another 2 hours to effect aromatization.[11]

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution to remove excess iodine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the substituted pyridine-3,5-dicarboxylate. This can then be further modified to obtain the desired carboxamide.

Mannich Reaction: Introducing Functional Groups

The Mannich reaction is a powerful tool for the C-C bond formation and can be employed to introduce aminomethyl groups onto the pyridine ring, which can then be further elaborated to form the carboxamide functionality. This is particularly effective for electron-rich pyridine systems, such as 3-hydroxypyridines.[12]

Causality Behind Experimental Choices:

  • Substrate: The success of the Mannich reaction on a pyridine ring is highly dependent on the electronic nature of the ring. Electron-donating groups are generally required to activate the ring towards electrophilic attack by the iminium ion intermediate.[12]

  • Reagents: The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and an active hydrogen-containing compound (in this case, the pyridine ring).

Biological Evaluation of Pyridine-2-Carboxamide Derivatives

The diverse biological activities of pyridine-2-carboxamide derivatives necessitate a range of assays to evaluate their potential as therapeutic agents.

Anticancer Activity

Pyridine-2-carboxamide derivatives have emerged as potent inhibitors of HPK1 and SHP2, two key regulators of immune cell signaling and proliferation pathways in cancer.[1][2]

  • HPK1 (Hematopoietic Progenitor Kinase 1): HPK1 is a negative regulator of T-cell activation.[5] Inhibition of HPK1 can enhance the anti-tumor immune response.[13]

  • SHP2 (Src homology-2 containing protein tyrosine phosphatase 2): SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways.[9] Its inhibition can suppress tumor cell proliferation.

Experimental Protocol: In Vitro HPK1 Kinase Inhibition Assay
  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant human HPK1 enzyme and a suitable substrate (e.g., a synthetic peptide) in the reaction buffer. Prepare an ATP solution.

  • Compound Preparation: Serially dilute the test pyridine-2-carboxamide derivatives in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound, HPK1 enzyme, and the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Use a suitable method to detect kinase activity, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. The luminescent signal is inversely proportional to the kinase activity.[3]

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Experimental Protocol: In Vitro SHP2 Phosphatase Activity Assay
  • Reagent Preparation: Prepare an assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM DTT, and 2.5 mM EDTA). Use a suitable substrate, such as a phosphopeptide or the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[9][14]

  • Enzyme and Compound Incubation: Incubate the recombinant SHP2 enzyme with various concentrations of the test compounds at room temperature for 30 minutes.

  • Phosphatase Reaction: Initiate the reaction by adding the substrate and incubate at 30 °C for 30 minutes.

  • Detection: For phosphopeptide substrates, quantify the released inorganic phosphate using a reagent like Malachite Green.[9] For DiFMUP, measure the increase in fluorescence.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of phosphatase activity against the inhibitor concentration.

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine-2-carboxamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.[1] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Activity

The antimicrobial potential of pyridine-2-carboxamide derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination
  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[15]

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in the same broth.[15]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[16]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

Data Presentation and Visualization

Quantitative Data Summary
Compound IDTargetAssay TypeIC₅₀ (nM)% TGIMIC (µg/mL)Reference
Compound 19HPK1Enzymatic-94.3% (in CT26 model)-[5]
Compound C6SHP2Enzymatic0.1369.5% (in MV-4-11 model)-[2]
Compound 6fVarious Bacteria & FungiBroth Microdilution--0.49-1.95[17]
Compound 6pVarious Bacteria & FungiBroth Microdilution--0.49-0.98[17]

TGI: Tumor Growth Inhibition

Visualizing Synthetic and Biological Workflows

Diagram 1: General Synthetic Workflow for Pyridine-2-Carboxamides via Amide Coupling

G cluster_0 Synthesis Start Pyridine-2-carboxylic Acid + Amine Step1 Acid Activation (e.g., SOCl₂, HATU) Start->Step1 Reagents Step2 Amide Coupling (Base, Solvent) Step1->Step2 Activated Acid Step3 Work-up & Purification Step2->Step3 Crude Product End Pyridine-2-carboxamide Derivative Step3->End Purified Product

Caption: A generalized workflow for the synthesis of pyridine-2-carboxamides.

Diagram 2: HPK1 Signaling Pathway and Inhibition

G cluster_1 T-Cell Receptor Signaling TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates & Inhibits Downstream Downstream Signaling (e.g., ERK activation) SLP76->Downstream TCell_Activation T-Cell Activation Downstream->TCell_Activation Inhibitor Pyridine-2-carboxamide Inhibitor Inhibitor->HPK1 Inhibits

Caption: Inhibition of HPK1 by a pyridine-2-carboxamide derivative.

Conclusion and Future Directions

The pyridine-2-carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The successful development of potent HPK1 and SHP2 inhibitors highlights the potential of this class of compounds in oncology. Furthermore, their demonstrated antimicrobial activities suggest that there are still untapped therapeutic areas to be explored. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the application of advanced computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, to guide the design of next-generation pyridine-2-carboxamide-based drugs.[17][18]

References

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Technical Guide: A Mechanistic Hypothesis for 5-Bromo-N-methylpyridine-2-carboxamide as a Novel Immuno-Oncology Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide puts forth a well-founded scientific hypothesis for the mechanism of action (MoA) of a specific, under-investigated derivative: 5-Bromo-N-methylpyridine-2-carboxamide . Based on a comprehensive analysis of its structural features and the established activities of analogous compounds, we hypothesize that this compound functions as a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) , a key negative regulator of T-cell activation. This document provides the theoretical framework for this hypothesis, outlines a multi-stage experimental plan to rigorously test it, and offers detailed protocols for its validation, positioning this compound as a promising candidate for cancer immunotherapy.

Introduction: Structural Analysis and Rationale for Hypothesis

This compound is a small molecule whose biological activity is not extensively documented in public literature. However, an analysis of its constituent parts provides a strong basis for a targeted MoA hypothesis.

  • The Pyridine-2-Carboxamide Core: This scaffold is prevalent in a variety of enzyme inhibitors. Recent research has identified numerous pyridine-2-carboxamide derivatives as potent inhibitors of kinases and phosphatases, including Hematopoietic Progenitor Kinase 1 (HPK1) and Src homology-2-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] This structural motif is adept at forming critical hydrogen bonds and other interactions within ATP-binding pockets.

  • The 5-Bromo Substituent: The introduction of a bromine atom onto a phenyl or pyridyl ring is a well-established strategy in drug design.[4][5] The bromine atom can significantly enhance binding affinity through the formation of halogen bonds with the target protein.[4][5] This interaction, arising from an electropositive region on the halogen atom known as a "sigma-hole," can provide a crucial anchor point within a binding site.[4][5] In the context of a kinase inhibitor, this could translate to increased potency and selectivity.

  • N-methylcarboxamide: This group acts as a key hydrogen bond donor and acceptor, further anchoring the molecule within a target's active site.

Given these features, and the growing body of evidence implicating pyridine carboxamides in immune modulation, we propose a specific and testable hypothesis.

Hypothesis: this compound acts as an ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This inhibition blocks the negative feedback loop in T-cell receptor (TCR) signaling, thereby enhancing T-cell activation, cytokine production, and anti-tumor immune responses.

HPK1 has emerged as a high-value target in immuno-oncology due to its role in suppressing T-cell function.[2][6][7] Pharmacological inhibition of HPK1 is expected to restore robust anti-tumor immunity, making it an attractive therapeutic strategy.[7]

Proposed Signaling Pathway and Point of Intervention

HPK1 is a negative feedback regulator of TCR signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream substrates, such as SLP-76, leading to their ubiquitination and degradation. This dampens the signaling cascade that would otherwise lead to T-cell activation. Our hypothesis posits that this compound directly intervenes in this pathway by occupying the ATP-binding pocket of HPK1, preventing it from carrying out its inhibitory function.

HPK1_Pathway cluster_TCell T-Cell Cytoplasm TCR TCR Complex Lck Lck TCR->Lck Engagement ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT SLP-76 ZAP70->LAT Phosphorylates PLCg1 PLCγ1 Activation LAT->PLCg1 HPK1 HPK1 LAT->HPK1 Activates Activation T-Cell Activation (IL-2, IFNγ) PLCg1->Activation HPK1->LAT Phosphorylates SLP-76 (Negative Feedback) Compound 5-Bromo-N- methylpyridine- 2-carboxamide Compound->HPK1 INHIBITS

Caption: Hypothesized intervention of this compound in the HPK1 signaling pathway.

Experimental Validation Workflow

A phased approach is proposed to systematically validate the hypothesis. This workflow begins with direct biochemical confirmation of target engagement and progresses through cellular assays to in vivo efficacy models.

Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement & Function cluster_2 Phase 3: In Vivo Efficacy A1 HPK1 Kinase Assay (ADP-Glo) Determine IC50 A2 Kinase Selectivity Panel Assess off-target effects A1->A2 A3 Mechanism of Inhibition Study (e.g., Lineweaver-Burk Plot) A2->A3 B1 pSLP-76 Western Blot in Jurkat cells Confirm target engagement A3->B1 Advance Lead Compound B2 Primary T-Cell Activation Assay Measure IL-2 & IFNγ secretion B1->B2 B3 T-Cell Proliferation Assay (e.g., CFSE dilution) B2->B3 C1 Syngeneic Mouse Tumor Model (e.g., CT-26 colorectal) B3->C1 Confirm Cellular Activity C2 Monotherapy Efficacy Study Measure Tumor Growth Inhibition (TGI) C1->C2 C3 Combination Study with anti-PD-1 Assess synergistic effects C2->C3

Caption: A three-phase workflow for the validation of the proposed mechanism of action.

Detailed Experimental Protocols

Phase 1: Biochemical Validation

Objective: To determine if the compound directly inhibits HPK1 enzymatic activity and to assess its selectivity.

4.1. Protocol: HPK1 In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[1][6]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform an 11-point, 3-fold serial dilution in DMSO to generate a concentration gradient.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

    • HPK1 Enzyme: Dilute recombinant human HPK1 (e.g., Promega) in kinase buffer to the desired concentration.

    • Substrate/ATP Mix: Dilute a suitable substrate (e.g., SLP-76 peptide) and ATP (at its Kₘ concentration) in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the diluted compound, 2 µL of HPK1 enzyme, and 2 µL of the substrate/ATP mixture. Include "no enzyme" and "DMSO only" controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

4.2. Kinase Selectivity Profiling

To ensure the compound is not a promiscuous kinase inhibitor, it should be screened against a broad panel of kinases (e.g., Eurofins KinaseProfiler™ or similar service) at a fixed concentration (e.g., 1 µM). A selective inhibitor will show potent inhibition of HPK1 with minimal activity against other kinases, especially those within the MAP4K family.[7]

Phase 2: Cellular Target Engagement and Functional Assays

Objective: To confirm the compound engages HPK1 in a cellular context and enhances T-cell function.

5.1. Protocol: T-Cell Activation Assay (IL-2 & IFN-γ Secretion)

This protocol measures key cytokines released by activated T-cells.[7][8][9]

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using a Ficoll-Paque gradient. Isolate CD3+ T-cells using a negative selection kit.

  • Cell Plating: Plate the T-cells in a 96-well plate at a density of 1 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • T-Cell Stimulation: Add anti-CD3 and anti-CD28 antibodies (e.g., plate-bound or beads) to stimulate the T-cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of IL-2 and IFN-γ in the supernatant using standard ELISA kits.

  • Data Analysis: Plot the cytokine concentration against the compound concentration to determine the EC₅₀ for T-cell activation enhancement.

Phase 3: In Vivo Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of the compound, both as a monotherapy and in combination with an immune checkpoint inhibitor.

6.1. Protocol: Syngeneic Mouse Tumor Model (CT-26)

This model uses a mouse colon carcinoma cell line (CT-26) implanted into immunocompetent BALB/c mice, providing a functional immune system to assess immunotherapy agents.[2][10][11]

  • Cell Culture: Culture CT-26 cells in appropriate media until they reach 80-90% confluency.

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ CT-26 cells into the flank of 6-8 week old female BALB/c mice.

  • Tumor Growth Monitoring: Allow tumors to grow until they reach an average volume of 100-150 mm³. Monitor tumor volume using caliper measurements (Volume = (length × width²)/2).

  • Randomization and Dosing: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., oral gavage)

    • Group 2: this compound (at a determined dose and schedule)

    • Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)

    • Group 4: Combination of the compound and anti-PD-1 antibody

  • Efficacy Evaluation: Continue dosing for a predefined period (e.g., 21 days). Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry to characterize the immune infiltrate).

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate TGI and assess the statistical significance of any anti-tumor effects.

Expected Outcomes and Interpretation

This section outlines the anticipated results that would lend support to the central hypothesis.

Experiment Parameter Measured Expected Outcome for a Positive Result Interpretation
HPK1 Kinase Assay IC₅₀Potent inhibition (IC₅₀ < 100 nM)The compound directly inhibits HPK1 enzyme activity.
Kinase Selectivity Panel % Inhibition @ 1 µM>50-fold selectivity for HPK1 over other MAP4K family kinases and other kinases.[7]The compound is a selective inhibitor of HPK1.
T-Cell Activation Assay IL-2, IFN-γ levelsDose-dependent increase in cytokine secretion upon TCR stimulation.[7]The compound enhances T-cell effector functions in vitro.
Syngeneic Tumor Model Tumor Growth Inhibition (TGI)Significant TGI in the monotherapy group and synergistic or additive TGI in the anti-PD-1 combination group.[2]The compound has anti-tumor efficacy in vivo, likely through an immune-mediated mechanism.

Conclusion

The structural attributes of this compound provide a compelling rationale for hypothesizing its function as an inhibitor of HPK1. The proposed multi-phase validation workflow offers a rigorous and logical path to test this hypothesis, starting from fundamental biochemical interactions and progressing to functional outcomes in cellular and in vivo systems. If validated, this compound could represent a novel and valuable addition to the arsenal of immuno-oncology therapeutics. The detailed protocols provided herein serve as a self-contained guide for researchers to embark on the investigation of this promising molecule.

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Spectroscopic data for 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-N-methylpyridine-2-carboxamide

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for high-value applications, unambiguous confirmation of its chemical structure and purity is a non-negotiable prerequisite for further development. Spectroscopic analysis provides the foundational dataset for this confirmation, offering a detailed fingerprint of the molecule's atomic and functional group composition.

This guide serves as a comprehensive technical overview of the core spectroscopic techniques used to characterize this compound. As experimental spectra for this specific molecule are not widely published, we will leverage established spectroscopic principles and data from analogous structures to predict the expected data. This approach, from the perspective of a senior application scientist, not only provides a robust framework for what researchers should expect to observe but also explains the causal logic behind the experimental choices and data interpretation, ensuring a rigorous and self-validating analytical workflow.

Molecular Structure and Analytical Workflow

The primary objective of this guide is to establish a spectroscopic profile that validates the molecular structure of this compound. The numbering convention used for spectral assignments is detailed in the diagram below.

cluster_mol This compound N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C8 C8(O) C2->C8 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 Br7 Br7 C5->Br7 C6->N1 O9 O9 C8->O9 N10 N10(H) C8->N10 C11 C11(H3) N10->C11

Caption: Molecular structure and atom numbering scheme.

A multi-technique approach is essential for comprehensive characterization. Each technique provides a unique and complementary piece of structural information. The logical flow of analysis ensures that each step builds upon the last, from initial functional group identification to the final, detailed atomic connectivity map.

start Synthesized Compound (this compound) ir IR Spectroscopy (Functional Group ID) start->ir Initial Check ms Mass Spectrometry (Molecular Weight & Formula) ir->ms Proceed if C=O, N-H, Aryl present nmr NMR Spectroscopy (¹H & ¹³C) (Atomic Connectivity) ms->nmr Proceed if MW matches confirm Structure Confirmed nmr->confirm Final Confirmation

Mass spectrometry of 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-N-methylpyridine-2-carboxamide

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and an N-methylcarboxamide group. As a functionalized pyridine derivative, it serves as a valuable building block in medicinal chemistry and drug discovery.[1] Accurate characterization of such molecules is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for confirming molecular identity, elucidating structure, and ensuring purity.[2] This guide provides a detailed examination of the mass spectrometric behavior of this compound, offering field-proven insights into sample preparation, ionization strategies, and fragmentation analysis to support researchers in its application.

Core Molecular Properties and Isotopic Signature

A foundational understanding of the analyte's properties is critical before any analysis. The key to interpreting the mass spectrum of this compound lies in recognizing the distinct isotopic signature of bromine.

  • Molecular Formula: C₇H₇BrN₂O[3]

  • Monoisotopic Mass: 213.9742 Da[4]

  • Average Molecular Weight: 215.05 g/mol [4]

The most crucial characteristic for its mass spectrometric identification is the presence of a bromine atom. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance.[5] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This "M" and "M+2" pattern is a definitive marker for the presence of bromine in a fragment or molecular ion.[6][7]

Sample Preparation for Mass Spectrometry

The quality of mass spectrometric data is directly dependent on the quality of the sample preparation. The primary goal is to solubilize the analyte and remove non-volatile salts or contaminants that can interfere with ionization and introduce background noise.[8][9]

Recommended Protocol for LC-MS Analysis

This protocol is designed for analysis using electrospray ionization (ESI) coupled with liquid chromatography (LC).

  • Initial Solubilization (Stock Solution):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity organic solvent such as methanol (MeOH) or acetonitrile (ACN) to create a stock solution of ~1 mg/mL. Ensure complete dissolution.[10]

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution. Take 10 µL of the 1 mg/mL solution and dilute it with 990 µL of the desired mobile phase (e.g., 50:50 ACN:H₂O with 0.1% formic acid). This yields a working concentration of ~10 µg/mL.[10]

    • Causality: High concentrations can lead to detector saturation, ion suppression, and contamination of the ion source.[10] The addition of a small amount of acid (like formic acid) is crucial for ESI in positive ion mode, as it promotes the formation of protonated molecules, [M+H]⁺.[11][12]

  • Filtration (Self-Validation Step):

    • Filter the final working solution through a 0.22 µm syringe filter (PTFE or other compatible material) directly into a 2 mL autosampler vial.

    • Trustworthiness: This step is critical to remove any particulate matter that could clog the delicate tubing of the LC system or the mass spectrometer's sample introduction capillary, ensuring robust and reproducible analysis.[10]

  • Blank Injections:

    • Before and after running the sample set, inject a blank sample (the same solvent used for the final dilution). This helps to assess system cleanliness and prevent carry-over between different samples.[10]

Ionization Techniques: A Comparative Analysis

The choice of ionization method dictates the nature of the resulting mass spectrum. The two most relevant techniques for a small molecule like this compound are Electron Impact (EI) and Electrospray Ionization (ESI).[13]

Electron Impact (EI) Ionization

EI is a "hard" ionization technique that uses a high-energy electron beam (~70 eV) to ionize the sample.[14] This process imparts significant excess energy, leading to extensive and reproducible fragmentation.[15]

  • Applicability: Best suited for volatile and thermally stable compounds, typically coupled with Gas Chromatography (GC-MS).[16]

  • Information Yield: Provides a detailed fragmentation pattern that acts as a "fingerprint" for structural elucidation. The molecular ion (M⁺•) is often observed, but can be weak or absent if the molecule is particularly fragile.[14]

  • Rationale: For this compound, EI would be an excellent choice for confirming the compound's structure through its characteristic fragments.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that generates ions from a liquid solution. It is ideal for less volatile and thermally labile molecules and is the standard for LC-MS.[17]

  • Applicability: The premier choice for LC-MS analysis of small molecules, including pyridine derivatives.[11]

  • Information Yield: Primarily produces intact protonated molecules [M+H]⁺ (in positive ion mode) or deprotonated molecules [M-H]⁻ (in negative ion mode), with minimal in-source fragmentation.[18] This provides clear molecular weight information.

  • Rationale: ESI is the preferred method for quantitative studies or when analyzing complex mixtures, as it cleanly presents the molecular ion. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to gain structural information.[9]

Mass Analysis and Fragmentation Pathways

The mass spectrum of this compound will be defined by its isotopic pattern and predictable fragmentation routes.

Expected Molecular Ion Cluster (M⁺• or [M+H]⁺)

Regardless of the ionization technique, the molecular ion will appear as a doublet of nearly equal intensity due to the ⁷⁹Br and ⁸¹Br isotopes.

IonDescriptionCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
M⁺• Molecular Ion (EI)213.97215.97
[M+H]⁺ Protonated Molecule (ESI)214.98216.98
Proposed Fragmentation Pathway under Electron Impact (EI)

EI ionization will induce fragmentation at the weakest bonds and through stable neutral losses. The pyridine ring is relatively stable, while the carboxamide side chain is the most likely site for initial cleavages.[19]

  • Alpha-Cleavage: The bond between the pyridine ring and the carbonyl group is a prime site for cleavage.

    • Loss of •N(H)CH₃: Cleavage of the amide C-N bond results in the formation of the 5-bromopicolinoyl cation.

    • Loss of •C(=O)N(H)CH₃: Cleavage of the C-C bond between the ring and the carbonyl group leads to the 5-bromopyridine radical cation.

  • Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br).[20]

  • Loss of CO: Following initial fragmentation, a neutral loss of carbon monoxide (28 Da) is a common pathway for carbonyl-containing fragments.[21]

The following diagram illustrates the logical flow of this fragmentation:

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments M This compound (M+•) m/z 214/216 F1 [M - •N(H)CH₃]+ m/z 184/186 M->F1 - •N(H)CH₃ F2 [M - •Br]+ m/z 135 M->F2 - •Br F3 [M - •C(=O)N(H)CH₃]+ m/z 156/158 M->F3 - •C(=O)N(H)CH₃ F1_1 [F1 - CO]+ m/z 156/158 F1->F1_1 - CO

Caption: Proposed EI fragmentation pathway for this compound.

Tandem Mass Spectrometry (MS/MS) via ESI

Using ESI, the [M+H]⁺ ion (m/z 215/217) would be selected in the first mass analyzer (Q1). Collision-Induced Dissociation (CID) with an inert gas (e.g., argon) in the collision cell (q2) would then induce fragmentation. The expected product ions would be similar to those in EI but arise from an even-electron species. A common loss would be the neutral N-methylformamide molecule (H₂N(CH₃)C=O), leading to the 5-bromopyridinium ion.

Summary of Expected Key Ions

The following table summarizes the most anticipated ions in the mass spectrum of this compound.

m/z (⁷⁹Br / ⁸¹Br)Ion FormulaOriginIonization Mode
214 / 216[C₇H₇BrN₂O]⁺•Molecular IonEI
215 / 217[C₇H₈BrN₂O]⁺Protonated MoleculeESI
184 / 186[C₆H₃BrO]⁺M - •N(H)CH₃EI
156 / 158[C₅H₃BrN]⁺•M - •C(=O)N(H)CH₃ or (M - •N(H)CH₃) - COEI
135[C₇H₇N₂O]⁺M - •BrEI

Experimental Workflow Diagram

Caption: General workflow for the mass spectrometric analysis of a small molecule.

Conclusion

The mass spectrometric analysis of this compound is straightforward but requires careful attention to its unique isotopic signature. The presence of bromine provides a definitive M/M+2 doublet at a ~1:1 ratio, which is invaluable for identifying the molecular ion and any bromine-containing fragments. Electron Impact ionization is a powerful tool for structural confirmation through its rich fragmentation pattern, primarily involving cleavages around the amide functional group. For quantitative analysis or studies in complex matrices, LC-MS with Electrospray Ionization is the superior choice, providing excellent sensitivity for the intact protonated molecule. By following the protocols and interpretative logic outlined in this guide, researchers can confidently utilize mass spectrometry to characterize this compound in their drug development and scientific endeavors.

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  • Lelo, A., et al. (2002). Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee. Journal of Chromatography B, 775(1), 123-131. Available at: [Link]

  • Stocchi, F., et al. (1999). Measurement of Nicotinamide and N-methyl-2-pyridone-5-carboxamide in Plasma by High Performance Liquid Chromatography. Biomedical Chromatography, 13(5), 360-362. Available at: [Link]

  • Li, X., & Ma, W. (2024). Mass Spectrometry for Biomedical and Food Analysis. Molecules, 29(9), 2056. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-N-butylpicolinamide. PubChem Compound Database. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable pharmaceutical product.[1][2] Poor aqueous solubility can severely limit oral bioavailability, hinder the development of intravenous formulations, and lead to unreliable results in biological assays.[3][4] This technical guide provides a comprehensive analysis of the solubility profile of 5-Bromo-N-methylpyridine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the scarcity of publicly available experimental data for this specific molecule, this guide establishes a predictive framework based on its structural properties and provides detailed, field-proven experimental protocols for the precise determination of both its thermodynamic and kinetic solubility. These methodologies are designed to equip researchers, scientists, and drug development professionals with the necessary tools to accurately characterize this compound and similar pyridine carboxamide derivatives.

Introduction to this compound

This compound belongs to the pyridine carboxamide class of compounds, which are significant scaffolds in medicinal chemistry.[5][6] The structure, featuring a pyridine ring, a carboxamide group, and a bromine atom, suggests a complex interplay of factors governing its solubility. The pyridine nitrogen offers a site for protonation, the carboxamide group can act as both a hydrogen bond donor and acceptor, and the bromine atom contributes to the molecule's lipophilicity. Understanding how these features collectively influence solubility in both aqueous and organic media is paramount for its progression in any research and development pipeline.

Predicted Physicochemical Properties

While experimental data is limited, the physicochemical properties of this compound can be predicted using computational models. These properties provide a foundational understanding of its expected solubility behavior.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₇H₇BrN₂O-
Molecular Weight 215.05 g/mol [7]Moderate molecular weight, generally favorable for solubility.
cLogP ~1.5 - 2.5Indicates moderate lipophilicity; may have limited aqueous solubility.
pKa (Predicted) ~2-3 (Pyridine N)The pyridine nitrogen is weakly basic and will be protonated only at low pH, potentially increasing solubility in acidic conditions.
Hydrogen Bond Donors 1 (Amide N-H)Can participate in hydrogen bonding with protic solvents.
Hydrogen Bond Acceptors 2 (Pyridine N, Carbonyl O)Can accept hydrogen bonds from protic solvents like water.

Note: cLogP and pKa values are estimates based on the structure and data for similar compounds like pyridine-2-carboxamide and brominated pyridines.[8][9]

Defining and Measuring Solubility in Drug Discovery

In the context of drug discovery, solubility is assessed in two primary forms: thermodynamic and kinetic.[2][3][4]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid state.[10] This is a critical parameter for late-stage development and formulation.[3][4] The most reliable method for its determination is the shake-flask method .[11][12]

  • Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (typically DMSO) into an aqueous buffer.[13][14] This high-throughput method is invaluable for early-stage discovery to quickly rank compounds, but it can often overestimate the true thermodynamic solubility.[3][15]

Experimental Protocols for Solubility Determination

The following protocols provide step-by-step methodologies for accurately determining the solubility of this compound.

General Workflow for Solubility Assessment

The process of determining solubility involves several key stages, from sample preparation to quantitative analysis. This workflow ensures robust and reproducible results.

G cluster_prep Preparation cluster_exp Experiment cluster_sep Separation cluster_analysis Analysis prep_compound Weigh Compound / Prepare DMSO Stock thermo Thermodynamic Assay (Shake-Flask) prep_compound->thermo kinetic Kinetic Assay (DMSO Stock Addition) prep_compound->kinetic prep_buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) prep_buffer->thermo prep_buffer->kinetic separation Separate Undissolved Solid (Filtration / Centrifugation) thermo->separation kinetic->separation quant Quantify Solute Concentration (HPLC-UV, LC-MS) separation->quant result Calculate Solubility (µg/mL, µM) quant->result

Sources

Methodological & Application

Application Notes and Protocol for the Synthesis of 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Bromo-N-methylpyridine-2-carboxamide, a key intermediate in pharmaceutical research and drug development. The protocol details a robust and reproducible method centered on the direct amide coupling of 5-bromopyridine-2-carboxylic acid and methylamine using a common coupling agent. This application note is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety precautions, and characterization data.

Introduction

This compound is a vital heterocyclic building block. Its structure, featuring a bromo-substituted pyridine ring coupled to a methylamide, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of kinase inhibitors, receptor antagonists, and other biologically active compounds. The strategic placement of the bromine atom allows for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the construction of diverse molecular libraries for high-throughput screening.[1]

This guide focuses on a reliable synthetic route that prioritizes efficiency, yield, and purity. The chosen method is the direct amide bond formation, a cornerstone reaction in medicinal chemistry, which avoids the generation of highly reactive and often unstable intermediates like acyl chlorides.[2][3]

Synthetic Strategy and Mechanism

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process. The acidic proton of the carboxylic acid will readily react with the basic amine to form an ammonium carboxylate salt, which is generally unreactive towards amide formation unless subjected to high temperatures.[4] To facilitate the reaction under milder conditions, a coupling agent is employed to activate the carboxylic acid.

In this protocol, we utilize 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent. The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylate anion, formed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks the electrophilic carbon of HATU. This results in the formation of a highly reactive O-acylisourea intermediate, which is an excellent leaving group.

  • Nucleophilic Attack by the Amine: The primary amine (methylamine) then acts as a nucleophile, attacking the carbonyl carbon of the activated ester.

  • Amide Bond Formation: The tetrahedral intermediate collapses, eliminating the leaving group (1-hydroxy-7-azabenzotriazole, HOAt) and forming the stable amide bond. The released HOAt and other byproducts are typically soluble and can be removed during aqueous work-up and purification.

This process is highly efficient and minimizes side reactions, making it a preferred method in modern organic synthesis.[5]

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A 5-Bromopyridine- 2-carboxylic acid P1 Amide Coupling Reaction A->P1 B Methylamine (2M in THF) B->P1 C HATU (Coupling Agent) C->P1 D DIPEA (Base) D->P1 E DMF (Solvent) 0°C to RT, 12h E->P1 P2 Aqueous Work-up (EtOAc/Water Extraction) P1->P2 P3 Purification (Silica Gel Chromatography) P2->P3 Z 5-Bromo-N-methylpyridine- 2-carboxamide P3->Z

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Equipment
ReagentCAS No.Molar Mass ( g/mol )
5-Bromopyridine-2-carboxylic acid20790-91-8202.01
Methylamine (2.0 M solution in THF)74-89-531.06
HATU148893-10-1380.23
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl acetate (EtOAc)141-78-688.11
Saturated aqueous sodium bicarbonate144-55-884.01
Brine (Saturated aqueous NaCl)7647-14-558.44
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37
Silica gel (230-400 mesh)7631-86-9-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 5-bromopyridine-2-carboxylic acid (2.02 g, 10.0 mmol, 1.0 eq.).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, 40 mL) and stir until the solid is fully dissolved. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: To the cooled solution, add HATU (4.18 g, 11.0 mmol, 1.1 eq.) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 5.2 mL, 30.0 mmol, 3.0 eq.). Stir the mixture for 15 minutes at 0°C.

  • Amine Addition: Add methylamine solution (2.0 M in THF, 6.0 mL, 12.0 mmol, 1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate (EtOAc) and 100 mL of water. Shake vigorously and separate the layers.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). This removes residual DMF, DIPEA, and other water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid. Dry the product under vacuum.

Expected Results
ParameterValue
Expected Yield 1.83 - 2.00 g (85% - 93%)
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 8.55 (d, 1H), 8.10 (br s, 1H), 7.95 (dd, 1H), 7.85 (d, 1H), 3.05 (d, 3H) ppm
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₇H₈BrN₂O: 214.98; found: 215.0

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 5-Bromopyridine-2-carboxylic acid: May cause skin and eye irritation.[6][7]

  • HATU: Can be irritating to the eyes, respiratory system, and skin.

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Methylamine: Flammable gas/liquid. Toxic if inhaled. Causes severe skin burns and eye damage. Handle the THF solution with care.[8]

  • DMF: A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

Dispose of all chemical waste in accordance with local institutional and governmental regulations.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient coupling agent or base. Moisture in the reaction.Ensure all reagents are added in the correct stoichiometry. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Low Yield Inefficient extraction. Loss during purification.Perform extractions thoroughly. Carefully monitor fractions during column chromatography to avoid premature elution or loss of product.
Impure Product Incomplete removal of DMF or DIPEA.Ensure thorough washing with saturated sodium bicarbonate and brine during the work-up. Co-evaporate the crude product with heptane to azeotropically remove residual DMF.

Visualization of Reaction Mechanism

G RCOOH R-COOH (5-Bromopyridine- 2-carboxylic acid) ActivatedEster Activated O-Acyl- isourea Intermediate RCOOH->ActivatedEster + HATU, Base HATU HATU Base Base (DIPEA) Amine R'-NH₂ (Methylamine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral ActivatedEster->Tetrahedral + R'-NH2 Amide R-CO-NHR' (Final Product) Tetrahedral->Amide Byproduct HOAt + Urea byproduct Tetrahedral->Byproduct Elimination

Caption: Mechanism of HATU-mediated amide coupling.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for Methylamine solution.
  • ChemicalBook. (2025). 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER.
  • PubMed. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 5-Bromo-2-picoline.
  • Fisher Scientific. (2009). Safety Data Sheet for 5-Bromopyridine-2-carbaldehyde.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Chemistry LibreTexts. (2020). Condensation of Acids with Amines.
  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?.

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This catalytic method is of paramount importance in the synthesis of biaryl and heteroaryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Pyridine-containing compounds, in particular, are ubiquitous in drug molecules.[6] However, the Suzuki-Miyaura coupling of pyridine derivatives, especially electron-deficient ones like 5-bromopyridines, can present unique challenges.[6][7]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling of 5-bromopyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, practical guidance on catalyst and reagent selection, detailed experimental protocols, and troubleshooting advice to enable the successful synthesis of diverse aryl- and heteroaryl-pyridines.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[8][9] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

  • Oxidative Addition: The cycle commences with the oxidative addition of the 5-bromopyridine to a Pd(0) complex. This is often the rate-limiting step and is facilitated by electron-rich ligands on the palladium center.[11] The electron-deficient nature of the pyridine ring in 5-bromopyridine generally makes this step more facile compared to electron-rich aryl bromides.[12]

  • Transmetalation: Following oxidative addition, the organoboron species (e.g., a boronic acid) undergoes transmetalation with the Pd(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][13] The choice of base is therefore critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The final step is the reductive elimination from the resulting diarylpalladium(II) complex, which forms the desired carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9] Bulky ligands can promote this step.[12][14]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA ArPdX Ar-Pd(II)-X (Oxidative Addition Complex) OA->ArPdX Trans Transmetalation (R-B(OR')_2 + Base) ArPdX->Trans ArPdR Ar-Pd(II)-R (Transmetalation Complex) Trans->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Ar-R (Product) ArX 5-Bromopyridine (Ar-X) ArX->OA RB Organoboron Reagent (R-B(OR')_2) RB->Trans

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Experimental Parameters: A Guide to Rational Selection

The success of a Suzuki-Miyaura coupling with 5-bromopyridine derivatives hinges on the judicious selection of several key parameters.

Palladium Catalyst and Ligands

The choice of the palladium catalyst and its associated ligands is arguably the most critical factor.[1] While Pd(PPh₃)₄ is a classic choice, modern catalysts often employ bulky, electron-rich phosphine ligands that enhance catalytic activity, particularly for challenging substrates.[14][15]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pd(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[16]

  • Phosphine Ligands: The electronic and steric properties of phosphine ligands profoundly influence the reaction.[11][14]

    • Electron-rich ligands (e.g., alkylphosphines, ferrocenylphosphines, NHCs) promote the oxidative addition step.[12]

    • Bulky ligands (e.g., SPhos, XPhos, RuPhos) facilitate the reductive elimination step and can stabilize the monoligated palladium species believed to be key intermediates.[14][17]

  • N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes have emerged as highly active catalysts, often demonstrating superior performance to phosphine-based systems for certain substrates.[15]

Base Selection

The base plays a crucial role in activating the boronic acid for transmetalation.[9][13] The choice of base can affect reaction rates and the tolerance of sensitive functional groups.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH) are commonly used.[9][12] K₃PO₄ is often a good choice for a wide range of substrates.[3]

  • Fluoride Sources: In some cases, fluoride ions (e.g., from KF or CsF) can be effective, particularly when dealing with base-sensitive functional groups.[13]

Solvents

A variety of organic solvents can be employed, often in combination with water.[12]

  • Ethers: Dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME) are frequently used.[12]

  • Aromatic Hydrocarbons: Toluene is a common choice.[12]

  • Aqueous Mixtures: The addition of water can be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.[12] Common ratios of organic solvent to water range from 2:1 to 10:1.[12]

Boron Reagent

While boronic acids are the most common organoboron reagents, boronic esters (e.g., pinacol esters) and organotrifluoroborates are also used. Boronic esters can offer enhanced stability and are sometimes preferred for challenging couplings.

Comparative Performance of Catalytic Systems

The selection of the optimal catalytic system is highly dependent on the specific 5-bromopyridine derivative and the coupling partner. The following table summarizes the performance of various palladium catalysts in the coupling of bromopyridine derivatives, providing a comparative overview.

Catalyst SystemLigandBaseSolventSubstrateCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O5-Bromo-2-chlorobenzothiazolePhenylboronic acid10012855[1]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid802High-[18]
Pd(OAc)₂/SPhosSPhosK₃PO₄1,4-Dioxane3-BromopyridinePhenylboronic acid1002951 (Pd)[15]
PEPPSI-IPrIPrK₃PO₄1,4-Dioxane3-BromopyridinePhenylboronic acid802982[15]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the Suzuki-Miyaura coupling of a generic 5-bromopyridine derivative with an arylboronic acid.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a good starting point for a wide range of 5-bromopyridine derivatives.

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the 5-bromopyridine derivative (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous, degassed dimethoxyethane (10 mL) via syringe. Under a positive pressure of the inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%).[1]

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 6 hours.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylpyridine derivative.

Protocol 2: General Procedure using a Biarylphosphine Ligand (e.g., SPhos)

This protocol is often effective for more challenging or sterically hindered substrates.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (1 mol%), SPhos (2 mol%), the 5-bromopyridine derivative (1.0 mmol), and the arylboronic acid (1.2 mmol).[15]

  • Base and Solvent Addition: Add a base such as potassium phosphate (K₃PO₄, 2.0 mmol) and a solvent like 1,4-dioxane (5 mL).[15]

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[15]

  • Reaction: Heat the mixture to the specified temperature (e.g., 100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification procedures as described in Protocol 1.

Experimental_Workflow start Start setup Reaction Setup (Weigh Reactants, Add to Flask) start->setup inert Establish Inert Atmosphere (Evacuate & Backfill) setup->inert add_reagents Add Solvent & Catalyst inert->add_reagents heat Heat to Reaction Temperature add_reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Workup (Cool, Dilute, Wash, Dry, Concentrate) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality reagents- Inappropriate base or solvent- Use a fresh batch of catalyst.- Ensure thorough degassing (e.g., freeze-pump-thaw cycles).- Use high-purity, dry reagents and solvents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DME).
Formation of Homocoupled Byproducts - Reaction temperature is too high.- Presence of oxygen.- Lower the reaction temperature.- Improve degassing procedures.
Protodeboronation of Boronic Acid - Presence of water and/or protic solvents.- Prolonged reaction times at high temperatures.- Use anhydrous conditions if possible.- Use a boronic ester instead of a boronic acid.- Optimize reaction time and temperature to minimize degradation.
Cleavage of Ester Groups - Use of a strong base.- Employ a milder base such as KF.[19]
Poor Solubility of Reagents - Inappropriate solvent.- Screen alternative solvents or solvent mixtures (e.g., adding DMF or using a phase-transfer catalyst).[19][20]

Conclusion

The Suzuki-Miyaura coupling of 5-bromopyridine derivatives is a powerful and versatile method for the synthesis of a wide array of valuable compounds. A thorough understanding of the reaction mechanism and the careful selection of the catalyst, ligand, base, and solvent are crucial for achieving high yields and purity. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement and optimize these important transformations in their synthetic endeavors. With the continuous development of new catalysts and ligands, the scope and utility of the Suzuki-Miyaura coupling for pyridine-containing molecules will undoubtedly continue to expand.

References

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Elsevier B.V.11

  • Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide. Benchchem. 1

  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem. 14

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem. 15

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Link

  • Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids. Benchchem. 2

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. Link

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Link

  • Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Link

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Link

  • Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. Link

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Link

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Unknown Source. 7

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. Link

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Link

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Link

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Link

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. Link

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Link

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Link

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Link

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Link

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Link

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). Link

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Link

  • Suzuki reaction. Wikipedia. Link

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Link

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Link

  • Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. OUCI. Link

  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine. Benchchem. 21

  • Suzuki Coupling. Organic Chemistry Portal. Link

  • Help needed with unreproducible Suzuki coupling. Reddit. Link

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Link

  • The Suzuki Reaction. Andrew G Myers Research Group. Link

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH. Link

  • How can I solve my problem with Suzuki coupling? ResearchGate. Link

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Link

  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1 - Books. Link

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Link

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Link

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Link

  • Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate. Link

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Unknown Source. 22

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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-methylpyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-methylpyridine-2-carboxamides in Modern Drug Discovery

N-methylpyridine-2-carboxamides represent a privileged structural motif in contemporary medicinal chemistry and drug development. Their inherent properties, including metabolic stability, hydrogen bonding capabilities, and conformational rigidity, make them ideal candidates for molecular recognition of biological targets. The pyridine nitrogen, in particular, can act as a hydrogen bond acceptor or a coordination site for metal ions in metalloenzymes, while the N-methyl amide group provides a stable, planar unit capable of engaging in crucial hydrogen bonding interactions within protein active sites. Consequently, this scaffold is found in a multitude of biologically active compounds, ranging from enzyme inhibitors to receptor modulators.

The efficient and scalable synthesis of these compounds is therefore of paramount importance. Traditional methods for the formation of the crucial aryl-nitrogen bond often require harsh reaction conditions and suffer from limited substrate scope and functional group tolerance. In contrast, palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the construction of C-N bonds, offering mild reaction conditions, broad functional group compatibility, and high yields.[1] This application note provides a comprehensive guide to the palladium-catalyzed synthesis of N-methylpyridine-2-carboxamides, detailing the underlying mechanistic principles, offering a robust experimental protocol, and addressing common challenges and troubleshooting strategies.

The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Mechanism

The palladium-catalyzed amination reaction proceeds through a well-established catalytic cycle, as illustrated below. A fundamental understanding of this mechanism is crucial for rational optimization and troubleshooting of the synthesis.[2]

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)Ln Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex [(Ar-Pd(II)-X)(RNH2)]Ln OxAdd->AmineCoord + RNH2 Amido Amido Complex (Ar-Pd(II)-NHR)Ln AmineCoord->Amido + Base - Base-H+X- Amido->Pd0 Reductive Elimination + Ar-NHR

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The catalytic cycle commences with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (e.g., 2-chloropyridine derivative). This is often the rate-determining step and is facilitated by electron-rich, bulky phosphine ligands that stabilize the palladium center.[3] The resulting Pd(II) complex then coordinates with the amine (methylamine). A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination , which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

A significant challenge in the context of pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] The use of sterically hindered and electron-rich ligands is therefore critical to shield the palladium and promote the desired catalytic turnover.[4][5]

Experimental Protocol: Palladium-Catalyzed Synthesis of N-methylpyridine-2-carboxamide

This protocol details a representative procedure for the synthesis of N-methylpyridine-2-carboxamide via a Buchwald-Hartwig amination of a suitable 2-halopyridine precursor.

Materials and Reagents
ReagentGradeSupplierNotes
2-Chloropyridine-2-carboxamide>98%Commercially AvailableStarting material.
Methylamine solution40% in H₂O or 2.0 M in THFCommercially AvailableNucleophile.
Palladium(II) Acetate (Pd(OAc)₂)>99.9%Commercially AvailablePalladium precursor.
XPhos>98%Commercially AvailableLigand.
Sodium tert-butoxide (NaOtBu)>97%Commercially AvailableBase. Handle under inert atmosphere.
TolueneAnhydrous, >99.8%Commercially AvailableSolvent. Degas before use.
Ethyl acetateACS gradeCommercially AvailableFor workup and chromatography.
HexanesACS gradeCommercially AvailableFor chromatography.
Saturated aq. NH₄Cl-Prepared in-houseFor quenching.
Brine-Prepared in-houseFor washing.
Anhydrous MgSO₄ or Na₂SO₄-Commercially AvailableFor drying.
Step-by-Step Procedure

Figure 2: A step-by-step workflow for the synthesis of N-methylpyridine-2-carboxamide.

  • Reaction Setup (under an inert atmosphere):

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • Seal the flask, and evacuate and backfill with argon three times.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

    • Add 2-chloropyridine-2-carboxamide (1.0 mmol, 1.0 equiv.).

    • Add the methylamine solution (1.2 mmol, 1.2 equiv.) dropwise while stirring.

  • Reaction:

    • Heat the reaction mixture in a preheated oil bath to 80-100 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-methylpyridine-2-carboxamide as a solid.

Product Characterization (Self-Validation)

To confirm the identity and purity of the synthesized N-methylpyridine-2-carboxamide, the following characterization techniques are recommended:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the pyridine ring protons, the N-methyl protons (a doublet due to coupling with the amide N-H, which may broaden or disappear upon D₂O exchange), and the amide N-H proton (a broad singlet or quartet).

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the product, confirming the [M+H]⁺ ion.

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Troubleshooting and Optimization

Low yields or the formation of side products are common challenges in palladium-catalyzed reactions, particularly with pyridine-containing substrates. The following table provides guidance on troubleshooting common issues.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation by oxygen.[6]2. Poor quality of reagents (especially solvent and base).[6]3. Inefficient catalyst system for the specific substrate.[5]1. Ensure a rigorously inert atmosphere. Use freshly degassed solvents.2. Use anhydrous solvents and handle the base in a glovebox.3. Screen other bulky phosphine ligands (e.g., SPhos, RuPhos) or use a pre-catalyst.[4]
Formation of Side Products 1. Hydrodehalogenation of the starting material.2. Dimerization of the starting material.1. This can be promoted by moisture; ensure anhydrous conditions. Lowering the reaction temperature may also help.2. Adjust the catalyst-to-ligand ratio. A higher ligand loading can sometimes suppress side reactions.
Catalyst Turning Black Formation of palladium black (inactive aggregated palladium).[4]This often indicates catalyst decomposition at high temperatures. Try a lower reaction temperature or a more thermally stable ligand/precatalyst.[6]

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective and reliable method for the synthesis of N-methylpyridine-2-carboxamides. By understanding the reaction mechanism and carefully controlling the reaction parameters, particularly the choice of ligand and the exclusion of air and moisture, researchers can achieve high yields of these valuable compounds. The protocol and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient synthesis of this important class of molecules.

References

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  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]

  • National Institutes of Health. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. [Link]

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  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]

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  • Semantic Scholar. (2019). ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester. [Link]-pyridine-2-carboxylic-acid-methyl-Kadir-Mansor/77a1e05814040e1b0c952a23f5e9d9e5e6e7b5e6)

  • University of Connecticut. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

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Sources

Application Notes and Protocols for 5-Bromo-N-methylpyridine-2-carboxamide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Carboxamide Scaffold in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to form critical hydrogen bonds, particularly with the hinge region of the kinase ATP-binding site, makes it a highly sought-after motif in the design of kinase inhibitors.[1] The pyridine carboxamide derivative, 5-Bromo-N-methylpyridine-2-carboxamide, represents a promising candidate for targeted kinase inhibition. While extensive research has explored various pyridine-based scaffolds, this document provides a focused guide on the characterization and application of this compound, with a hypothesized focus on Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in T-cell activation and a promising immuno-oncology target.[2][3] Recent studies have highlighted that pyridine-2-carboxamide analogues can exhibit potent inhibitory activity against HPK1, making this a scientifically grounded, albeit illustrative, target for the protocols described herein.[3]

These application notes will provide a comprehensive framework for evaluating the inhibitory potential of this compound, from initial biochemical characterization to cell-based functional assays.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in biological assays.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O[4]
Molecular Weight 215.05 g/mol [4]
Appearance White to off-white solidGeneral chemical properties
Solubility Soluble in DMSO, MethanolGeneral chemical properties
Purity ≥95% (recommended for biological assays)[5]

Hypothesized Target: Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1 (also known as MAP4K1) is a serine/threonine kinase predominantly expressed in hematopoietic cells.[6] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[6][7] Upon TCR engagement, HPK1 is activated and subsequently dampens the T-cell response, representing an immune checkpoint.[7] Inhibition of HPK1 is therefore a compelling strategy in immuno-oncology to enhance anti-tumor immunity.[7]

HPK1 Signaling Pathway

The following diagram illustrates a simplified HPK1 signaling cascade initiated by T-cell receptor activation. HPK1 activation leads to downstream events that ultimately attenuate T-cell activation and proliferation.[6][8][9]

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck/ZAP70 TCR->Lck Activates SLP76 SLP-76 Lck->SLP76 Phosphorylates HPK1_inactive HPK1 (Inactive) SLP76->HPK1_inactive Recruits & Activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Phosphorylation Downstream Downstream Signaling (e.g., JNK, NF-κB) HPK1_active->Downstream Modulates T_cell_attenuation T-Cell Activation Attenuation Downstream->T_cell_attenuation inhibitor 5-Bromo-N-methyl- pyridine-2-carboxamide inhibitor->HPK1_active Inhibits ADP_Glo_Workflow start Start prepare_reagents Prepare Reagents: - HPK1 Enzyme - Substrate (e.g., Myelin Basic Protein) - ATP - Test Compound Dilutions start->prepare_reagents plate_setup Plate Setup (384-well): - Add Test Compound - Add HPK1 Enzyme prepare_reagents->plate_setup pre_incubation Pre-incubate for 15 min at RT plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add Substrate/ATP Mixture pre_incubation->initiate_reaction kinase_reaction Incubate for 60 min at 30°C initiate_reaction->kinase_reaction stop_reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent kinase_reaction->stop_reaction stop_incubation Incubate for 40 min at RT stop_reaction->stop_incubation detect_adp Detect ADP: Add Kinase Detection Reagent stop_incubation->detect_adp detect_incubation Incubate for 30 min at RT detect_adp->detect_incubation read_luminescence Read Luminescence detect_incubation->read_luminescence end End read_luminescence->end

Caption: Workflow for the ADP-Glo™ kinase assay.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).

    • Dilute recombinant human HPK1 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in 1X kinase buffer to the desired concentrations.

    • Prepare a stock solution of ATP in water.

    • Perform a serial dilution of this compound in DMSO, followed by a further dilution in 1X kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilutions.

    • Add 2.5 µL of the HPK1 enzyme solution to each well.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.

    • Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [10] * Incubate for 40 minutes at room temperature. [10] * Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. [10] * Incubate for 30 minutes at room temperature. [10] * Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound Concentration (nM)% Inhibition (Hypothetical)
100098.5
30092.1
10075.3
3052.8
1028.4
310.2
12.5
IC₅₀ (nM) ~28
Protocol 2: Cell-Based Phospho-Specific ELISA

This protocol is designed to assess the ability of this compound to inhibit HPK1 activity within a cellular context by measuring the phosphorylation of a downstream target. [11]For HPK1, a relevant downstream event is the phosphorylation of an adapter protein like SLP-76. [12]

Phospho_ELISA_Workflow start Start seed_cells Seed Jurkat T-cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_compound Treat with 5-Bromo-N-methyl- pyridine-2-carboxamide dilutions incubate_overnight->treat_compound treat_incubation Incubate for 2 hours treat_compound->treat_incubation stimulate_cells Stimulate with anti-CD3/CD28 antibodies treat_incubation->stimulate_cells stimulate_incubation Incubate for 15 minutes stimulate_cells->stimulate_incubation fix_and_perm Fix and Permeabilize Cells stimulate_incubation->fix_and_perm block Block with Blocking Buffer fix_and_perm->block primary_ab Add Primary Antibodies: - anti-phospho-SLP-76 (for target) - anti-total-SLP-76 (for normalization) block->primary_ab primary_incubation Incubate overnight at 4°C primary_ab->primary_incubation secondary_ab Add HRP-conjugated Secondary Antibody primary_incubation->secondary_ab secondary_incubation Incubate for 1 hour at RT secondary_ab->secondary_incubation add_substrate Add TMB Substrate secondary_incubation->add_substrate substrate_incubation Incubate for 30 minutes add_substrate->substrate_incubation stop_reaction Add Stop Solution substrate_incubation->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance end End read_absorbance->end

Sources

Application Notes & Protocols: A Guide to Kinase Selectivity Profiling of 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology and immunology.[1][2][3] The discovery and characterization of novel kinase inhibitors, therefore, remain a cornerstone of modern drug development.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a robust in vitro screening campaign for a novel small molecule, 5-Bromo-N-methylpyridine-2-carboxamide, against a diverse panel of protein kinases. We will delve into the scientific rationale, assay selection, detailed experimental protocols, and data analysis pipelines necessary to determine the compound's potency and selectivity profile. The methodologies described herein are designed to be self-validating, providing a clear path from initial single-point screening to detailed IC50 determination and hit validation, ensuring the generation of high-quality, reproducible data.

Part 1: Scientific Background & Rationale

The Central Role of Kinases in Health and Disease

The human genome encodes over 500 kinases, collectively known as the kinome.[1] These enzymes catalyze the transfer of a phosphate group from ATP to specific substrates, a post-translational modification known as phosphorylation.[1] This process acts as a molecular switch, regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[1][3] Given their central role, aberrant kinase activity due to mutation or overexpression is a common driver of numerous diseases, most notably cancer, but also inflammatory and autoimmune disorders.[1][2][6]

The Imperative of Kinase Selectivity Profiling

While kinases are attractive drug targets, the high degree of structural similarity in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[3] A non-selective inhibitor may bind to numerous "off-target" kinases, potentially leading to unforeseen side effects or toxicity.[7] Conversely, a highly selective inhibitor offers a more precise therapeutic intervention with a potentially wider therapeutic window. Therefore, early and comprehensive kinase selectivity profiling—testing a compound against a large, diverse panel of kinases—is a pivotal step in the drug discovery process.[7][8][9] This process helps to:

  • Identify the primary target(s) of a novel compound.

  • Uncover potential off-target liabilities early in development.

  • Guide structure-activity relationship (SAR) studies to optimize selectivity.[8]

  • Reveal opportunities for drug repositioning.

Test Compound: this compound
  • Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C7H7BrN2O[10]

  • Rationale for Screening: this compound is a heterocyclic compound. Pyridine-based scaffolds are prevalent in a multitude of FDA-approved kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket. The bromine atom provides a valuable vector for further chemical modification via cross-coupling reactions, allowing for rapid library generation to explore the chemical space around this core structure. As its biological activity is uncharacterized, a broad kinase panel screen is the logical first step to identify any potential as a kinase inhibitor.

Part 2: Assay Technology Selection: A Multi-Faceted Approach

Choosing the right assay technology is critical for generating reliable data. Different technologies offer distinct advantages in terms of throughput, sensitivity, and physiological relevance.[11][12] For a comprehensive screening cascade, we recommend a two-tiered approach: a high-throughput primary screen to identify initial "hits," followed by a more rigorous, orthogonal assay for hit validation and confirmation.

Overview of Common Kinase Assay Formats
Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[13][14]Considered the "gold standard"; highly sensitive, universal for all kinases, and not prone to compound interference.[15][16]Requires handling of radioactive materials, generates radioactive waste, and is lower throughput.[11]
Fluorescence-Based Detects phosphorylation via changes in fluorescence polarization (FP), FRET, or intensity.[17][18]High-throughput, non-radioactive, amenable to automation.[19][20]Can be susceptible to interference from fluorescent compounds; may require specific antibodies or modified substrates.[12]
Luminescence-Based Measures kinase activity by quantifying the amount of ATP remaining after the reaction using luciferase.[19]High-throughput, highly sensitive, homogeneous "add-and-read" format.[19][21]Indirect measurement of kinase activity; can be inhibited by some compounds.
Label-Free Assays Detects phosphorylation-induced changes in mass, charge, or impedance without labels.[22][23]Provides data in a more physiologically relevant context; can be used with complex biological samples.[22]Generally lower throughput; may require specialized instrumentation.
Recommended Strategy
  • Primary Screen: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is recommended for the initial single-concentration screen against a large kinase panel. Its high-throughput, "add-mix-read" format is ideal for rapidly identifying kinases that are significantly inhibited by the test compound.[19][21]

  • Secondary/Validation Screen: For all confirmed hits, a radiometric assay, like the HotSpot™ platform, should be employed to determine accurate IC50 values.[11][15] This is crucial because it directly measures substrate phosphorylation and is considered the industry's gold standard, providing robust data free from the artifacts that can affect other assay types.[13][16] Using an orthogonal method for validation strengthens the confidence in the results.

Part 3: Experimental Design & Protocols

A successful screening campaign follows a logical progression from broad, high-throughput screening to focused, in-depth characterization.

Overall Screening Cascade

The following diagram illustrates the recommended workflow for characterizing this compound.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screen cluster_secondary Phase 3: Hit Confirmation & Validation cluster_analysis Phase 4: Selectivity Analysis CompoundPrep Compound Preparation (Stock Solution & Dilution Series) PrimaryScreen Single-Dose (e.g., 10 µM) Screen Luminescence-Based Assay (Broad Kinase Panel) CompoundPrep->PrimaryScreen HitIdentification Hit Identification (e.g., >50% Inhibition) PrimaryScreen->HitIdentification DoseResponse Dose-Response (10-point) Luminescence-Based Assay HitIdentification->DoseResponse IC50_Calc IC50 Calculation DoseResponse->IC50_Calc Orthogonal Orthogonal Validation Radiometric Assay on Potent Hits (IC50 Determination) IC50_Calc->Orthogonal Selectivity Selectivity Profiling (Comparison of IC50 values) Orthogonal->Selectivity

Caption: Experimental workflow for kinase inhibitor profiling.

Protocol 1: Preparation of Compound Stock Solutions

Causality: Accurate compound concentration is the foundation of any screening assay. Using high-purity DMSO is essential to ensure compound solubility and prevent interference with the enzymatic reaction. Serial dilutions in the assay plate minimize pipetting errors.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Vortex thoroughly to ensure complete dissolution. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • For the primary screen, create an intermediate dilution (e.g., 1 mM) in DMSO.

  • For dose-response experiments, perform a serial dilution in 100% DMSO to create a concentration range (e.g., from 10 mM down to 0.1 µM). This will be further diluted in the assay buffer.

Protocol 2: Primary Screening (Luminescence-Based Assay)

Self-Validation: This protocol includes both no-inhibitor (DMSO vehicle) and no-enzyme controls. The DMSO control represents 0% inhibition (maximum kinase activity), while the no-enzyme control represents 100% inhibition (background signal). These controls are essential for data normalization and calculating Z'-factor, a measure of assay quality.

  • Assay Plate Preparation: Dispense 2.5 µL of kinase buffer into all wells of a 384-well plate.

  • Compound Addition: Add 2.5 nL of the 1 mM compound stock (for a final concentration of 1 µM) or DMSO (for controls) to the appropriate wells.

  • Kinase Addition: Add 2.5 µL of the specific kinase/substrate mix to each well, except for the "no-enzyme" control wells. Add 2.5 µL of substrate only to the no-enzyme wells.

  • Reaction Initiation: Add 2.5 µL of ATP solution (concentration at or near the Km for each specific kinase) to all wells to start the reaction. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Protocol 3: IC50 Determination (Radiometric Assay)

Trustworthiness: The radiometric assay directly measures the incorporation of a radiolabeled phosphate, making it a highly direct and robust method for quantifying kinase activity.[13][15] Performing this as an orthogonal validation step for key hits significantly increases confidence in the compound's potency.

  • Reaction Mix Preparation: In a microfuge tube, prepare a master mix containing kinase reaction buffer, the specific substrate (protein or peptide), and the recombinant kinase enzyme.

  • Compound Dilution: In a 96-well plate, add the serially diluted this compound or DMSO vehicle control.

  • Kinase Addition: Add the kinase/substrate master mix to the wells containing the compound.

  • Reaction Initiation: Start the reaction by adding the ATP mix, which includes both unlabeled ATP and [γ-³³P]-ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination & Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.[13]

  • Washing: Wash the filter papers multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

Part 4: Data Analysis & Interpretation

Proper data analysis is crucial to extract meaningful insights from screening results.

Data Analysis Pipeline

G RawData Raw Data (Luminescence/CPM) Normalization Data Normalization (% Inhibition) RawData->Normalization CurveFit Non-linear Regression (log[inhibitor] vs. response) Normalization->CurveFit IC50 IC50 Value Determination CurveFit->IC50 Selectivity Selectivity Analysis (Heatmap, S-Score) IC50->Selectivity Report Final Report Selectivity->Report

Caption: Data analysis workflow for kinase screening data.

Key Calculations
  • Percent Inhibition (%I): This normalizes the data from the primary screen.

    • %I = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Where Signal_Compound is the signal in the presence of the inhibitor, Signal_Max is the DMSO control (0% inhibition), and Signal_Min is the no-enzyme control (100% inhibition).

  • IC50 Value Determination: The half-maximal inhibitory concentration (IC50) is determined from the dose-response data.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope).[24][25]

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition.[24] This calculation is typically performed using software like GraphPad Prism.[25][26]

Data Presentation

Quantitative data should be summarized in clear, concise tables.

Table 1: Example IC50 Data for this compound

Kinase TargetKinase FamilyIC50 (nM) [Radiometric]Hill Slopen
Kinase ATK151.13
Kinase BCMGC850.93
Kinase CAGC1,2001.03
Kinase DTKL>10,000N/A3
Kinase ECAMK>10,000N/A3
Kinase FTK2501.23

Data shown are for illustrative purposes only.

Visual tools like heatmaps are highly effective for representing the selectivity profile across the entire kinase panel, allowing for rapid identification of potent on-target activity and potential off-target effects.

References

  • A high-throughput radiometric kinase assay. (n.d.). National Institutes of Health.
  • Fluorescent Peptide Assays For Protein Kinases. (n.d.). National Institutes of Health.
  • In vitro kinase assay. (2023, September 23). Protocols.io.
  • Radiometric Filter Binding Assay. (n.d.). Reaction Biology.
  • In Vitro Kinase Assays. (n.d.). Revvity.
  • Kinase Selectivity Profiling Services. (n.d.). Promega Corporation.
  • Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
  • Targeted Kinase Selectivity from Kinase Profiling Data. (2012, March 14). ACS Medicinal Chemistry Letters.
  • What are the common methods available to detect kinase activities? (2023, May 24). AAT Bioquest.
  • Kinase Selectivity Profiling Systems—General Panel. (n.d.). Promega Corporation.
  • Radiometric kinase assays with scintillation counting. (2021, August 20). The Bumbling Biochemist.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Choosing the Best Kinase Assay to Meet Your Research Needs. (n.d.). Promega Corporation.
  • Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. (n.d.). PubMed.
  • Leveraging Recombinant Kinases for Drug Discovery Research. (2024, December 26). The Scientist.
  • In vitro NLK Kinase Assay. (n.d.). National Institutes of Health.
  • What Is the Best Kinase Assay? (2025, July 3). BellBrook Labs.
  • A novel fluorescence-based kinetic kinase assay for use with recombinant protein and cell lysates. (2006, April 15). AACR Journals.
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (n.d.). ScienceDirect.
  • In vitro kinase assay. (2022, September 1). Bio-protocol.
  • Kinase drug discovery: What's next in the field? (2013). ACS Chemical Biology.
  • Kinase drug discovery - What's next in the field? (2013, January 18). Icahn School of Medicine at Mount Sinai.
  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
  • Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. (n.d.). MDPI.
  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025, June 21). National Institutes of Health.
  • In vitro kinase assay v1. (2023, June 27). ResearchGate.
  • Label-free fluorescent detection of protein kinase activity based on the aggregation behavior of unmodified quantum dots. (n.d.). PubMed.
  • Understanding IC50: A Comprehensive Guide to Calculation. (2025, December 31). Oreate AI Blog.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). National Institutes of Health.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
  • How to calculate IC50 values of an inhibitor in a sample? (2018, September 13). ResearchGate.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). National Institutes of Health.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics, Oxford Academic.
  • Technologies to Study Kinases. (2021, January 11). YouTube.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • This compound, 96%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.

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Application Notes & Protocols: Characterizing 5-Bromo-N-methylpyridine-2-carboxamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-Bromo-N-methylpyridine-2-carboxamide in cellular assays. As a novel small molecule with potential biological activity, a systematic and robust approach is required to elucidate its cellular effects. These application notes offer a framework for characterizing the compound, from fundamental preparation and solubility testing to a tiered workflow for assessing cytotoxicity, and potential mechanisms of action. The protocols provided are designed to ensure scientific rigor and reproducibility, forming a self-validating system for the initial characterization of this and other novel chemical entities.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₇H₇BrN₂O[1]. The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. For instance, different derivatives of pyridine-carboxamides and quinoline-carboxamides have been explored for their potential as anticancer agents and kinase inhibitors[2][3]. The unique arrangement of a bromine atom, a potential handle for further chemical modification, and the N-methylcarboxamide group suggests that this compound could interact with biological targets through hydrogen bonding and halogen bonding.

The initial characterization of any novel small molecule for cellular applications is a critical step in drug discovery and chemical biology[4]. It requires a meticulous workflow to determine the compound's stability, solubility, effective concentration range, and ultimate biological effects. This guide provides the foundational protocols to begin this investigative process.

Foundational Protocols: Compound Preparation and Handling

The integrity of any cellular assay is contingent upon the proper handling and preparation of the small molecule being tested.[5] Factors such as solvent choice, compound solubility, and storage conditions can significantly impact experimental outcomes.[5][6]

Reconstitution and Solubilization

It is critical to select a solvent that fully dissolves the compound and is minimally toxic to the cell line at its final working concentration.[5] Dimethyl sulfoxide (DMSO) is the most common solvent for small molecules due to its high solubilizing power.[6][7]

Protocol 2.1: Preparation of a High-Concentration Stock Solution

  • Preparation: Before opening, bring the vial containing this compound to room temperature to prevent condensation of atmospheric moisture.[7]

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM or 50 mM). If the compound amount is small (≤10 mg), it is recommended to dissolve it directly in the vial to avoid transfer loss.[8][9]

  • Dissolution: To ensure complete solubilization, vortex the solution vigorously. If particulates remain, brief sonication or warming the solution to 37°C can aid dissolution.[8] Visually inspect the solution against a light source to confirm the absence of precipitates.

  • Verification: The chemical identity and purity of the compound should be confirmed by the supplier through methods like NMR or mass spectrometry.[5] Researchers should always document the lot number and supplier information.[5]

Storage and Stability

Stock solutions of small molecules in DMSO are typically stable for extended periods when stored correctly.[8]

Protocol 2.2: Aliquoting and Long-Term Storage

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the high-concentration stock solution into single-use aliquots in tightly sealed vials.[9]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[5]

  • Storage: Store the aliquots at -20°C for short-to-medium term (up to 3 months) or at -80°C for long-term storage (up to 6 months).[8][9] When ready to use, thaw an aliquot completely and bring it to room temperature before opening.[7]

Table 1: Compound Handling Quick Reference

ParameterRecommendationRationale & Citation
Primary Solvent Anhydrous DMSOHigh solubilizing power for many organic compounds.[6][7]
Stock Concentration 10-50 mMAllows for significant dilution into aqueous media, minimizing solvent toxicity.
Storage Temperature -20°C or -80°CPreserves compound integrity and prevents degradation.[9]
Handling Aliquot for single useAvoids repeated freeze-thaw cycles which can compromise compound stability.[9]

Tier 1 Cellular Assay: Determining Cytotoxicity and Effective Concentration Range

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This establishes a working concentration range for subsequent, more specific functional assays. The MTT assay is a robust, colorimetric method for this purpose.[2]

Cell Viability/Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]

Protocol 3.1: MTT Assay for IC₅₀ Determination

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in complete culture medium. It is crucial to first make intermediate dilutions in DMSO before the final dilution into aqueous medium to prevent precipitation.[7] A typical final concentration range might be 0.1 µM to 100 µM.

  • Solvent Control: Prepare a vehicle control containing the highest concentration of DMSO that will be used in the experiment (typically ≤0.5%).[9]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for a period relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression analysis to calculate the half-maximal inhibitory concentration (IC₅₀).

Table 2: Example IC₅₀ Data for Compound X

Cell LineIncubation TimeIC₅₀ (µM)
HCT-11648 hours12.5
A54948 hours28.7
Jurkat48 hours> 100

This is example data and does not reflect actual results for this compound.

G cluster_prep Compound Preparation cluster_assay MTT Assay Workflow compound_stock High-Concentration Stock in DMSO serial_dilution Serial Dilutions in Culture Medium compound_stock->serial_dilution Intermediate dilutions first treat_cells Add Compound Dilutions & Vehicle Control serial_dilution->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analysis analysis read_plate->analysis Calculate IC₅₀

Caption: Workflow for determining the IC₅₀ value of a novel compound.

Tier 2 Cellular Assays: Investigating Mechanism of Action

Once a biologically active concentration range is established, the next phase is to investigate the potential mechanism of action. This involves assays for target engagement and downstream functional consequences.

Target Engagement Assays

Identifying the direct cellular target of a novel small molecule is a cornerstone of chemical biology.[10] While the specific target of this compound is unknown, several general strategies can be employed.

  • Affinity Purification: This technique uses an immobilized version of the small molecule to "pull down" its binding partners from cell lysates.[10] The bromine atom on the compound could serve as a handle for conjugation to a solid support like agarose beads.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.

  • Computational Docking: If there is a hypothesized target class (e.g., kinases, based on the carboxamide scaffold[3]), in silico docking studies can predict binding modes and guide further experiments.

G cluster_methods Target Identification Strategies start Novel Compound (this compound) affinity Affinity Purification Immobilize compound on beads Incubate with cell lysate Isolate bound proteins (e.g., Mass Spec) start->affinity cetsa Cellular Thermal Shift Assay (CETSA) Treat cells with compound Heat cells to denature proteins Quantify soluble protein (bound protein is more stable) start->cetsa computational Computational Screening Define potential target library Perform in silico docking Prioritize hits for validation start->computational end_node Identified Protein Target(s) affinity->end_node cetsa->end_node computational->end_node

Caption: General strategies for identifying the cellular target of a novel compound.

Functional Cellular Assays

Based on the results of the cytotoxicity screen, functional assays can provide insight into the cellular processes affected by the compound.

Protocol 4.2: Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay can determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis.

  • Cell Treatment: Treat cells with this compound at concentrations around its IC₅₀ value (e.g., 1x and 2x IC₅₀) for a defined period (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Quantification: Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by the compound.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic framework for the initial cellular characterization of this compound. By first establishing proper handling and storage procedures, then determining a biologically relevant concentration range, researchers can proceed to investigate the compound's mechanism of action with confidence. The tiered approach, starting with broad cytotoxicity assays and moving to specific functional and target identification studies, ensures an efficient and logical progression of inquiry. Future studies should focus on elucidating the specific molecular target(s) and exploring the compound's efficacy in more complex, three-dimensional cell culture models or in vivo systems.[11]

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Small-Molecule Reagents for Cellular Pull-Down Experiments. ACS Publications. [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH. [Link]

  • Drug-Induced Sensitization: Assay Streamlining & Miniaturization-Small Molecule l Protocol Preview. YouTube. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. [Link]

  • This compound. PubChem - NIH. [Link]

  • 5-Bromo-N-methylpyridine-3-carboxamide. PubChem - NIH. [Link]

  • Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). PMC. [Link]

  • Compound 5-bromo-N-{[2-(phenylsulfanyl)ethyl]carbamothioyl}pyridine-3-carboxamide.... MolPort. [Link]

  • 5-Bromo-4-methylpyridine-2-carboxamide, 97% Purity, C7H7BrN2O, 1 gram. CP Lab Safety. [Link]

  • N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. MDPI. [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. PMC - NIH. [Link]

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In Vitro Evaluation of 5-Bromo-N-methylpyridine-2-carboxamide: A Strategic Guide to Characterizing a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-methylpyridine-2-carboxamide is a synthetic molecule featuring a pyridine-2-carboxamide scaffold. This structural motif is a well-established pharmacophore present in numerous clinically approved Poly (ADP-ribose) polymerase (PARP) inhibitors, which function by mimicking the nicotinamide moiety of the PARP substrate, NAD+. This shared chemistry provides a strong rationale for investigating this compound as a potential PARP inhibitor and anti-cancer agent. This guide presents a comprehensive, hypothesis-driven framework for its in vitro evaluation. We provide a logical sequence of experiments, from initial cytotoxicity screening to detailed mechanistic assays, designed to rigorously assess its potential for PARP inhibition, induction of DNA damage, and selective lethality in cancer cells with DNA repair deficiencies. Each section includes the scientific basis for the experimental choice, detailed step-by-step protocols, and guidance on data interpretation, empowering researchers to build a robust preclinical data package.

Rationale and Central Hypothesis: A Structurally-Informed Approach

The foundation for this evaluation strategy lies in the structural similarity between this compound and the nicotinamide portion of NAD+, the natural substrate for PARP enzymes. PARP inhibitors exploit this similarity to competitively bind to the catalytic domain of PARP, preventing the repair of DNA single-strand breaks (SSBs).[1][2] When these unrepaired SSBs are encountered by the replication machinery, they are converted into more cytotoxic DNA double-strand breaks (DSBs).[2]

In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor therapy.[2][3]

Our central hypothesis is that this compound functions as a PARP inhibitor, leading to synthetic lethality in HR-deficient cancer cells. The following protocols are designed to systematically test this hypothesis.

cluster_0 Structural Analogy cluster_1 Hypothesized Mechanism NAD NAD+ Substrate (Nicotinamide Moiety) Compound This compound NAD->Compound Structural Similarity PARP PARP Enzyme NAD->PARP Natural Substrate Inhibition Competitive Inhibition Compound->Inhibition PARPi Known PARP Inhibitors (e.g., Niraparib) PARPi->Compound Structural Similarity Inhibition->PARP Blocks Binding Site cluster_A cluster_B cluster_C cluster_D A Tier 1: Phenotypic Screening Is the compound cytotoxic? B Tier 2: Target Engagement Does it inhibit PARP? A->B If cytotoxic E Data Synthesis & Conclusion A->E A1 Protocol 1: Cell Viability Assay (MTT/MTS) Determine IC50 C Tier 3: Mechanistic Validation Does it induce DNA damage? B->C If PARP is inhibited B->E B1 Protocol 2: Cell-Free PARP Enzymatic Assay D Tier 4: Mode of Action How does it kill cells? C->D If DNA damage is evident C->E C1 Protocol 4: γH2AX Western Blot D->E D1 Protocol 6: Annexin V/PI Apoptosis Assay B2 Protocol 3: PARP Trapping Assay C2 Protocol 5: γH2AX Immunofluorescence D2 Protocol 7: Cleaved Caspase-3 Western Blot

Caption: A tiered experimental workflow for compound evaluation.

Preliminary Compound Management

Protocol: Stock Solution Preparation

  • Solubility Test: Determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for initial testing.

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile-filtered DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture wells is non-toxic and consistent across all treatments (typically ≤ 0.5%).

Tier 1: Cytotoxicity Screening

The initial goal is to determine if the compound has anti-proliferative or cytotoxic effects and to identify a potent concentration range for further studies.

Protocol 1: Cell Viability Assay (MTT/MTS)

  • Scientific Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. [4]NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product. [5]The intensity of the color is proportional to the number of living cells.

  • Cell Line Selection: The choice of cell lines is critical for testing the synthetic lethality hypothesis. A matched-pair model is ideal. For example:

    • HR-Deficient: DLD-1 BRCA2-/- (human colorectal carcinoma)

    • HR-Proficient (Wild-Type): DLD-1 WT

    • Other relevant lines: SUM149PT (inflammatory breast cancer, BRCA1 mutant), HeyA8 (ovarian cancer). [3] Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for a standard duration, typically 72 hours, at 37°C and 5% CO₂.

  • Reagent Addition:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Afterwards, add 100 µL of solubilization solution (e.g., DMSO or a SDS-HCl solution) and incubate overnight to dissolve the formazan crystals. * For MTS: Add 20 µL of the combined MTS/PES reagent to each well and incubate for 1-4 hours. [6]No solubilization step is needed.

  • Absorbance Reading: Measure the absorbance on a microplate reader at the appropriate wavelength (570 nm for MTT, 490 nm for MTS). [6] Data Presentation and Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC50).

Cell LineGenotype (HR Status)This compound IC50 (µM)Olaparib (Positive Control) IC50 (µM)
DLD-1 WTHR-Proficient[Experimental Value][Literature/Experimental Value]
DLD-1 BRCA2 -/-HR-Deficient[Experimental Value][Literature/Experimental Value]
SUM149PTHR-Deficient (BRCA1 mut)[Experimental Value][Literature/Experimental Value]

Tier 2: Target Engagement Assays

If the compound shows preferential cytotoxicity in HR-deficient cells, the next step is to determine if it directly inhibits PARP enzymes.

Protocol 2: Cell-Free PARP1/2 Enzymatic Assay

  • Scientific Rationale: This assay directly measures the catalytic activity of purified PARP enzymes in a cell-free system. [1]Common formats include chemiluminescent or ELISA-based kits that detect the product of the PARP reaction: poly(ADP-ribose) (PAR) chains on a histone substrate. [1][7]A reduction in signal in the presence of the compound indicates direct enzymatic inhibition.

  • Methodology (General Steps for a Kit-Based Assay):

    • Coat a 96-well plate with histone proteins.

    • Add a reaction cocktail containing activated DNA, biotin-labeled NAD+, and the PARP1 or PARP2 enzyme.

    • Add serial dilutions of the test compound and a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Incubate to allow the PARP reaction to proceed.

    • Wash away excess reagents and add Streptavidin-HRP to detect the biotinylated PAR chains.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal with a plate reader. [7]* Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value for enzymatic inhibition.

Protocol 3: PARP Trapping Assay

  • Scientific Rationale: A key mechanism for the cytotoxicity of many modern PARP inhibitors is their ability to "trap" the PARP enzyme on DNA after it binds to a site of damage. [3]This trapped PARP-DNA complex is a physical obstacle to DNA replication and is highly cytotoxic. This assay quantifies the amount of PARP1 bound to chromatin.

  • Methodology (Proximity Ligation Assay - PLA):

    • Treat cells (e.g., DLD-1) with the test compound for a defined period.

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies targeting PARP1 and a chromatin marker (e.g., Histone H3).

    • Add secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes).

    • If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.

    • Amplify this template via rolling-circle amplification.

    • Add fluorescently labeled probes that hybridize to the amplified product.

    • Visualize and quantify the resulting fluorescent spots using high-content imaging. Each spot represents a trapped PARP1-chromatin interaction. [3]* Data Analysis: Quantify the number of PLA foci per nucleus. A dose-dependent increase in foci indicates PARP trapping activity.

Tier 3: Mechanistic Validation in Cells

Confirmation of PARP inhibition should be followed by assessing its downstream consequences: the accumulation of unrepaired DNA damage.

SSB DNA Single-Strand Break (SSB) PARP_Inhibition PARP Inhibition (by Compound) SSB->PARP_Inhibition Repair Blocked Replication DNA Replication Fork SSB->Replication DSB DNA Double-Strand Break (DSB) (Cytotoxic Lesion) Replication->DSB Fork Collapse HR_Proficient HR-Proficient Cell (e.g., BRCA WT) DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA Mutant) DSB->HR_Deficient Repair DSB Repair HR_Proficient->Repair Apoptosis Apoptosis / Cell Death (Synthetic Lethality) HR_Deficient->Apoptosis Repair Fails Survival Cell Survival Repair->Survival

Sources

Application Notes and Protocols for Evaluating the Anti-proliferative Activity of 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridine-2-Carboxamide Derivatives

The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Within oncology research, derivatives of this class have emerged as promising candidates for anti-cancer therapies.[1][2][3] These compounds have been shown to target critical cellular processes, including cell proliferation, by modulating the activity of key regulatory proteins such as kinases and phosphatases.[1][2][3] The introduction of a bromine atom at the 5-position of the pyridine ring can significantly influence the compound's electronic properties and its interaction with biological targets, a strategy often employed to enhance potency and selectivity.[4] This document provides a comprehensive guide for researchers to evaluate the anti-proliferative activity of 5-Bromo-N-methylpyridine-2-carboxamide, a novel derivative with therapeutic potential. The protocols detailed herein are designed to be self-validating and provide a robust framework for determining the compound's efficacy and elucidating its mechanism of action.

Part 1: Assessment of Cytotoxicity and Anti-proliferative Effects using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8] The principle of this assay lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[5][7] The quantity of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of this compound cell_seeding->compound_prep treatment 4. Treat Cells with Compound compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition incubation 6. Incubate to Allow Formazan Formation mtt_addition->incubation solubilization 7. Solubilize Formazan Crystals incubation->solubilization read_absorbance 8. Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability 9. Calculate Percent Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in complete culture medium to achieve a range of final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of the solvent) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Data Analysis
ParameterFormulaDescription
Percent Cell Viability (Absorbance of treated cells / Absorbance of control cells) x 100Normalizes the data to the untreated control to determine the relative viability.[5]
IC50 Value Plot percent cell viability against the logarithm of the compound concentration and fit a dose-response curve.The concentration of the compound that inhibits 50% of cell growth.

Part 2: Elucidation of Cell Cycle Perturbations

A common mechanism of anti-proliferative agents is the induction of cell cycle arrest, preventing cancer cells from progressing through the division cycle. Flow cytometry with propidium iodide (PI) staining is a robust technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation and Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture 1. Culture and Treat Cells with Compound harvest 2. Harvest and Wash Cells cell_culture->harvest fixation 3. Fix Cells in Cold 70% Ethanol harvest->fixation wash_pbs 4. Wash Cells with PBS fixation->wash_pbs rnase 5. Treat with RNase A wash_pbs->rnase pi_stain 6. Stain with Propidium Iodide rnase->pi_stain flow_cytometry 7. Acquire Data on Flow Cytometer pi_stain->flow_cytometry analyze_histogram 8. Analyze DNA Content Histogram flow_cytometry->analyze_histogram quantify_phases 9. Quantify Cell Population in G0/G1, S, and G2/M analyze_histogram->quantify_phases

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Protocol: Cell Cycle Analysis

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Culture and treat cells with this compound at the desired concentrations for the appropriate duration.

    • Harvest both floating and adherent cells and wash twice with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to a final concentration of 70%.

    • Fix the cells on ice for at least 2 hours or overnight at -20°C.[10]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining buffer containing RNase A (100 µg/mL) to degrade RNA and prevent its interference with DNA staining.[10]

    • Incubate for 30 minutes at 37°C.

    • Add PI staining solution (50 µg/mL) and incubate for at least 15-30 minutes in the dark at room temperature.[10]

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the DNA content histogram.[10]

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

Data Interpretation

The resulting DNA content histogram will show distinct peaks corresponding to the different cell cycle phases.

  • G0/G1 phase: Cells with 2n DNA content.

  • S phase: Cells with DNA content between 2n and 4n.

  • G2/M phase: Cells with 4n DNA content.

An accumulation of cells in a particular phase in the treated samples compared to the control suggests that this compound induces cell cycle arrest at that checkpoint.

Part 3: Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism by which many anti-cancer agents exert their effects. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[12][13] Co-staining with a vital dye like propidium iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[12]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture 1. Culture and Treat Cells with Compound harvest 2. Harvest and Wash Cells cell_culture->harvest resuspend_buffer 3. Resuspend Cells in Annexin V Binding Buffer harvest->resuspend_buffer add_annexin_pi 4. Add Annexin V-FITC and Propidium Iodide resuspend_buffer->add_annexin_pi incubate 5. Incubate in the Dark add_annexin_pi->incubate flow_cytometry 6. Acquire Data on Flow Cytometer incubate->flow_cytometry quadrant_analysis 7. Perform Quadrant Analysis flow_cytometry->quadrant_analysis quantify_populations 8. Quantify Viable, Apoptotic, and Necrotic Cells quadrant_analysis->quantify_populations

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with this compound. Include untreated controls.

    • Harvest cells (including supernatant for apoptotic cells) and wash with cold PBS.[12]

  • Staining:

    • Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples by flow cytometry as soon as possible.

    • Use compensation controls (unstained, Annexin V-FITC only, PI only) to set up the quadrants correctly.

Data Interpretation

The flow cytometry data is typically displayed as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Viable cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells[11]

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells[11]

  • Upper Left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower right and upper right quadrants in treated samples indicates that this compound induces apoptosis.

Part 4: Potential Mechanisms of Action and Future Directions

While the specific targets of this compound are yet to be fully elucidated, the broader class of pyridine carboxamide derivatives has been shown to inhibit key signaling molecules involved in cancer cell proliferation and survival. For instance, some derivatives act as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, suggesting a potential role in immuno-oncology.[1][3] Others have been identified as allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a critical node in proliferation signaling pathways.[2]

Hypothesized Signaling Pathway

Signaling_Pathway cluster_pathway Potential Signaling Pathway Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK SHP2 SHP2 RTK->SHP2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway SHP2->RAS_RAF_MEK_ERK Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Compound 5-Bromo-N-methyl- pyridine-2-carboxamide Compound->SHP2 Inhibition

Caption: A hypothesized mechanism of action for this compound via SHP2 inhibition.

Further investigations should focus on target identification and validation studies. This could involve kinase/phosphatase profiling assays, western blotting to assess the phosphorylation status of key signaling proteins, and in vivo studies in relevant cancer models to confirm the anti-tumor efficacy of this compound.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. Retrieved from [Link]

  • Kim, H. J., & Lee, J. Y. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 43, 1B.7.1–1B.7.11. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Brody School of Medicine, East Carolina University. (n.d.). Annexin V Stain Protocol. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (2023). Cell cycle analysis. Retrieved from [Link]

  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2019). Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions, 48(31), 11796–11805. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 279, 116830. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • Al-Oqaili, N. A. A., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention, 26(4), 1431–1437. Retrieved from [Link]

  • Michniewicz, A., et al. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 26(9), 4984. Retrieved from [Link]

  • PubMed. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Retrieved from [Link]

  • R Discovery. (n.d.). antiproliferative-activity-screening Research Articles - Page 2. Retrieved from [Link]

  • Gunosewoyo, H., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10(12), 7132–7146. Retrieved from [Link]

  • Elslager, E. F., et al. (1982). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 25(10), 1238–1244. Retrieved from [Link]

  • Al-Oqaili, N. A. A., et al. (2024). Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. Asian Pacific Journal of Cancer Prevention, 25(7), 2509–2515. Retrieved from [Link]

  • da Silva, D. L., et al. (2022). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. Molecules, 27(19), 6296. Retrieved from [Link]

  • Lesyk, R., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(21), 6432. Retrieved from [Link]

  • Google Patents. (2012). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • PubChem. (n.d.). 5-Bromo-N-methylpyridine-3-carboxamide. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating 5-Bromo-N-methylpyridine-2-carboxamide in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The pyridine carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting critical pathways in oncology.[1][2][3] Derivatives of this structural class have demonstrated potent inhibitory activity against key cancer-related enzymes such as Poly(ADP-ribose)polymerase (PARP) and nicotinamide phosphoribosyltransferase (NAMPT), both of which are pivotal for cancer cell survival, DNA repair, and metabolism.[4][5][6][7] This document provides a comprehensive guide for researchers investigating the potential anticancer effects of 5-Bromo-N-methylpyridine-2-carboxamide, a specific analog within this promising class. We will explore its hypothetical mechanism of action based on related compounds, and provide detailed protocols for its characterization in various cancer cell line models.

Hypothesized Mechanism of Action:

Based on the established activities of structurally similar pyridine carboxamide derivatives, this compound is postulated to function as an inhibitor of PARP and/or NAMPT. The pyridine-2-carboxamide moiety can mimic the nicotinamide portion of NAD+, enabling it to competitively bind to the NAD+ binding site of these enzymes.[1]

  • PARP Inhibition: PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, resulting in synthetic lethality.[1][4]

  • NAMPT Inhibition: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is the primary source of NAD+ in many cancer cells.[5][6][7] Inhibition of NAMPT depletes the cellular NAD+ pool, leading to an energy crisis and cell death.[6][8]

The following sections provide detailed protocols to test these hypotheses and characterize the anticancer activity of this compound.

Compound Information:

Compound Name This compound
IUPAC Name This compound
Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
CAS Number Not available in search results
Structure (A specific chemical structure diagram would be inserted here)

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration-dependent effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).[9][10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

  • This compound (stock solution in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[11]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cell Line This compound IC50 (µM) Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7Experimental DataExperimental Data
HCT-116Experimental DataExperimental Data
A549Experimental DataExperimental Data
Protocol 2: In Vitro PARP1 Inhibition Assay

This biochemical assay measures the direct inhibitory effect of the compound on PARP1 activity.

Workflow Diagram:

PARP_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection reagents Prepare Assay Buffer, PARP1 Enzyme, NAD+, Histone-coated plate, Biotinylated-NAD+ incubation Incubate Compound, PARP1, and NAD+ in histone-coated plate reagents->incubation compound Prepare serial dilutions of This compound compound->incubation add_biotin_nad Add Biotinylated-NAD+ incubation->add_biotin_nad reaction_step Allow PARPylation reaction to proceed add_biotin_nad->reaction_step wash Wash plate reaction_step->wash add_streptavidin Add Streptavidin-HRP wash->add_streptavidin add_substrate Add HRP substrate add_streptavidin->add_substrate read Read luminescence add_substrate->read

Caption: Workflow for the in vitro PARP1 inhibition assay.

Materials:

  • Recombinant human PARP1 enzyme.

  • Histone-coated 96-well plates.

  • NAD+ and Biotinylated-NAD+.

  • Streptavidin-HRP conjugate.

  • Chemiluminescent HRP substrate.

  • PARP inhibitor (e.g., Olaparib) as a positive control.

Procedure:

  • Add assay buffer, PARP1 enzyme, and varying concentrations of this compound to the histone-coated wells.

  • Initiate the reaction by adding a mixture of NAD+ and Biotinylated-NAD+.

  • Incubate for 1 hour at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate and incubate for 1 hour.

  • Wash the plate again.

  • Add chemiluminescent HRP substrate and measure the signal using a luminometer.

  • Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value.

Protocol 3: Cellular NAMPT Activity Assay

This protocol measures the effect of the compound on NAMPT activity within cancer cells.

Procedure:

  • Culture cancer cells in a 96-well plate as described in Protocol 1.

  • Treat cells with various concentrations of this compound for 24-48 hours.

  • Lyse the cells and measure the intracellular NAD+/NADH levels using a commercially available kit.

  • A decrease in the NAD+/NADH ratio indicates inhibition of NAMPT.

  • Calculate the percent inhibition of NAMPT activity and determine the EC50 value.

Protocol 4: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay determines if the compound induces programmed cell death (apoptosis).[12]

Signaling Pathway Diagram:

Apoptosis_Pathway Compound 5-Bromo-N-methylpyridine- 2-carboxamide Target PARP / NAMPT Inhibition Compound->Target DNA_Damage DNA Damage Accumulation Target->DNA_Damage Energy_Crisis NAD+ Depletion & Energy Crisis Target->Energy_Crisis Mitochondria Mitochondrial Dysfunction DNA_Damage->Mitochondria Energy_Crisis->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -7, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Sources

Application Notes and Protocols: Targeting PLK4 with Pyridine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Polo-like kinase 4 (PLK4) has emerged as a critical regulator of centriole duplication, a fundamental process for maintaining genomic stability. Its dysregulation is intrinsically linked to tumorigenesis, making it a compelling target for anticancer therapies. This guide provides an in-depth exploration of the inhibition of PLK4 by a promising class of small molecules: pyridine carboxamide derivatives and related scaffolds containing this key structural motif. We will delve into the scientific rationale, present detailed protocols for the synthesis and evaluation of these inhibitors, and offer expert insights into data interpretation and structure-activity relationships (SAR).

Introduction: PLK4 as a Strategic Target in Oncology

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole biogenesis.[1][2] Centrioles are the core components of centrosomes, which function as the primary microtubule-organizing centers in animal cells, orchestrating the formation of the mitotic spindle during cell division. The precise control of centriole number is paramount; deviation from the norm of two centrioles per cell can lead to aneuploidy and chromosomal instability, hallmarks of cancer.

Overexpression of PLK4 has been observed in a variety of human cancers, including breast, colorectal, and lung cancer, and is often associated with poor prognosis.[1][3][4] This overexpression drives centriole amplification, leading to mitotic errors and promoting tumor progression. Consequently, the selective inhibition of PLK4 presents a promising therapeutic strategy to induce mitotic catastrophe and subsequent cell death specifically in cancer cells, which are often more reliant on aberrant cell cycle machinery than normal cells.

Pyridine carboxamide derivatives and related heterocyclic compounds have shown significant promise as potent and selective inhibitors of various kinases. Their structural features allow for specific interactions within the ATP-binding pocket of kinases like PLK4, making them an attractive scaffold for the development of targeted cancer therapies.

PLK4 Signaling Pathway in Centriole Duplication

The central role of PLK4 in initiating centriole duplication is tightly regulated. The following diagram illustrates a simplified overview of the PLK4 signaling cascade.

PLK4_Signaling cluster_G1_S G1/S Phase Transition cluster_centriole Centriole Duplication cluster_inhibition Inhibition by Pyridine Carboxamide Derivatives PLK4_inactive PLK4 (Inactive) PLK4_active PLK4 (Active) PLK4_inactive->PLK4_active Autophosphorylation (Dimerization) SCF_E3 SCF/β-TrCP E3 Ligase PLK4_active->SCF_E3 Phosphorylation Proteasome Proteasome PLK4_active->Proteasome Degradation STIL STIL PLK4_active->STIL Phosphorylation SCF_E3->Proteasome Ubiquitination SAS6 SAS-6 STIL->SAS6 Recruitment Procentriole Procentriole Assembly SAS6->Procentriole Cartwheel Formation Inhibitor Pyridine Carboxamide Derivative Inhibitor->PLK4_active ATP-Competitive Inhibition

Caption: Simplified PLK4 signaling pathway and mechanism of inhibition.

Pyridine Carboxamide Derivatives and Related Scaffolds as PLK4 Inhibitors

While a distinct class of "pyridine carboxamide" PLK4 inhibitors is not extensively defined in the literature, numerous potent PLK4 inhibitors feature a pyridine ring coupled with an amide or a bioisosteric equivalent. These scaffolds have been optimized to achieve high potency and selectivity. This section will highlight representative examples and their key structural features.

Aminopyrimidine-Based Inhibitors

A series of novel and potent PLK4 inhibitors with an aminopyrimidine core has been developed.[1][2] These compounds demonstrate excellent in vitro enzyme activity and cellular antiproliferative effects against breast cancer cell lines.

Table 1: Representative Aminopyrimidine-Based PLK4 Inhibitors

Compound IDPLK4 IC50 (µM)MCF-7 IC50 (µM)BT474 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
8h 0.00671.447.812.13[1]
3r 0.0174---[1]
5f 0.00080.48--[2]

Data extracted from referenced publications.

Indazole and Pyrazolopyrimidine Scaffolds

Indazole and pyrazolopyrimidine cores have also yielded highly potent PLK4 inhibitors.[3][4][5] Notably, CFI-400945, an indazole-based inhibitor, has advanced to clinical trials.[6][7][8] These structures often incorporate a pyridine moiety to enhance binding affinity and pharmacokinetic properties.

Table 2: Representative Indazole and Pyrazolopyrimidine PLK4 Inhibitors

Compound IDScaffoldPLK4 IC50 (nM)MCF-7 IC50 (µM)Reference
CFI-400945 Indazole2.8-[7]
WY29 Pyrazolo[3,4-d]pyrimidine27-[5]
24j Pyrazolo[3,4-d]pyrimidine0.20.36[3]
K22 N-(1H-indazol-6-yl)benzenesulfonamide0.11.3[4]

Data extracted from referenced publications.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of pyridine carboxamide-based PLK4 inhibitors.

General Synthesis of Aminopyrimidine Derivatives

The synthesis of aminopyrimidine-based PLK4 inhibitors can be achieved through a multi-step process, as described in the literature.[1][2] The following is a generalized workflow.

Synthesis_Workflow Start Starting Materials (e.g., 2,4-dichloropyrimidine) Step1 Nucleophilic Substitution Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Suzuki Coupling Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 FinalProduct Final Pyridine Carboxamide Derivative Step3->FinalProduct

Caption: Generalized synthetic workflow for aminopyrimidine derivatives.

Protocol 3.1.1: Synthesis of a Representative Aminopyrimidine PLK4 Inhibitor

This protocol is a generalized representation based on published methods.[1][2] Specific reaction conditions, reagents, and purification methods should be optimized for each target compound.

  • Step 1: Synthesis of the Aminopyrimidine Core.

    • To a solution of a substituted 2,4-dichloropyrimidine in a suitable solvent (e.g., dioxane), add the desired amine.

    • Heat the reaction mixture under reflux for the appropriate time.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction, and isolate the product by precipitation or extraction. Purify by column chromatography if necessary.

  • Step 2: Introduction of the Pyridine Moiety (Suzuki Coupling).

    • Combine the product from Step 1, a suitable pyridine boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a solvent mixture (e.g., dioxane/water).

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon).

    • After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by flash column chromatography.

  • Step 3: Final Amide Coupling.

    • If the synthesized intermediate contains a carboxylic acid, activate it using a coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).

    • Add the desired amine and stir at room temperature until the reaction is complete.

    • Alternatively, if the intermediate has an amine, couple it with a carboxylic acid containing the desired pyridine carboxamide fragment.

    • Isolate and purify the final product using standard techniques such as column chromatography or preparative HPLC.

  • Characterization.

    • Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro PLK4 Kinase Inhibition Assay

The LanthaScreen™ Eu Kinase Binding Assay is a common and robust method for determining the inhibitory activity of compounds against PLK4.[4]

Protocol 3.2.1: LanthaScreen™ Eu Kinase Binding Assay for PLK4

Materials:

  • Recombinant human PLK4 protein (e.g., GST-tagged)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • 1X Kinase Buffer A

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in 1X Kinase Buffer A. The final DMSO concentration should be kept constant (e.g., <1%).

  • Assay Plate Setup:

    • In a 384-well plate, add 4 µL of the diluted test compound solution to each well.

    • Include wells for a positive control (a known PLK4 inhibitor like Centrinone or CFI-400945) and a negative control (DMSO vehicle).

  • Kinase and Antibody Addition:

    • Prepare a solution of recombinant PLK4 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.

    • Add 8 µL of this solution to each well of the assay plate.

  • Tracer Addition:

    • Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A.

    • Add 8 µL of the tracer solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader. Excite at 340 nm and measure emission at 615 nm and 665 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Assays

Protocol 3.3.1: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for 72 hours.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the reagent, incubate, and measure luminescence according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Protocol 3.3.2: Centriole Number Quantification by Immunofluorescence

  • Cell Culture and Treatment:

    • Grow cells on coverslips and treat with the PLK4 inhibitor at various concentrations for a defined period (e.g., 48 hours).

  • Immunostaining:

    • Fix the cells with cold methanol.

    • Permeabilize with a detergent-based buffer (e.g., PBS with 0.1% Triton X-100).

    • Block with a suitable blocking buffer (e.g., PBS with 5% BSA).

    • Incubate with a primary antibody against a centriolar marker (e.g., anti-centrin or anti-gamma-tubulin).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the DNA with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of centrioles per cell. A decrease in centriole number is expected with potent PLK4 inhibition.

Expertise and Insights: Interpreting Your Results

  • Structure-Activity Relationship (SAR): The potency of pyridine carboxamide-based inhibitors is highly dependent on the nature and position of substituents on both the pyridine and carboxamide moieties. For aminopyrimidine scaffolds, extending a substituent into the hydrophobic cavity of the PLK4 active site can significantly enhance inhibitory activity.[1] The introduction of hydrogen bond donors can also increase binding affinity.[1]

  • Selectivity: It is crucial to assess the selectivity of your compounds against other kinases, particularly other members of the PLK family (PLK1, PLK2, PLK3) and Aurora kinases, which share some structural homology.[5] A broad kinome screen is recommended for lead compounds.

  • Cellular Potency vs. Enzymatic Activity: Discrepancies between enzymatic IC50 and cellular GI50 values can arise from factors such as cell permeability, efflux pump activity, and off-target effects.

  • On-Target Validation: Cellular thermal shift assays (CETSA) or Western blotting for downstream markers of PLK4 activity (e.g., phosphorylation of STIL) can confirm that the observed cellular effects are due to direct inhibition of PLK4.

Conclusion

The inhibition of PLK4 using small molecules based on pyridine carboxamide and related scaffolds represents a promising avenue for the development of novel anticancer agents. The protocols and insights provided in this guide offer a comprehensive framework for researchers to design, synthesize, and evaluate such inhibitors. A thorough understanding of the underlying biology of PLK4, coupled with rigorous experimental validation, will be key to translating these scientific discoveries into effective therapies for patients.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold. Archiv der Pharmazie. [Link]

  • Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of RP-1664: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Novartis OAK. [Link]

  • Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. Oncotarget. [Link]

  • Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells. Cancer Chemotherapy and Pharmacology. [Link]

  • PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. bioRxiv. [Link]

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Galectin-3 binding assay with 5-Bromo-N-methylpyridine-2-carboxamide probes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of Galectin-3 Binding Affinity Using a Competitive Fluorescence Polarization Assay with a Novel 5-Bromo-N-methylpyridine-2-carboxamide Probe

Introduction: The Significance of Targeting Galectin-3

Galectin-3 (Gal-3), a ~30 kDa chimera-type galectin, is a crucial regulator of a myriad of biological processes, including cell adhesion, proliferation, apoptosis, inflammation, and fibrosis.[1][2] Unlike other galectins, it possesses a unique structure with a single carbohydrate recognition domain (CRD) at the C-terminus and a long N-terminal domain that facilitates oligomerization.[3][4] This versatile lectin binds to β-galactoside-containing glycoconjugates on the cell surface and in the extracellular matrix, thereby modulating critical cell-cell and cell-matrix interactions.[2][3]

Elevated expression of Galectin-3 is strongly associated with the pathogenesis of numerous diseases, most notably in fibrosis (cardiac, liver, kidney) and various cancers.[5][6][7][8][9] In oncology, Gal-3 is implicated in tumor progression, angiogenesis, and metastasis, often correlating with poorer patient outcomes.[10][11] Its role as a mediator of cardiac fibrosis has led to its approval as a biomarker for heart failure.[5] Consequently, the development of small molecule inhibitors that can modulate Gal-3 activity is a highly pursued therapeutic strategy.[9][10]

This application note provides a detailed protocol for determining the binding affinity of a novel investigational probe, this compound, for human Galectin-3. The methodology is based on a robust and sensitive in-solution, homogeneous competitive fluorescence polarization (FP) assay.[12][13] This technique is exceptionally well-suited for screening and characterizing potential inhibitors in a high-throughput format.

Assay Principle: Competitive Fluorescence Polarization

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[12][14] The principle relies on the observation that when a small, fluorescently labeled molecule (the probe or tracer) is excited with plane-polarized light, it tumbles rapidly in solution, leading to a significant depolarization of the emitted light. The measured polarization is therefore low.

When this fluorescent probe binds to a much larger molecule, such as the Galectin-3 protein, its rotational motion is significantly constrained. This slower tumbling results in a much higher degree of polarization of the emitted light.

In a competitive FP assay, a test compound (an unlabeled inhibitor, such as this compound) competes with the fluorescent probe for binding to the same site on the target protein (Galectin-3). As the concentration of the inhibitor increases, it displaces the fluorescent probe from the Galectin-3 binding site. This displacement leads to an increase in the population of free, rapidly tumbling fluorescent probe, resulting in a dose-dependent decrease in the measured fluorescence polarization. The resulting sigmoidal curve allows for the calculation of the inhibitor's IC50 value, which can then be used to determine its binding affinity (Ki).[13]

Logical Workflow of the Competitive Binding Assay

Competitive_Binding_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup (384-well) cluster_read 3. Data Acquisition cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer prep_gal3 Prepare Galectin-3 Stock prep_buffer->prep_gal3 prep_probe Prepare Fluorescent Probe Stock prep_buffer->prep_probe prep_inhibitor Prepare Inhibitor Serial Dilutions (this compound) prep_buffer->prep_inhibitor add_inhibitor Dispense Inhibitor Dilutions prep_inhibitor->add_inhibitor add_gal3_probe Add Galectin-3 / Probe Mix add_inhibitor->add_gal3_probe incubate Incubate at Room Temperature (Equilibration) add_gal3_probe->incubate read_plate Read Fluorescence Polarization (Ex/Em Wavelengths) incubate->read_plate plot_data Plot Polarization vs. [Inhibitor] read_plate->plot_data fit_curve Fit Sigmoidal Dose-Response Curve plot_data->fit_curve calc_ic50 Calculate IC50 fit_curve->calc_ic50 calc_ki Calculate Ki (Binding Affinity) calc_ic50->calc_ki

Caption: Principle of competitive fluorescence polarization assay.

Expected Results & Troubleshooting

ParameterExpected OutcomePotential IssueTroubleshooting Steps
Assay Window (Max mP - Min mP) > 100 mPLow signal window (<50 mP)Increase Galectin-3 concentration; check probe quality; ensure reader settings are optimal.
IC50 Curve Shape Clear sigmoidal curveNo inhibition or flat curveCompound may not be an inhibitor or is insoluble; verify compound integrity and solubility in assay buffer.
High data scatter (poor Z')Check for pipetting errors; ensure proper mixing; screen for compound autofluorescence or quenching.
Positive Control (Lactose) IC50 in the expected mM rangeIC50 significantly different from literatureVerify Galectin-3 activity (e.g., via a hemagglutination assay); check concentration of lactose stock. [15]

Conclusion

The competitive fluorescence polarization assay described herein provides a robust, sensitive, and high-throughput method for quantifying the binding affinity of novel probes and potential inhibitors, such as this compound, to Galectin-3. By carefully controlling experimental variables and including appropriate controls, this protocol yields reliable and reproducible data crucial for advancing drug discovery programs targeting this important protein. The principles and steps outlined can be readily adapted to screen compound libraries and perform structure-activity relationship (SAR) studies.

References

  • Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases. Int J Mol Sci. ([Link])

  • Carbohydrate Binding Proteins Database - Galectins - MIT. Consortium for Functional Glycomics. ([Link])

  • Galectin-3 | Cleveland HeartLab. Quest Diagnostics. ([Link])

  • Discovery of GB1211, a galectin-3 inhibitor - drug annotations. YouTube. ([Link])

  • Visualizing Galectin-3 Binding Protein Expression with ImmunoPET. ACS Publications. ([Link])

  • Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin. SpringerLink. ([Link])

  • Galectin-3 - Wikipedia. Wikipedia. ([Link])

  • Evaluating the affinity and kinetics of small molecule glycomimetics for human and mouse galectin-3 using surface plasmon resonance. PubMed. ([Link])

  • Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions. PubMed. ([Link])

  • Thermodynamic binding studies of galectin-1, -3 and -7. PubMed. ([Link])

  • Production, purification and quality control of galectin-3. GlycoPOD. ([Link])

  • Binding of Galectin-3, a β-Galactoside-binding Lectin, to MUC1 Protein Enhances Phosphorylation of Extracellular Signal-regulated Kinase 1/2 (ERK1/2) and Akt, Promoting Tumor Cell Malignancy. Journal of Biological Chemistry. ([Link])

  • Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors. ACS Medicinal Chemistry Letters. ([Link])

  • Production, purification and quality control of galectin-3 - Glycoscience Protocols. NCBI. ([Link])

  • X-ray crystal structure of the human galectin-3 carbohydrate recognition domain at 2.1-A resolution. PubMed. ([Link])

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. ([Link])

  • Binding of Gal3C variants to lactose measured by isothermal titration calorimetry (ITC). ResearchGate. ([Link])

  • The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis. PubMed. ([Link])

  • 2NN8: Crystal structure of human galectin-3 carbohydrate-recognition domain with lactose bound, at 1.35 angstrom resolution. RCSB PDB. ([Link])

  • Physical tuning of galectin-3 signaling. PNAS. ([Link])

  • Galectin-3: One Molecule for an Alphabet of Diseases, from A to Z. Cells. ([Link])

  • Galectin-3 as a sex-specific biomarker for cancer and heart failure. TribeMD. ([Link])

  • Galectin-3 and cancer stemness. PMC - NIH. ([Link])

  • The Carbohydrate-Binding Site in Galectin-3 Is Preorganized to Recognize a Sugarlike Framework of Oxygens: Ultra-High-Resolution Structures and Water Dynamics. Biochemistry. ([Link])

  • Fluorescence polarization assays to study carbohydrate–protein interactions. Organic & Biomolecular Chemistry. ([Link])

  • Investigating galectin-3-ligand interaction on cancer cell behaviours. The University of Liverpool Repository. ([Link])

  • (A) Binding of hGal-3 to analog 12 as measured by isothermal titration. ResearchGate. ([Link])

  • Schematics of Galectin-3 structure and function. ResearchGate. ([Link])

  • Galectins: structure, function and therapeutic potential. Expert Reviews in Molecular Medicine. ([Link])

  • Fluorescent probes used for FP studies with galectin 3. ResearchGate. ([Link])

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Preprints.org. ([Link])

  • Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. ([Link])

  • What are galectin-3 inhibitors and how do they work? Patsnap Synapse. ([Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI. ([Link])

  • The Structural Biology of Galectin-Ligand Recognition. Frontiers in Chemistry. ([Link])

  • Evaluation of Galectin Binding by Surface Plasmon Resonance. PubMed. ([Link])

  • A kind of synthetic method of 5-bromo-2-picoline.
  • Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. MDPI. ([Link])

  • (PDF) Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. ResearchGate. ([Link])

  • Fluorescence Polarization-Based Bioassays: New Horizons. MDPI. ([Link])

  • Method for preparing 5-bromo-2-methylpyridine.
  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. ([Link])

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Application Note: A Detailed Protocol for the N-Methylation of Pyridine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated Pyridine-2-Carboxamides in Medicinal Chemistry

The N-methylation of pyridine-2-carboxamide is a critical transformation in the field of drug discovery and development. The addition of a methyl group to the amide nitrogen can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] N-methylated pyridine-2-carboxamide moieties are found in a variety of pharmacologically active compounds, including potential antitumor agents.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for the N-methylation of pyridine-2-carboxamide, emphasizing the underlying chemical principles and practical considerations for successful synthesis.

Choosing Your Methylating Agent: A Comparative Overview

Several reagents can be employed for the N-methylation of amides. The choice of methylating agent is often dictated by factors such as substrate compatibility, desired reaction conditions (e.g., temperature, reaction time), and safety considerations. Traditional methylating agents like methyl iodide and dimethyl sulfate are highly effective but are also toxic and carcinogenic, requiring careful handling.[6] More recent advancements have introduced safer and more selective alternatives.[1][2][6][7]

Methylating AgentKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Methyl Iodide (MeI) High reactivity, readily available.Toxic, volatile, can lead to overmethylation.[6]Basic conditions (e.g., NaH, K2CO3), various solvents (e.g., DMF, THF).
Dimethyl Sulfate (DMS) High reactivity, cost-effective.Highly toxic and carcinogenic.[6][8]Basic conditions, can be used as both reagent and solvent.[9]
Tetramethylammonium Fluoride (TMAF) Safe, efficient, chemoselective, metal-free.[1][7]May require higher temperatures.Toluene, 100°C.[1]
Phenyl Trimethylammonium Iodide (PhMe₃NI) Safe, non-toxic, easy to handle, monoselective.[2][6]May require specific basic conditions.Mildly basic conditions.[2]

Reaction Mechanism: Understanding the N-Methylation Process

The N-methylation of an amide, such as pyridine-2-carboxamide, typically proceeds via a nucleophilic substitution reaction (SN2). The process can be conceptually broken down into two key steps, as illustrated in the following workflow:

N-Methylation Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Amide Pyridine-2-carboxamide Amidate Amidate Anion (Nucleophile) Amide->Amidate Deprotonation Base Base (e.g., NaH) Methylating_Agent Methylating Agent (e.g., CH₃I) Amidate->Methylating_Agent SN2 Attack Product N-Methyl-pyridine-2-carboxamide Methylating_Agent->Product Leaving_Group Leaving Group (e.g., I⁻)

Caption: General workflow for the N-methylation of pyridine-2-carboxamide.

In the first step, a suitable base abstracts the acidic proton from the amide nitrogen, generating a resonance-stabilized amidate anion. This anion is a potent nucleophile. The second step involves the nucleophilic attack of the amidate anion on the methyl group of the methylating agent, leading to the formation of the N-methylated product and the displacement of a leaving group. Computational studies suggest that for some reagents like TMAF, a concerted methylation-deprotonation pathway may be preferred.[1][7]

Detailed Experimental Protocol: N-Methylation using Methyl Iodide and Sodium Hydride

This protocol details a common and effective method for the N-methylation of pyridine-2-carboxamide using methyl iodide as the methylating agent and sodium hydride as the base.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
Pyridine-2-carboxamideC₆H₆N₂O122.121.22 g (10 mmol)>98%
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.44 g (11 mmol)60%
Methyl IodideCH₃I141.940.75 mL (12 mmol)>99%
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mLAnhydrous
Saturated aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49~50 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mLReagent Grade
Brine (Saturated NaCl solution)NaCl58.44~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededAnhydrous

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon inlet

  • Ice bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Experimental Workflow Diagram:

Experimental_Workflow Setup 1. Reaction Setup (Inert atmosphere) Dissolve 2. Dissolve Substrate (Pyridine-2-carboxamide in DMF) Setup->Dissolve Add_Base 3. Add Base (NaH, 0°C) Dissolve->Add_Base Stir_1 4. Stir (30 min at 0°C) Add_Base->Stir_1 Add_MeI 5. Add Methyl Iodide (Dropwise at 0°C) Stir_1->Add_MeI Stir_2 6. Reaction (Stir at RT overnight) Add_MeI->Stir_2 Quench 7. Quench Reaction (Saturated NH₄Cl) Stir_2->Quench Extract 8. Extraction (EtOAc) Quench->Extract Wash 9. Wash Organic Layer (Brine) Extract->Wash Dry 10. Dry and Concentrate (Na₂SO₄, Rotary Evaporator) Wash->Dry Purify 11. Purification (Column Chromatography) Dry->Purify

Caption: Step-by-step experimental workflow for N-methylation.

Step-by-Step Procedure:

  • Reaction Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, a septum, and a nitrogen/argon inlet. Flame-dry the flask under a stream of inert gas and allow it to cool to room temperature. This ensures anhydrous conditions, which are critical as sodium hydride reacts violently with water.

  • Dissolution of Substrate: To the flask, add pyridine-2-carboxamide (1.22 g, 10 mmol) and anhydrous DMF (50 mL). Stir the mixture until the solid is completely dissolved.

  • Addition of Base: Cool the flask to 0°C using an ice bath. Carefully add sodium hydride (0.44 g of 60% dispersion, 11 mmol) portion-wise to the stirred solution. The addition of a slight excess of NaH ensures complete deprotonation of the amide. Effervescence (hydrogen gas evolution) will be observed.

  • Formation of the Amidate: Stir the resulting suspension at 0°C for 30 minutes. This allows for the complete formation of the sodium salt of the amide.

  • Addition of Methyl Iodide: While maintaining the temperature at 0°C, add methyl iodide (0.75 mL, 12 mmol) dropwise via syringe. A slight excess of the methylating agent helps to drive the reaction to completion.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight to ensure complete conversion.

  • Quenching the Reaction: The following day, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (~50 mL) while cooling the flask in an ice bath. This will neutralize any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (~50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-methyl-pyridine-2-carboxamide.

Characterization and Validation

The identity and purity of the final product, N-methyl-pyridine-2-carboxamide (C₇H₈N₂O, Molar Mass: 136.15 g/mol ), should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10] The expected ¹H NMR spectrum would show a characteristic singlet for the N-methyl protons.

Safety Precautions

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • Methyl Iodide: Is a toxic and volatile suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Dimethylformamide (DMF): Is a skin and respiratory irritant. Avoid inhalation and skin contact.

Conclusion

This application note provides a detailed and reliable protocol for the N-methylation of pyridine-2-carboxamide. By understanding the underlying reaction mechanism and adhering to the procedural and safety guidelines, researchers can successfully synthesize this important class of compounds for applications in drug discovery and medicinal chemistry. The principles outlined here can also be adapted for the methylation of other amide-containing heterocyclic systems.

References

  • Cheng, H.-G., Pu, M., Kundu, G., & Schoenebeck, F. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Letters, 22(2), 331–334. [Link]

  • Li, J., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6317-6330. [Link]

  • Li, J., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1146. [Link]

  • Organic Chemistry Portal. (n.d.). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. [Link]

  • PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. [Link]

  • ResearchGate. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. [Link]

  • Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7320. [Link]

  • Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. [Link]

  • Zhang, Z., et al. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 52(52), 13985-13989. [Link]

  • Zhang, Z., et al. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool IT Services. [Link]

  • ACS Omega. (2020). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]

  • Google Patents. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Bromo-N-methylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols to navigate the specific challenges associated with this substrate. The electron-deficient nature of the pyridine ring and the presence of the N-methyl-2-carboxamide group introduce unique considerations that will be addressed in detail.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

The main hurdles with this substrate are related to its electronic properties. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] Additionally, the electron-withdrawing nature of both the pyridine ring and the carboxamide group can influence the rate-determining oxidative addition step.[3][4] Careful selection of the catalyst, ligand, base, and solvent system is crucial to overcome these challenges.

Q2: Should I use a boronic acid or a boronate ester for this coupling?

This decision involves a trade-off between reactivity and stability.[5][6] Boronic acids are generally more reactive, which can lead to shorter reaction times and potentially higher yields.[4][5] However, they are also more prone to side reactions like protodeboronation, especially with electron-deficient systems.[1][3] Boronate esters, such as pinacol esters, offer significantly greater stability, making them easier to handle and store.[5][7][8] While they may react more slowly, their stability can lead to cleaner reactions and more reproducible results. For challenging substrates like this compound, starting with the more stable boronate ester is often a prudent choice.

Q3: Which palladium catalyst and ligand combination is a good starting point?

For electron-deficient heteroaryl halides, standard catalysts like Pd(PPh₃)₄ may not be optimal.[2] A more robust starting point would be a pre-catalyst system that is activated in situ. Consider using Pd₂(dba)₃ or Pd(OAc)₂ in combination with a sterically hindered and electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[9] These ligands are known to facilitate the oxidative addition step with challenging substrates and can prevent catalyst deactivation.[10] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[9][11]

Q4: What is the role of the base in this reaction, and which one should I choose?

The base is essential for the transmetalation step of the Suzuki catalytic cycle.[12][13] It activates the organoboron species by forming a more nucleophilic "ate" complex.[11] For this substrate, a moderately strong inorganic base is generally recommended. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting choices.[1][14] Stronger bases like hydroxides can sometimes promote side reactions, including the hydrolysis of the carboxamide group or protodeboronation of the boronic acid.[1]

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound, providing explanations and actionable solutions.

Problem Potential Cause(s) Troubleshooting Solutions & Rationale
Low to No Product Formation 1. Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium center, hindering catalytic activity.[1][2] 2. Inefficient Oxidative Addition: The electron-deficient nature of the pyridine ring can make the C-Br bond less reactive towards Pd(0). 3. Poor Reagent Quality: Impurities in reagents or solvents can poison the catalyst.[2] 4. Suboptimal Base or Solvent: The chosen base may not be strong enough to facilitate transmetalation, or the solvent may not provide adequate solubility.1. Switch to a More Robust Catalyst/Ligand System: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands that can promote oxidative addition and resist catalyst poisoning.[9][10][11] 2. Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition. Monitor for potential decomposition. 3. Verify Reagent Purity: Use freshly purchased or purified reagents and anhydrous, degassed solvents. 4. Screen Bases and Solvents: Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[1][14]
Significant Side Product Formation 1. Protodeboronation of the Boronic Acid: The boronic acid reacts with a proton source to form an arene byproduct.[1][3][15] This is more common with electron-withdrawing groups on the boronic acid.[1] 2. Homocoupling of the Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct, often promoted by the presence of oxygen.[2][15] 3. Dehalogenation of the Starting Material: The this compound is reduced to N-methylpyridine-2-carboxamide.[3][15]1. Use a Boronate Ester: Pinacol or other boronate esters are more stable and less prone to protodeboronation.[5][7][8] 2. Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[2] 3. Optimize Base and Temperature: Use the mildest effective base and the lowest possible reaction temperature to minimize side reactions.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The active Pd(0) species can precipitate as palladium black, especially at high temperatures or if the ligand is not robust enough.[15] 2. Insufficient Base: The base may be consumed during the reaction or may not be strong enough to drive the reaction to completion.1. Use a More Stable Pre-catalyst: Consider palladacycle pre-catalysts which can offer greater stability.[16] 2. Add Fresh Catalyst/Ligand: In some cases, a second charge of the catalyst and ligand can restart a stalled reaction. 3. Increase Base Equivalents: Try increasing the amount of base to 2.5-3.0 equivalents.

Visualizing the Process

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B Ar-Pd(II)L₂-Ar' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (5-Bromo-N-methyl- pyridine-2-carboxamide) ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Issue? LowYield Low or No Yield Start->LowYield SideProducts Side Products Observed Start->SideProducts Stalled Reaction Stalled Start->Stalled CatPoison Catalyst Inhibition? LowYield->CatPoison ProtoDeb Protodeboronation? SideProducts->ProtoDeb CatDecomp Catalyst Decomposition? Stalled->CatDecomp ChangeLigand Use Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos) CatPoison->ChangeLigand Yes CheckReagents Reagent Quality? CatPoison->CheckReagents No Purify Purify Reagents, Use Anhydrous/Degassed Solvent CheckReagents->Purify Yes UseEster Switch to Boronate Ester ProtoDeb->UseEster Yes Homocoupling Homocoupling? ProtoDeb->Homocoupling No Degas Improve Inert Atmosphere (Freeze-Pump-Thaw) Homocoupling->Degas Yes StableCat Use Stable Pre-catalyst or Add Fresh Catalyst CatDecomp->StableCat Yes

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Detailed Experimental Protocols

Protocol 1: General Procedure using a Boronic Acid

This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure for Sensitive Boronic Esters

This modified protocol is tailored for use with more stable but less reactive boronate esters, such as pinacol esters.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using the reagents listed above.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress.

  • Follow steps 5-8 from Protocol 1 for workup and purification.

References

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Technical Support Center: Suzuki Reactions with 2-Bromopyridines. Benchchem.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Effect of solvent and base on Suzuki cross-coupling reaction a.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Preformed Pd(II)
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Which conditions are favorable for the efficient Suzuki coupling?.
  • Picolinamide Modified Β-Cyclodextrin/pd (II)
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Synthesis of N,N′-alkylidene bisamides and Suzuki–Miyaura coupling reaction derivatives with Pd organometallic catalyst anchored to channels of mesoporous silica MCM-41.
  • (PDF) Synthesis of N,N'-alkylidene bisamides and Suzuki-Miyaura coupling reaction derivatives with Pd organometallic catalyst anchored to channels of mesoporous silica MCM-41.

Sources

Technical Support Center: Purification of 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-N-methylpyridine-2-carboxamide (CAS 845305-87-5). This document is intended for researchers, chemists, and drug development professionals who handle this important synthetic intermediate. Here, we address common challenges and provide field-proven protocols to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of pure this compound?

A1: Pure this compound is typically a solid at room temperature. Its reported melting point is between 76°C and 77°C.[1] A broad or depressed melting point is a primary indicator of impurities. The compound has a molecular weight of approximately 215.05 g/mol .[1]

Q2: What are the most common impurities I should expect during its synthesis and purification?

A2: Impurities largely depend on the synthetic route. A common synthesis involves the amidation of a 5-bromopicolinic acid derivative. Potential impurities include:

  • Unreacted Starting Materials: Such as 5-bromopicolinic acid or its activated ester.

  • Side-Products: From competing reactions. For instance, if synthesizing from a related amine via bromination, isomeric byproducts can form which are notoriously difficult to separate due to similar boiling points.[2]

  • Residual Solvents: Pyridine, if used as a solvent or base, can be difficult to remove.[3][4]

  • Degradation Products: Pyridine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[5]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reaction progress and column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of proton- or carbon-bearing impurities.

  • Melting Point Analysis: As mentioned, a sharp melting point close to the literature value is a strong indicator of high purity.

Q4: What are the primary safety precautions when handling this compound?

A4: this compound is classified with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[6] Therefore, always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a problem-solution format.

Problem 1: My product fails to crystallize or oils out during recrystallization.

  • Probable Cause 1: Incorrect Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Pyridine derivatives can be challenging to crystallize.[7]

  • Solution: Conduct a systematic solvent screen using small amounts of your crude product. Test a range of solvents with varying polarities, such as isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes.[8][9] A two-solvent system (one in which the compound is soluble and one in which it is not) is often effective.[10]

  • Probable Cause 2: Presence of Soluble Impurities. High concentrations of impurities can inhibit lattice formation, leading to oiling out.

  • Solution: Attempt to remove the bulk of impurities first using flash column chromatography. The partially purified material will have a much higher probability of crystallizing successfully.

Problem 2: Poor separation and peak tailing during flash column chromatography.

  • Probable Cause: Strong Analyte-Stationary Phase Interaction. The basic nitrogen atom on the pyridine ring can interact strongly with acidic silanol groups on the surface of silica gel, causing poor peak shape (tailing) and sometimes irreversible adsorption.[5]

  • Solution 1: Use a Mobile Phase Modifier. Add a small amount of a basic competitor, like triethylamine (TEA) (0.1-1% v/v), to your eluent (e.g., ethyl acetate/hexanes).[5][11] The TEA will preferentially bind to the active silanol sites, allowing your compound to elute with a much-improved peak shape.

  • Solution 2: Deactivate the Stationary Phase. Before running the column, you can flush the silica gel with your eluent mixture containing the TEA modifier. This passivates the surface.

  • Solution 3: Switch to a Different Stationary Phase. If tailing persists, consider using a less acidic stationary phase, such as neutral alumina.[11]

Problem 3: Low recovery of the product after purification.

  • Probable Cause 1: Product Loss During Aqueous Workup. If the aqueous phase is too acidic during extraction, the pyridine nitrogen can become protonated, increasing the compound's solubility in the aqueous layer and leading to significant loss.

  • Solution: Ensure the pH of the aqueous layer is neutral or slightly basic during extractions. A final wash with saturated brine (NaCl solution) can also help reduce the solubility of your product in the aqueous phase and prevent emulsion formation.[11]

  • Probable Cause 2: Degradation on Silica Gel. As mentioned, some pyridine derivatives are sensitive to the acidic nature of silica.[5]

  • Solution: In addition to using TEA in the eluent, minimize the time your compound spends on the column. Use a higher eluent flow rate ("flash" chromatography) and avoid letting the column run dry.[8]

Section 3: Experimental Protocols & Workflows

Workflow: Choosing the Right Purification Strategy

The choice between recrystallization and chromatography depends on the purity of your crude material. This workflow provides a decision-making framework.

Purification_Workflow start Crude Product Analysis (TLC/¹H NMR) decision_purity Purity Assessment start->decision_purity chromatography Primary Purification: Flash Column Chromatography decision_purity->chromatography  Multiple Spots /  Significant Impurities   recrystallization Primary Purification: Recrystallization decision_purity->recrystallization  One Major Spot /  Minor Impurities   analysis1 Assess Purity of Fractions chromatography->analysis1 analysis2 Assess Purity of Crystals recrystallization->analysis2 decision_final_purity Is Product >98% Pure? analysis1->decision_final_purity analysis2->decision_final_purity final_product Pure Product decision_final_purity->final_product Yes recrystallization_polish Polishing Step: Recrystallization decision_final_purity->recrystallization_polish No recrystallization_polish->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Flash Column Chromatography with Triethylamine Modifier

This protocol is designed to purify the title compound from less polar and more polar impurities while mitigating peak tailing.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Standard chromatography glassware

Methodology:

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of ~0.25-0.35. A good starting point is a mixture of Hexanes and Ethyl Acetate.

  • Prepare Eluent: Based on your TLC, prepare the bulk eluent. For example, if 30% EtOAc in Hexanes works well, prepare a sufficient volume. To this eluent, add 0.5% TEA by volume (e.g., 5 mL of TEA for every 1 L of eluent).

  • Pack the Column: Prepare a slurry of silica gel in the TEA-modified eluent and pack your column, ensuring no air bubbles are trapped.[8]

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of your crude product). Evaporate the solvent to get a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of your packed column.

    • Rationale: Dry loading often results in better separation and sharper bands compared to loading the sample dissolved in a liquid.

  • Elution: Begin eluting the column with the TEA-modified eluent. Apply gentle air pressure to achieve a steady and rapid flow rate.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Protocol 2: Two-Solvent Recrystallization

This method is ideal for a final polishing step or for purifying crude material that is already relatively clean.

Materials:

  • Partially purified this compound

  • Solvent 1 (e.g., Isopropanol or Toluene)

  • Solvent 2 (e.g., Hexanes or Water)

  • Erlenmeyer flasks, hot plate

Methodology:

  • Dissolve the Crude Product: Place the solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (Solvent 1) until the solid just dissolves completely.

    • Rationale: Using the minimum amount of hot solvent ensures the solution is saturated, which is essential for maximizing crystal yield upon cooling.

  • Induce Crystallization: While the solution is still hot, add the second solvent (Solvent 2, the "anti-solvent") dropwise until you observe persistent cloudiness (turbidity).

  • Clarify the Solution: Add a drop or two of hot Solvent 1 back into the mixture until the solution becomes clear again.[10]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolate and Dry: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold Solvent 2. Dry the crystals under vacuum.

Section 4: Data Summary

Table 1: Solvent Properties for Purification

SolventPolarityBoiling Point (°C)Notes / Common Use
HexanesNon-polar69Common anti-solvent in recrystallization; component of chromatography eluent.
TolueneNon-polar111Can be used for recrystallization.
Ethyl AcetatePolar Aprotic77Common polar component of chromatography eluent; can be used for recrystallization.
IsopropanolPolar Protic82A good single solvent for recrystallization of many amides.
TriethylaminePolar Aprotic89Used as a basic modifier (0.1-1%) in chromatography to prevent peak tailing.[5]

References

  • Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • ResearchGate. (2021). How to remove pyridine when I use it as solvent? Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Google Patents. (n.d.). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • Reddit. (2024). Removing Pyridine : r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization Methods for Brominated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated pyridine compounds. As key intermediates in pharmaceutical and agrochemical development, achieving high purity of these substances is paramount. Recrystallization is a powerful and cost-effective purification technique, yet the unique electronic properties of the pyridine ring, combined with halogen substitution, can present specific challenges.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common issues encountered during the recrystallization of brominated pyridines.

Frequently Asked Questions (FAQs)

Q1: Why are brominated pyridine compounds often challenging to recrystallize?

A: The difficulty in crystallizing brominated pyridines stems from a combination of their molecular properties. The nitrogen atom within the pyridine ring introduces significant polarity and the ability to form hydrogen bonds, which can lead to high solubility in a wide array of common laboratory solvents.[1][3] The presence of a bromine atom further modifies the molecule's polarity and crystal packing ability. This interplay can sometimes favor the formation of supersaturated solutions or oils over well-defined crystals, making solvent selection and process control critical.[1][4]

Q2: How do I select an appropriate solvent for my brominated pyridine derivative?

A: The fundamental principle of solvent selection is "like dissolves like," meaning polar compounds tend to dissolve in polar solvents.[5][6] For brominated pyridines, which are generally polar, a polar solvent is often a good starting point.[5] The ideal recrystallization solvent should meet four key criteria:

  • High Solubility at High Temperatures: The compound should dissolve completely in the boiling solvent.

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent when cold to ensure good recovery.[7][8][9]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.

It is highly recommended to perform small-scale solubility tests with a range of solvents to empirically determine the best choice.[5][10]

Table 1: Common Solvents for Recrystallization of Brominated Pyridines
SolventPolarityBoiling Point (°C)Notes and Common Applications
Ethanol High78An excellent, versatile solvent for many polar compounds, including pyridine derivatives. Often used in a solvent pair with water.[6][10]
Methanol High65Similar to ethanol but with a lower boiling point, making it easier to remove during drying.[6][10]
Ethyl Acetate Medium77A good general-purpose solvent, frequently used in a mixed-solvent system with a non-polar solvent like hexanes.[6][10]
Toluene Low111Useful for less polar compounds or aromatic systems. Its high boiling point allows for a large temperature differential but can make drying difficult.[6][10]
Hexanes/Heptane Very Low~69 / ~98Typically used as the "anti-solvent" or "poor" solvent in a mixed-solvent system with a more polar solvent.[10]
Water Very High100Can be effective for highly polar compounds that have significantly lower solubility at room temperature. Slow drying of crystals is a disadvantage.[6][10]
Q3: What is a mixed-solvent recrystallization, and when should I use it?

A: A mixed-solvent recrystallization (also known as using a solvent-pair) is a powerful technique employed when no single solvent meets the ideal solubility criteria.[1][11] This is common for brominated pyridines that are either too soluble in one solvent or not soluble enough in another.

The method uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[1][10][12] The typical procedure is as follows:

  • Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy (this is the saturation point).

  • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, which should induce crystallization.[1][10]

A common and effective pair for pyridine derivatives is ethyl acetate and hexanes.[10]

Q4: How can I remove colored impurities from my product?

A: Colored impurities, which are often high-molecular-weight byproducts, can frequently be removed by treating the solution with activated charcoal (also known as Norit).[1] The process involves adding a small amount of charcoal to the hot solution before filtration. The colored molecules adsorb to the charcoal's surface, which is then removed by hot gravity filtration along with any other insoluble impurities.

Causality: Activated charcoal has a highly porous structure with a large surface area, allowing it to effectively adsorb large, flat, conjugated molecules (which are often the source of color) through van der Waals forces.

Caution: Use activated charcoal sparingly (a small spatula tip is often sufficient). It is non-selective and can also adsorb your desired product, which will lower your final yield.[1]

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What happened and what should I do?

A: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid phase rather than a solid crystalline lattice.[13][14] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute (in its impure state).[5][14] The resulting oil is often a good solvent for impurities, leading to poor purification.[15][16]

Possible Causes & Solutions:

  • Cooling is too rapid: The solution becomes highly supersaturated before it has cooled sufficiently.

    • Solution: Reheat the mixture until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can help.[1][17]

  • High concentration of impurities: Impurities can significantly depress the melting point of your compound.

    • Solution: Consider a preliminary purification step, such as passing the crude material through a short silica plug, before attempting recrystallization.[1][18] Adding a charcoal step can also help if the impurities are colored.[14]

  • Inappropriate solvent choice: The boiling point of the solvent may be too high, exceeding the compound's melting point.

    • Solution: Select a solvent with a lower boiling point. Alternatively, switch to a mixed-solvent system, which can often prevent oiling out where a single solvent fails.[1]

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: This is a very common issue, typically arising from two main causes: the solution is not sufficiently concentrated, or it is supersaturated and requires a trigger for nucleation.

Possible Causes & Solutions:

  • Too much solvent was used: This is the most frequent reason for crystallization failure.[1] The solution is not saturated enough for crystals to form upon cooling.

    • Solution: Gently boil off some of the solvent under a fume hood to increase the concentration of the solute. Once you observe slight turbidity or crystal formation in the hot solution, add a drop of solvent to redissolve and then allow it to cool again.[5][14]

  • The solution is supersaturated: The solution contains more dissolved solute than it theoretically should at that temperature, but there are no nucleation sites for crystals to begin forming.

    • Solution 1: Scratching. Use a clean glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[5][10][17]

    • Solution 2: Seeding. If you have a pure crystal of the desired compound, add a single tiny crystal (a "seed crystal") to the cold solution. This provides a perfect template for other molecules to deposit onto, initiating crystallization.[10][12][19]

Q: My final yield of purified product is very low. How can I improve recovery?

A: A low yield suggests that a significant amount of your product was lost during the process.

Possible Causes & Solutions:

  • Excessive solvent was used: While a slight excess can prevent premature crystallization, using too much solvent will keep a large portion of your product dissolved in the mother liquor even after cooling.

    • Solution: If you still have the mother liquor, try boiling off some solvent to see if a second crop of crystals can be obtained.[14] For future attempts, be more meticulous in adding the minimum amount of hot solvent needed for dissolution.

  • Premature crystallization during hot filtration: The solution cooled as it passed through the funnel, causing the product to crystallize on the filter paper along with the impurities.

    • Solution: Use a pre-heated funnel and flask for the hot filtration step.[5][17] Performing the filtration quickly and in small portions can also help maintain the temperature.[17]

  • Incomplete cooling: The product has significant solubility in the solvent even at room temperature.

    • Solution: Ensure the solution is thoroughly cooled in an ice-water bath for at least 30 minutes before filtration to minimize loss in the mother liquor.[5][20]

Experimental Workflow & Visualization

Detailed Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude brominated pyridine compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask.[10][17]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[21]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal formation.[20]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities clinging to the crystal surfaces.[10][11]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Diagram: Decision Workflow for Solvent Selection

This diagram illustrates the logical steps a researcher should follow when selecting an optimal solvent system for recrystallization.

Solvent_Selection_Workflow start Start: Crude Brominated Pyridine Solid solubility_test Perform Small-Scale Solubility Tests (e.g., Ethanol, Toluene, Ethyl Acetate, Water) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Solvent is Unsuitable. (Too Soluble) dissolves_cold->bad_solvent Yes insoluble Insoluble Even When Hot? dissolves_hot->insoluble No ideal_solvent Ideal Single Solvent Found! (Soluble Hot, Insoluble Cold) dissolves_hot->ideal_solvent Yes try_another Try Another Solvent insoluble->try_another Yes mixed_solvent Consider Mixed-Solvent System insoluble->mixed_solvent No (No single solvent works) proceed Proceed with Recrystallization Protocol ideal_solvent->proceed bad_solvent->try_another try_another->solubility_test good_solvent Identify 'Good' Solvent (Compound is very soluble) mixed_solvent->good_solvent bad_solvent2 Identify 'Bad' Solvent (Compound is insoluble) good_solvent->bad_solvent2 proceed_mixed Proceed with Mixed-Solvent Protocol bad_solvent2->proceed_mixed

Caption: A decision tree for selecting a suitable recrystallization solvent system.

References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Brainly. (2018). Why is it necessary to cool a hot supersaturated solution slowly during recrystallization? Retrieved from [Link]

  • Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide. Retrieved from [Link]

  • Towson University. (n.d.). 4. Crystallization. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Pharmaffiliates. (2025). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2016). How can I avoid getting conglomeration during recrystallization process? Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • ResearchGate. (2019). How to control high supersaturation to avoid high rate of nucleation and enhance growth of crystals? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization1. Retrieved from [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]

  • R Discovery. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • Canadian Journal of Chemistry. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • Journal of the American Chemical Society. (n.d.). FACILE BROMINATION OF PYRIDINE-TYPE HETEROCYCLES AT THE β-POSITION. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • Reddit. (2024). Recrystallization Issues. Retrieved from [Link]

  • ACS Publications. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Bromo-N-methylpyridine-2-carboxamide is a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. However, like many pyridine carboxamide derivatives, its utility can be hampered by limited aqueous solubility.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-based resource for diagnosing and overcoming solubility issues encountered during experimentation. Our approach is grounded in fundamental physicochemical principles to empower you to make informed, effective formulation decisions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the expected baseline solubility of this compound in common laboratory solvents?

A1: Understanding the intrinsic solubility of this compound is the first step in troubleshooting. While specific quantitative data for this exact compound is not widely published, we can infer its behavior based on its structural components: a pyridine ring, a carboxamide group, and a bromine substituent.[2][3]

  • Aqueous Solubility: The compound is expected to have low aqueous solubility . The pyridine nitrogen offers a site for hydrogen bonding, but the overall molecule possesses significant hydrophobic character due to the brominated aromatic ring. Pyridine itself is only moderately soluble in water.[4]

  • Organic Solubility: It is predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5] Solubility in alcohols like ethanol and methanol is likely to be moderate.

For structurally related pyridine carboxamides, solubility in DMSO is common, while aqueous solubility is often a limiting factor.[1]

Table 1: Predicted Solubility Profile of this compound

SolventPredicted SolubilityRationale
Water / PBS BufferPoorPredominantly hydrophobic structure.
DMSO, DMFHighPolar aprotic solvents effectively solvate the molecule.[5]
Ethanol, MethanolModeratePolarity is suitable, but may be less effective than DMSO.[6]
AcetonitrileModerate to LowDepends on the ability to disrupt the crystal lattice.
AcetoneModerate to LowLess polar than alcohols, may be less effective.
Q2: My compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What are the first and most direct troubleshooting steps?

A2: When facing poor dissolution in an aqueous medium, the most immediate variables to manipulate are pH and temperature. These methods are straightforward and can often provide a solution without introducing complex excipients.

Troubleshooting Workflow: Initial Steps

start Compound Precipitates in Aqueous Buffer ph_adjust Adjust pH start->ph_adjust heat Apply Gentle Heat (e.g., 37-40°C) ph_adjust->heat If pH adjustment is insufficient or not ideal success Compound Dissolves ph_adjust->success If successful sonicate Sonicate Solution heat->sonicate If heating alone is insufficient heat->success If successful sonicate->success If successful fail Proceed to Advanced Formulation Strategies sonicate->fail If still insoluble

Caption: Initial troubleshooting workflow for aqueous solubility.

Detailed Explanation & Protocol:

  • pH Adjustment: The pyridine ring contains a nitrogen atom which is basic and can be protonated. By lowering the pH of the solution, you can form a cationic salt of the compound, which is generally much more water-soluble than the neutral form.[7][8]

    • Protocol: Prepare a concentrated slurry of your compound in the buffer. While stirring, add 0.1 M HCl dropwise to decrease the pH. Monitor for dissolution. A systematic titration to identify the optimal pH for solubility is highly recommended.[]

    • Causality: The protonation of the pyridine nitrogen introduces a formal charge, significantly increasing the molecule's interaction with polar water molecules, thereby overcoming the hydrophobic forces that lead to precipitation.

  • Gentle Heating & Sonication:

    • Protocol: Warm the solution gently (e.g., to 37°C) while stirring or sonicating. Sonication uses ultrasonic waves to break apart particle agglomerates, increasing the surface area available for solvation.[10]

    • Causality: Heat provides the energy needed to overcome the crystal lattice energy of the solid compound. However, be aware that the resulting solution may be supersaturated and could precipitate upon cooling. This technique often reveals the kinetic solubility, not the thermodynamic equilibrium solubility.

Q3: Adjusting pH isn't an option for my experiment. How do I select and use a co-solvent system?

A3: When pH modification is not feasible (e.g., in cell-based assays with strict physiological pH requirements), a co-solvent system is the next logical approach. Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][11]

Mechanism of Co-solvency:

Co-solvents disrupt water's hydrogen bond network, reducing solvent polarity and enabling solvation of hydrophobic drugs. cluster_0 Aqueous System cluster_1 Co-Solvent System H2O1 H2O H2O2 H2O H2O1->H2O2 H-Bonds H2O3 H2O H2O4 H2O H2O3->H2O4 H-Bonds Drug Drug (Insoluble) H2O5 H2O CoSolv1 Co-Solvent H2O5->CoSolv1 Disrupted H-Bonds Drug_Sol Drug (Soluble) CoSolv1->Drug_Sol H2O6 H2O CoSolv2 Co-Solvent

Caption: Co-solvents reduce solvent polarity to enhance solubility.

Common Co-solvents for Preclinical Research:

Co-solventTypical Starting % (v/v)Properties & Considerations
DMSO (Dimethyl Sulfoxide)1-10%Excellent solubilizing power for many compounds.[] Can be cytotoxic at higher concentrations. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and dilute into the final medium.
Ethanol 5-20%Good solubilizer, generally less toxic than DMSO.[6] Can sometimes cause protein precipitation in biological assays.
PEG 400 (Polyethylene Glycol 400)10-30%A non-volatile, low-toxicity polymer commonly used in formulations.[] Can increase the viscosity of the solution.
Propylene Glycol 10-40%Similar properties to PEG 400, widely used in pharmaceutical preparations.[11]

Step-by-Step Protocol for Co-solvent Screening:

  • Prepare Stock Solution: Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer.

  • Observe Precipitation: Note the concentration at which precipitation first occurs. This is the kinetic solubility limit in that co-solvent/buffer system.

  • Control for Toxicity: Always run a vehicle control (buffer + co-solvent, no compound) in your experiments to ensure the co-solvent concentration is not causing adverse effects.

Q4: My compound is extremely hydrophobic. Can cyclodextrins offer a better solution than co-solvents?

A4: Yes, for highly intractable compounds, cyclodextrins are a powerful and often superior alternative to co-solvents. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[12] They act as molecular "hosts," encapsulating the hydrophobic "guest" molecule.[13][14]

Mechanism of Cyclodextrin Inclusion Complexation:

cluster_result CD Hydrophilic Exterior Hydrophobic Cavity Complex Hydrophilic Exterior Drug Drug Hydrophobic Drug (this compound) Drug->CD:int Water Aqueous Environment Complex->Water Soluble Complex

Caption: Cyclodextrins encapsulate hydrophobic drugs, increasing solubility.

This complex effectively masks the drug's hydrophobicity, presenting a water-soluble entity to the bulk solvent.[] The release of the drug from the complex is a reversible equilibrium process.[]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
HP-β-CD (Hydroxypropyl-β-cyclodextrin)Most commonly used due to its high aqueous solubility and low toxicity.[14] Effective for a wide range of molecular sizes.
SBE-β-CD (Sulfobutylether-β-cyclodextrin)Anionic derivative with very high aqueous solubility. Often used in parenteral formulations.
M-β-CD (Methyl-β-cyclodextrin)Has enhanced hydrophobic character, improving its ability to solubilize some guest molecules.[16]

Protocol for Formulation with HP-β-CD:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 20-40% w/v).

  • Add Compound: Add an excess of this compound to the HP-β-CD solution.

  • Equilibrate: Stir or shake the mixture at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[17]

  • Separate Undissolved Solid: Centrifuge or filter the suspension (using a 0.22 µm filter) to remove any undissolved compound.

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method like HPLC-UV. This value represents the thermodynamic solubility in the cyclodextrin formulation.

Q5: How do I perform a reliable and reproducible thermodynamic solubility measurement?

A5: The gold standard for measuring thermodynamic (or equilibrium) solubility is the shake-flask method .[18] This method ensures that the solvent is truly saturated with the compound, providing a definitive solubility value under specific conditions (e.g., temperature, pH).

Step-by-Step Protocol: Shake-Flask Solubility Assay

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). "Excess" means enough solid is visible at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[17][19] For some compounds, 48-72 hours may be necessary.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, carefully collect the supernatant. To ensure no solid particles are carried over, centrifuge the supernatant at high speed or filter it through a 0.22 µm syringe filter that is compatible with your solvent system.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC). Quantify the concentration of the compound using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.[20][21]

  • Reporting: The resulting concentration is the thermodynamic solubility, typically reported in units of µg/mL or µM.

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Vertex AI Search.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. World Journal of Pharmaceutical Research.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Co-solvency and anti-solvent method for the solubility enhancement. Heliyon.
  • Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • pH Adjustment and Co-Solvent Optimiz
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
  • Cosolvent. Wikipedia.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • solubility enhancement and cosolvency. Slideshare.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Shake Flask Method Summary. BioAssay Systems.
  • 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide. Smolecule.
  • This compound | C7H7BrN2O. PubChem.
  • Pyridine. Some Industrial Chemicals - NCBI Bookshelf.
  • PYRIDINE-2-CARBOXAMIDE 1452-77-3 wiki. Guidechem.
  • 5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O. PubChem.
  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work.
  • improving the solubility of 4-(4-acetylphenyl)pyridine. Benchchem.
  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. PubMed Central.
  • PYRIDINE-2-CARBOXAMIDE | 1452-77-3. ChemicalBook.
  • The structures of pyridine fragment (a), and carboxamide group (b).
  • Effect of pH on solubility (Lehninger's Principles). Chemistry Stack Exchange.
  • The Effects of pH on Solubility. Chemistry LibreTexts.
  • Solubility of Pyridine. Solubility of Things.
  • This compound, 96%, Thermo Scientific Chemicals. Fisher Scientific.
  • 5-Bromo-2-methylpyridine = 99.0 HPLC 3430-13-5. Sigma-Aldrich.
  • 5-Bromo-2-cyano-3-methylpyridine. Chem-Impex.
  • 5-Bromo-2-methylpyridine | C6H6BrN. PubChem.

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Technical Support Center: Synthesis of 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-N-methylpyridine-2-carboxamide. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. While seemingly straightforward, this synthesis can be prone to the formation of byproducts that complicate purification and reduce yields. This guide offers a comprehensive overview of potential challenges and their solutions, empowering you to optimize your synthetic protocols and achieve high-purity target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the amidation of 5-Bromopyridine-2-carboxylic acid with methylamine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methylamine. Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation directly.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The byproduct profile can vary depending on the specific reaction conditions and the purity of the starting materials. However, some common byproducts include:

  • Unreacted 5-Bromopyridine-2-carboxylic acid: Incomplete reaction is a common source of this impurity.

  • Isomeric Bromopyridine Derivatives: If the starting 5-Bromopyridine-2-carboxylic acid is impure, you may carry over isomers formed during its synthesis.

  • Hydrolysis Product: If the activated carboxylic acid intermediate (e.g., the acyl chloride) is exposed to water, it will hydrolyze back to 5-Bromopyridine-2-carboxylic acid.

  • Di-acylated Methylamine: While less common with primary amines, it is possible for two molecules of the activated picolinic acid to react with one molecule of methylamine, especially if the stoichiometry is not carefully controlled.

Q3: How can I minimize the formation of these byproducts?

A3: Minimizing byproduct formation begins with careful experimental design and execution. Key strategies include:

  • Ensure High Purity of Starting Materials: Use highly pure 5-Bromopyridine-2-carboxylic acid to avoid carrying over isomeric impurities.

  • Anhydrous Conditions: When using reactive intermediates like acyl chlorides, it is crucial to maintain strictly anhydrous conditions to prevent hydrolysis.

  • Stoichiometric Control: Carefully control the stoichiometry of the reactants, particularly the methylamine, to avoid side reactions like di-acylation.

  • Optimized Reaction Temperature: Maintain the recommended reaction temperature to prevent degradation or unwanted side reactions.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound typically involves a combination of techniques:

  • Aqueous Workup: An initial aqueous workup can help remove water-soluble impurities and unreacted methylamine.

  • Extraction: Extraction with a suitable organic solvent will separate the product from aqueous-soluble materials.

  • Chromatography: Column chromatography is often necessary to separate the desired product from closely related impurities, such as unreacted starting material and other organic byproducts.

  • Recrystallization: If a solid, recrystallization can be an effective final step to obtain a highly pure product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective activation of the carboxylic acid. 2. Degradation of the activating reagent (e.g., old thionyl chloride). 3. Insufficiently reactive coupling agent. 4. Low reaction temperature or insufficient reaction time.1. Confirm the formation of the activated intermediate (e.g., acyl chloride) by IR or NMR if possible. 2. Use a fresh bottle of the activating reagent. 3. Choose a more potent coupling reagent if direct amidation is being performed. 4. Increase the reaction temperature or extend the reaction time, monitoring the reaction progress by TLC or LC-MS.
Presence of Unreacted Starting Material (5-Bromopyridine-2-carboxylic acid) 1. Incomplete reaction due to insufficient activating agent or methylamine. 2. Hydrolysis of the activated intermediate during the reaction or workup.1. Ensure the correct stoichiometry of all reagents. A slight excess of the activating agent and methylamine may be beneficial. 2. Conduct the reaction under strictly anhydrous conditions and perform the workup efficiently to minimize contact with water.
Multiple Spots on TLC Close to the Product Spot 1. Presence of isomeric byproducts from the starting material. 2. Formation of structurally similar byproducts during the reaction.1. Verify the purity of the starting 5-Bromopyridine-2-carboxylic acid. 2. Optimize reaction conditions (temperature, reaction time) to minimize side reactions. 3. Employ a more efficient column chromatography system (e.g., different solvent system, gradient elution) for better separation.
Product is an Oil or Fails to Crystallize 1. Presence of impurities that inhibit crystallization. 2. The product may be an oil at room temperature.1. Further purify the product using column chromatography to remove impurities. 2. Verify the expected physical state of the product from literature sources. If it is an oil, purification will rely on chromatography.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate
  • Activation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 5-Bromopyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. Add a solution of methylamine (2.0-2.5 eq) in THF or as an aqueous solution dropwise, maintaining the temperature below 10 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane or petroleum ether).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing Reaction Pathways and Byproduct Formation

Main Synthetic Pathway

Synthesis of this compound start 5-Bromopyridine-2-carboxylic acid activated Acyl Chloride Intermediate start->activated SOCl₂ product This compound activated->product CH₃NH₂ Byproduct Formation cluster_main Main Reaction cluster_byproducts Byproduct Formation start 5-Bromopyridine-2-carboxylic acid activated Acyl Chloride Intermediate start->activated SOCl₂ product This compound activated->product CH₃NH₂ hydrolysis Hydrolysis to Starting Material activated->hydrolysis H₂O diacylation Di-acylated Methylamine activated->diacylation Excess Acyl Chloride + CH₃NH₂

Caption: Potential side reactions leading to common byproducts.

References

  • Synthesis of N-methylpicolinamide derivatives. [1][2]2. Amide bond formation and potential side reactions. [3][4]3. Purification techniques for organic compounds.

  • Synthesis of brominated pyridine compounds and potential isomeric impurities. [5]5. Reactivity of acyl chlorides with amines. [3][6][7]6. Decarboxylation of aromatic carboxylic acids as a potential side reaction. [8][9][10]7. Hydrolysis of amides and their precursors.

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Characterization of impurities in 5-Bromo-N-methylpyridine-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-N-methylpyridine-2-carboxamide

A Guide to the Characterization and Troubleshooting of Synthesis Impurities

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization. As your Senior Application Scientist, my goal is to provide not just protocols, but the scientific rationale behind them, ensuring robust and reliable results in your development process. The control and characterization of impurities are not merely regulatory hurdles; they are fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This resource is structured to address common challenges and provide actionable solutions grounded in established analytical science and regulatory standards.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of a sound impurity control strategy.

Q1: What are the primary categories of impurities I should expect in my synthesis?

A: Impurities are classified by the International Council for Harmonisation (ICH) into three main categories.[3][4] For this specific synthesis, you should anticipate:

  • Organic Impurities: These are the most common and structurally diverse. They can be starting materials, by-products from side reactions, intermediates that did not fully react, or degradation products.[3][]

  • Inorganic Impurities: These can include reagents, ligands, catalysts (like palladium from coupling reactions), heavy metals, or inorganic salts that may be introduced during the manufacturing process.[][6]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification steps (e.g., toluene, dichloromethane, methanol) that are not completely removed.[3]

Q2: From where do these organic impurities typically originate?

A: Understanding the origin is key to controlling impurities. The most probable sources include:

  • Unreacted Starting Materials: Such as 5-bromopyridine-2-carboxylic acid or methylamine.

  • Intermediates: For example, if the synthesis involves the formation of an acid chloride or an activated ester, these may persist if the reaction is incomplete.

  • By-products: These arise from competing or consecutive reactions. An example could be the formation of a dimer or products resulting from over-bromination.

  • Degradation Products: The API may degrade under certain conditions (e.g., heat, light, pH), forming new impurities.

Q3: What are the regulatory thresholds I need to be aware of for these impurities?

A: The ICH Q3A(R2) guideline provides a framework based on the maximum daily dose of the drug.[3][7][8] These thresholds dictate when an impurity must be reported, identified, and qualified (i.e., assessed for safety).

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
This table summarizes the general thresholds. Specific cases may vary, and justification is required.[3][6]

Q4: Which analytical techniques are considered the "gold standard" for impurity characterization?

A: A multi-technique approach is essential.[9]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities.[2][10][11] A well-developed HPLC method can resolve the API from its related substances.

  • Mass Spectrometry (MS), especially when coupled with LC (LC-MS): This provides the molecular weight of impurities, which is a critical first step in identification.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the definitive structural elucidation of an unknown impurity once it has been isolated.[1][13][14][15]

  • Gas Chromatography (GC), often coupled with MS (GC-MS): This is the preferred method for identifying and quantifying volatile impurities, particularly residual solvents.[16][17]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental challenges you may encounter.

Q1: My HPLC chromatogram shows a significant unknown peak. What is my workflow for identifying it?

A: A systematic approach is crucial for identifying unknown peaks efficiently. The primary goal is to gather structural information piece by piece, starting with the most accessible data.

Workflow for Unknown Impurity Identification:

  • Initial Assessment: First, confirm the peak is not an artifact. Re-inject the sample. If the peak is reproducible, proceed.

  • Spiking Study: Inject known starting materials and intermediates to see if the unknown peak's retention time matches. This can quickly identify unreacted precursors.

  • LC-MS Analysis: The most critical next step. An LC-MS analysis will provide the molecular weight of the compound associated with the unknown peak. The mass-to-charge ratio (m/z) is a vital clue to its molecular formula.

  • Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, light). If the unknown peak increases in a specific condition, it provides clues about its nature (e.g., a hydrolysis product).

  • Isolation: If the impurity is above the identification threshold, it must be structurally characterized. Use preparative HPLC to isolate a sufficient quantity of the impurity for NMR analysis.[10][12]

  • Structural Elucidation: Use a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) on the isolated sample to piece together its exact chemical structure.[1][13][14]

G cluster_input Input Materials cluster_process Process-Related cluster_output Output & Storage sm Starting Materials (e.g., 5-bromopyridine-2-carboxylic acid) api 5-Bromo-N-methyl- pyridine-2-carboxamide (API) sm->api reagents Reagents & Catalysts (e.g., Coupling agents, Pd catalysts) reagents->api solvents Solvents solvents->api intermediates Intermediates (e.g., Activated esters) intermediates->api byproducts By-products (e.g., Dimers, over-brominated species) byproducts->api degradation Degradation Products (From heat, light, pH) degradation->api

Sources

Technical Support Center: Synthesis of 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of 5-Bromo-N-methylpyridine-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block in their synthetic endeavors. The synthesis, while conceptually straightforward, presents several challenges that can lead to suboptimal yields and purification difficulties. This document provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.

The primary and most common route to synthesizing this compound is through the coupling of 5-Bromopicolinic acid with methylamine. Our focus will be on optimizing this critical amidation step.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most frequent complaint and typically stems from incomplete conversion or degradation pathways. The root cause often lies in the method used to activate the carboxylic acid group of 5-Bromopicolinic acid. A direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, the carboxylic acid must be converted into a more electrophilic species.

Your investigation should focus on the following key areas:

  • Choice of Coupling Reagent: The selection of the "activating" or "coupling" reagent is paramount. Different classes of reagents have distinct mechanisms, efficiencies, and side-product profiles.[2][3]

  • Reaction Conditions: Anhydrous conditions are critical. Water can hydrolyze the activated intermediate, reverting it to the starting carboxylic acid and consuming your reagents.

  • Base Selection: The choice of base is crucial for scavenging the acid produced during the reaction without interfering with the desired transformation.

  • Temperature Control: Proper temperature management can significantly impact the stability of the activated intermediate and minimize side reactions.

The following table compares common coupling reagents suitable for this transformation:

Coupling Reagent ClassExamplesMechanism HighlightsAdvantagesDisadvantages & Mitigation
Carbodiimides EDC, DCC, DIC[4]Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2]Widely available, reliable, and effective. EDC is water-soluble, simplifying byproduct removal.[4]DCC produces a urea byproduct that is often insoluble, complicating purification.[4] Racemization can be an issue for chiral substrates (not applicable here).
Uronium/Aminium Salts HATU, HBTU, TBTU[4]Forms a highly active ester intermediate, often with HOBt or HOAt derivatives, leading to rapid coupling.[3]Very fast reaction times, high yields, and low incidence of side reactions.[3][4]More expensive than other reagents. Byproducts are water-soluble.
Phosphonium Salts BOP, PyBOPSimilar to uronium salts, forms an activated ester.Highly effective, especially for sterically hindered substrates.Can be more expensive; byproduct removal is required.
Acyl Halide Formation Thionyl Chloride (SOCl₂), Oxalyl ChlorideConverts the carboxylic acid to a highly reactive acyl chloride intermediate.[2]Cost-effective, especially for large-scale synthesis.Can be harsh. A key side reaction for picolinic acids is potential chlorination of the pyridine ring.[5] Requires careful handling of corrosive reagents.
Q2: I'm observing significant side products, making purification difficult. What are the likely culprits?

Impurity profiles can reveal much about what is going wrong in your reaction.

  • Unreacted Starting Material: This points to inefficient activation. Revisit your choice of coupling reagent (see Q1) and ensure strictly anhydrous conditions.

  • N,N'-dicyclohexylurea (from DCC): If you are using DCC, this byproduct is expected. It is largely insoluble in many organic solvents like dichloromethane (DCM) and can often be removed by filtration.[4] Using the water-soluble alternative, EDC, avoids this issue entirely.

  • Chlorinated Byproduct: If you are using thionyl chloride or oxalyl chloride to form the acyl chloride, you may be seeing chlorination on the pyridine ring.[5] This is a known issue with picolinic acid derivatives. To mitigate this, ensure the reaction is run at the lowest possible temperature and for the minimum time required.

  • Double Acylation of Methylamine: While less likely with a primary amine like methylamine, using an excess of the activated acid could potentially lead to undesired side reactions. Ensure your stoichiometry is correct, typically using a slight excess of the amine.

Q3: Could the quality of my 5-Bromopicolinic acid starting material be affecting the yield?

Absolutely. The principle of "garbage in, garbage out" applies heavily in synthesis.

  • Purity: Ensure your 5-Bromopicolinic acid is of high purity (≥97%). Impurities from its own synthesis, such as unreacted 5-bromo-2-methylpyridine, can interfere with the amidation.[6]

  • Moisture Content: As mentioned, water is detrimental. Ensure your starting material is thoroughly dried before use. Drying in a vacuum oven is a recommended practice.

Visualizing the Workflow and Troubleshooting Logic

To better conceptualize the process, the following diagrams outline the general synthetic workflow and a logical troubleshooting sequence.

G cluster_0 General Amidation Workflow Start Start Acid 5-Bromopicolinic Acid Start->Acid Activate Add Coupling Reagent (e.g., EDC/HOBt) Acid->Activate Intermediate Activated Ester/ O-Acylisourea Activate->Intermediate Couple Add Methylamine & Base (e.g., DIEA) Intermediate->Couple Product 5-Bromo-N-methylpyridine- 2-carboxamide Couple->Product Workup Aqueous Workup & Extraction Product->Workup Purify Purification (e.g., Chromatography) Workup->Purify End End Purify->End

Caption: General workflow for amide coupling.

G Start Low Yield or Impure Product Check_Purity Verify Starting Material Purity & Dryness Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Reagents Evaluate Coupling Reagent & Base Reagents_OK Reagents Optimal? Check_Reagents->Reagents_OK Check_Conditions Review Solvent, Temperature, & Stoichiometry Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Purity_OK->Check_Reagents Yes Purify_SM Purify/Dry Starting Material Purity_OK->Purify_SM No Reagents_OK->Check_Conditions Yes Change_Reagent Switch to HATU or EDC/HOBt Reagents_OK->Change_Reagent No Adjust_Conditions Use Anhydrous Solvent, Control Temperature (0°C to RT) Conditions_OK->Adjust_Conditions No Success Optimized Yield Conditions_OK->Success Yes Purify_SM->Start Change_Reagent->Start Adjust_Conditions->Start

Caption: Troubleshooting decision tree for yield optimization.

Validated Experimental Protocols

Here are two detailed, step-by-step protocols that provide reliable routes to the target compound.

Protocol A: High-Yield Synthesis using EDC/HOBt Coupling

This method is highly reliable for lab-scale synthesis and minimizes side products.

Materials:

  • 5-Bromopicolinic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Methylamine (2.0 M solution in THF, 1.5 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, Brine, Water

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Bromopicolinic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DCM to form a stirrable suspension (approx. 0.1 M concentration relative to the acid).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 15 minutes. The suspension should become a clear solution as the activated ester forms.

  • Slowly add the methylamine solution (1.5 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol B: Scalable Synthesis via the Acyl Chloride

This classic method is more cost-effective for larger scales but requires careful temperature control to avoid side reactions.

Materials:

  • 5-Bromopicolinic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

  • Methylamine (2.0 M solution in THF, 2.5 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, suspend 5-Bromopicolinic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the suspension to 0 °C.

  • Slowly add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours until the suspension becomes a clear solution and gas evolution ceases.

  • In a separate flask, prepare a solution of methylamine (2.5 eq) and TEA (3.0 eq) in anhydrous DCM and cool it to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution from step 5 to the cooled amine solution via a cannula or dropping funnel. Maintain the temperature at 0 °C.

  • After addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Workup and purification are identical to Protocol A (steps 7-10).

References

  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google P
  • CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google P
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

  • Which reagent high yield direct amide formation between Carboxylic acids and amines? - ResearchGate. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P
  • Coupling Reagents - Aapptec Peptides. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]

  • Amidation reactions of picolinic acid. - ResearchGate. [Link]

  • Convenient amidation of carboxyl group of carboxyphenylboronic acids - ResearchGate. [Link]

  • 5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O | CID 22049775 - PubChem. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. [Link]

  • US20230416281A1 - Method for producing (2-methylpyrimidin-5-yl)
  • 5-bromo-N-(2,2-difluoroethyl)-N-methylpyridine-3-carboxamide - Molport. [Link]

Sources

Technical Support Center: 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-N-methylpyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your experiments.

Core Concepts: Understanding the Stability of this compound

This compound is a pyridine carboxamide derivative. The pyridine ring, an aromatic heterocycle, generally imparts a degree of stability to the molecule. However, the carboxamide and bromo substituents introduce specific chemical properties that can influence its stability in solution under various experimental conditions.

The stability of this compound is crucial for its use in biological assays and as a building block in organic synthesis.[1][2] Degradation can lead to a loss of activity, the formation of interfering byproducts, and ultimately, unreliable experimental results.

Key Structural Features Influencing Stability
  • Pyridine Ring: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.[2]

  • Carboxamide Group: The amide bond can be susceptible to hydrolysis, especially under strong acidic or basic conditions.

  • Bromo Substituent: The bromine atom is an electron-withdrawing group, which can influence the reactivity of the pyridine ring. It also serves as a potential site for photolytic cleavage.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter when working with this compound in solution.

Issue 1: Compound Precipitation in Aqueous Buffers

Symptoms:

  • Visible particulate matter or cloudiness in the solution after adding the compound.

  • Inconsistent results in biological assays.

  • Lower than expected concentration when measured by UV-Vis or HPLC.

Root Cause Analysis: this compound has limited solubility in water. While it is soluble in organic solvents like DMSO and DMF, adding a concentrated stock solution to an aqueous buffer can cause it to crash out if the final concentration exceeds its solubility limit in the mixed solvent system.[3]

Solutions:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, to maintain compound solubility without adversely affecting biological systems.

  • Incremental Addition: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate better mixing and prevent localized high concentrations that can lead to precipitation.

  • Sonication: Briefly sonicate the final solution to help dissolve any small, undissolved particles.

  • Solubility Testing: Before conducting your main experiment, perform a preliminary solubility test to determine the maximum soluble concentration of the compound in your specific buffer system.

Issue 2: Degradation of the Compound in Solution Over Time

Symptoms:

  • Appearance of new peaks and a decrease in the parent compound peak in HPLC chromatograms over time.

  • A gradual decrease in the biological activity of the compound in time-course experiments.

  • A noticeable color change in the solution.

Root Cause Analysis: The primary degradation pathway for this compound in solution is likely hydrolysis of the amide bond, especially at non-neutral pH. Photodegradation can also occur, particularly with exposure to UV light.

Solutions:

  • pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) whenever possible. If your experiment requires acidic or basic conditions, prepare fresh solutions immediately before use and minimize the exposure time.

  • Temperature Control: Store stock solutions and working solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics. For short-term storage (a few days), refrigeration at 4°C may be sufficient.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4] The bromo substituent can make the molecule more susceptible to photolytic cleavage.

  • Inert Atmosphere: For long-term storage of solid compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[5]

Issue 3: Inconsistent Potency in Cellular Assays

Symptoms:

  • High variability in IC50 or EC50 values between experiments.

  • Loss of expected biological effect.

Root Cause Analysis: In addition to compound instability, interactions with components of the cell culture media or adsorption to plasticware can lead to a decrease in the effective concentration of the compound.

Solutions:

  • Use of Low-Binding Plates: For sensitive assays, use low-protein-binding microplates to minimize the loss of the compound due to adsorption.

  • Serum Considerations: If using serum in your cell culture media, be aware that the compound may bind to proteins like albumin, reducing its free concentration. Consider performing experiments in serum-free media for a defined period if the assay allows.

  • Fresh Preparations: Always prepare fresh dilutions of the compound from a frozen stock for each experiment to ensure consistent potency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended solvents for preparing high-concentration stock solutions.[3] Ensure you use anhydrous, high-purity solvents to minimize the introduction of water, which could contribute to hydrolysis over time.

Q2: How should I store the solid compound and its stock solutions?

A2:

  • Solid Compound: Store the solid material in a tightly sealed container in a cool, dark, and dry place. For long-term storage, keeping it at -20°C under an inert atmosphere is ideal.[5]

  • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in amber, tightly sealed vials.

Q3: Can I expect degradation if my experimental protocol involves exposure to acidic or basic conditions?

A3: Yes, the amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of degradation will depend on the pH, temperature, and duration of exposure. It is crucial to minimize the time the compound spends in harsh pH environments and to prepare solutions fresh.

Q4: How can I monitor the stability of this compound in my specific experimental solution?

A4: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[3][6][7] You can analyze samples of your solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for a decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

Q5: Is this compound sensitive to light?

A5: Bromo-substituted aromatic compounds can be susceptible to photodecomposition.[8][9] Therefore, it is a best practice to protect solutions containing this compound from direct light exposure, especially from UV sources.[4]

Experimental Protocols

Protocol for Assessing Compound Stability by HPLC

This protocol provides a general framework for evaluating the stability of this compound in a solution of interest.

Materials:

  • This compound

  • HPLC-grade DMSO

  • Your experimental buffer or solution

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a Stock Solution: Accurately weigh the compound and dissolve it in HPLC-grade DMSO to a known concentration (e.g., 10 mM).

  • Prepare the Test Solution: Dilute the stock solution into your experimental buffer to the final working concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial chromatogram.

  • Incubate Samples: Store the test solution under your experimental conditions (e.g., specific temperature, lighting).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC7H7BrN2O[10]
Molecular Weight215.05 g/mol [10]
SolubilitySoluble in DMSO and DMF[3]

Visualizations

Logical Troubleshooting Workflow

Troubleshooting Workflow for Compound Instability start Problem Observed (e.g., Inconsistent Results) check_precipitation Is there visible precipitation? start->check_precipitation check_degradation Suspect chemical degradation? start->check_degradation check_precipitation->check_degradation No precipitation_yes Optimize Solubilization: - Lower final DMSO% - Incremental addition - Sonication check_precipitation->precipitation_yes Yes degradation_yes Investigate Degradation Factors check_degradation->degradation_yes Yes resolve Problem Resolved precipitation_yes->resolve check_ph Is pH non-neutral? degradation_yes->check_ph check_light Is there light exposure? degradation_yes->check_light check_temp Is storage temperature optimal? degradation_yes->check_temp ph_issue Solution: - Use neutral pH buffer - Prepare fresh solutions check_ph->ph_issue Yes light_issue Solution: - Use amber vials - Protect from light check_light->light_issue Yes temp_issue Solution: - Store at -20°C or -80°C - Aliquot to avoid freeze-thaw check_temp->temp_issue No/Unsure ph_issue->resolve light_issue->resolve temp_issue->resolve Potential Degradation Pathways parent 5-Bromo-N-methyl- pyridine-2-carboxamide hydrolysis_product 5-Bromopicolinic Acid + Methylamine parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) photolysis_product Debrominated Species + Other Products parent->photolysis_product Photolysis (UV Light)

Caption: Potential degradation pathways for the compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 5-bromo-N-hydroxy-N-methylpyridine-2-carboxamide. National Center for Biotechnology Information. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • PubChem. 5-Bromo-N-methylpyridine-3-carboxamide. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-2-methylpyridine. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]

  • Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

  • ResearchGate. (2025). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2- a ]pyridines using CBr 4 as bromine source. [Link]

  • Journal of Pesticide Science. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]

  • National Center for Biotechnology Information. (2022). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. [Link]

  • ResearchGate. (2020). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. [Link]

  • Kim, S. B., et al. (2004). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology. [Link]

  • PubChem. 5-bromo-N-butan-2-ylpyridine-2-carboxamide. National Center for Biotechnology Information. [Link]

  • Nature Communications. (2025). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Wiley Online Library. (2024). Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • PubChem. 5-Bromonicotinamide. National Center for Biotechnology Information. [Link]

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Technical Support Center: Troubleshooting Palladium Catalyst Choice for Pyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for palladium-catalyzed pyridine coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Pyridine moieties are ubiquitous in pharmaceuticals and functional materials, yet their successful incorporation via cross-coupling reactions is often challenging. This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address the specific hurdles you may encounter in the lab.

The Pyridine Challenge: Why is This So Difficult?

The core of the issue lies in the pyridine nitrogen itself. Its lone pair of electrons can readily coordinate to the palladium catalyst, acting as a ligand. This coordination can lead to catalyst inhibition or complete deactivation, effectively poisoning the catalytic cycle.[1][2] This is particularly pronounced with 2-substituted pyridines, where the nitrogen is in close proximity to the reaction center.[1][3][4][5] Furthermore, the electron-deficient nature of the pyridine ring can hinder the crucial oxidative addition step in the catalytic cycle.[6][7]

This guide will walk you through diagnosing and solving these common problems, ensuring your pyridine coupling reactions are successful and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Issues in Pyridine Coupling

Q1: My pyridine coupling reaction is showing low to no conversion. What are the first things I should check?

A1: Low or no conversion in pyridine coupling reactions is a common frustration. Before delving into more complex optimizations, start with a systematic check of the fundamentals. Often, the root cause is related to catalyst deactivation, suboptimal reaction conditions, or reagent quality.

Here's a logical workflow to diagnose the issue:

dot

Troubleshooting_Flowchart Start Low/No Conversion Inert_Atmosphere Is the reaction under a strict inert atmosphere? Start->Inert_Atmosphere Reagent_Quality Are all reagents and solvents anhydrous and pure? Inert_Atmosphere->Reagent_Quality Yes Solution_Inert Solution: - Flame-dry glassware. - Thoroughly degas solvents (freeze-pump-thaw or sparge with Ar/N2). Inert_Atmosphere->Solution_Inert No Catalyst_State Is the Pd(0) catalyst active? Reagent_Quality->Catalyst_State Yes Solution_Reagents Solution: - Use fresh, high-purity reagents. - Dry solvents and bases rigorously. - Consider boronate esters to mitigate protodeboronation. Reagent_Quality->Solution_Reagents No Conditions_Check Are the reaction conditions (ligand, base, solvent, temp.) appropriate? Catalyst_State->Conditions_Check Yes Solution_Catalyst Solution: - If using a Pd(II) precatalyst, ensure conditions are suitable for reduction to Pd(0). - Handle catalyst under inert atmosphere. Catalyst_State->Solution_Catalyst No Solution_Conditions Proceed to specific troubleshooting sections (Ligand, Base, etc.). Conditions_Check->Solution_Conditions Yes

Caption: A logical workflow to diagnose and solve common issues in pyridine coupling reactions.

The active Pd(0) catalyst is highly sensitive to oxygen.[6] Any exposure can lead to oxidation and deactivation. Similarly, water is detrimental, especially in Suzuki couplings where it can cause protodeboronation of the boronic acid partner, removing it from the catalytic cycle.[6][8]

Q2: I'm observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble palladium species agglomerate into inactive metallic palladium.[8][9] This is often triggered by:

  • High Temperatures: While heat can accelerate the reaction, excessive temperatures can also speed up catalyst decomposition.[8]

  • Inadequate Ligand Protection: If the ligand is not effectively stabilizing the palladium center, or if the ligand-to-palladium ratio is too low, the catalyst can become unstable and precipitate.[8][9]

  • Strongly Coordinating Substrates/Products: The pyridine nitrogen itself can contribute to catalyst instability, especially with ligands that are not sufficiently bulky.[9]

To prevent the formation of palladium black:

  • Optimize Temperature: Screen a range of temperatures to find a balance between reaction rate and catalyst stability.

  • Increase Ligand Loading: Try increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to ensure the palladium center remains coordinated and stable.

  • Switch Ligands: Consider more robust, sterically hindered ligands that can better protect the palladium center. Bidentate ligands like Xantphos or dppf can offer greater stability compared to some monodentate ligands.[9]

Section 2: Ligand and Catalyst Selection

Q3: My standard phosphine ligand (e.g., PPh₃) isn't working for my pyridine coupling. What should I try next?

A3: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for pyridine couplings.[6] This is due to two main factors: they are not electron-rich enough to facilitate the difficult oxidative addition to the electron-poor pyridine ring, and they are not sterically bulky enough to prevent the pyridine nitrogen from coordinating to the palladium and poisoning the catalyst.[1][6]

For challenging pyridine substrates, especially 2-substituted pyridines, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs) is frequently necessary.[6][7][10] These ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[10] Their steric bulk also creates a protective pocket around the metal, hindering the approach of the pyridine nitrogen.[1][10]

Ligand Class Examples Key Advantages for Pyridine Coupling Typical Coupling Type
Bulky, Electron-Rich Monodentate Phosphines SPhos, XPhos, RuPhos, BrettPhosExcellent for promoting oxidative addition and preventing catalyst inhibition.[6][7]Suzuki-Miyaura, Buchwald-Hartwig
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors, form very stable palladium complexes.Suzuki-Miyaura, Hiyama
Bulky Bidentate Phosphines Xantphos, dppfOffer greater catalyst stability, can be beneficial in preventing palladium black formation.[9]Suzuki-Miyaura, Buchwald-Hartwig

Q4: I am performing a Suzuki-Miyaura coupling with a 2-chloropyridine. What catalyst system should I start with?

A4: Coupling of 2-chloropyridines is notoriously difficult due to the inertness of the C-Cl bond and the strong potential for catalyst inhibition. A robust catalytic system is required.

A good starting point would be a pre-formed Pd(II) precatalyst, such as a G3 or G4 Buchwald precatalyst, which are designed for facile reduction to the active Pd(0) species in situ.[8] Pair this with a highly active, sterically demanding ligand.

Recommended Starting Protocol for 2-Chloropyridine Suzuki Coupling:

  • Palladium Precatalyst: XPhos Pd G3 (2 mol%)

  • Ligand: XPhos (comes with the precatalyst, but additional can be added if needed)

  • Base: A strong base like K₃PO₄ or Cs₂CO₃ (2-3 equivalents), finely ground and anhydrous.[6]

  • Solvent: Anhydrous, degassed 1,4-dioxane or toluene.

  • Temperature: 100-110 °C.

dot

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(X)-L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + Ar'-B(OR)2 (Base) Pd(II)_Intermediate Ar-Pd(II)(Ar')-L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-Ar'

Caption: Generalized catalytic cycle for a Suzuki-Miyaura coupling reaction.

Section 3: Specific Coupling Reactions

Q5: My Buchwald-Hartwig amination of a 2-bromopyridine is failing. I see consumption of my starting material but no desired product. What's happening?

A5: This is a classic symptom of catalyst poisoning in Buchwald-Hartwig amination of 2-halopyridines.[1] The nitrogen of the 2-bromopyridine substrate coordinates so strongly to the palladium that it shuts down the catalytic cycle.[1] While your starting material is consumed (likely through oxidative addition), the catalyst is then sequestered and cannot proceed to the subsequent steps.

To overcome this:

  • Ligand is Critical: You must use a very bulky ligand. Ligands like BrettPhos or RuPhos are often effective for this specific transformation.[8] They are designed to be bulky enough to prevent the pyridine from accessing the metal center.

  • Base Selection: A strong, non-coordinating base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[8] However, if your substrates are base-sensitive, a weaker inorganic base like Cs₂CO₃ might be used, though this may necessitate higher temperatures.[7]

  • Use a Pre-formed Catalyst: Using a well-defined precatalyst can sometimes give more reproducible results than generating the active catalyst in situ from a palladium source like Pd₂(dba)₃.

Q6: I'm attempting a Sonogashira coupling with a pyridyl halide. Do I need the copper co-catalyst?

A6: The traditional Sonogashira reaction employs a copper(I) co-catalyst, which facilitates the formation of a copper-acetylide intermediate that then transmetalates to the palladium center.[11][12]

However, for pyridine-containing substrates, a copper-free Sonogashira is often advantageous. The presence of copper can sometimes lead to the formation of undesired homocoupled alkyne byproducts (Glaser coupling). Furthermore, certain nitrogen-containing ligands used to stabilize the palladium can also complex with copper, leading to complicated reaction mixtures.

For a copper-free Sonogashira coupling of a pyridyl halide, consider a system like:

  • Palladium Source: Pd(PPh₃)₂Cl₂ or Pd(OAc)₂

  • Ligand: A phosphine such as PPh₃ or an NHC ligand. Pyridine and pyrimidine-based ligands have also been shown to be effective.[11][13]

  • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[14]

  • Solvent: THF, DMF, or NMP.

Q7: Are there alternatives to Suzuki coupling for forming C-C bonds with pyridines, especially when dealing with unstable boronic acids?

A7: Yes, the instability of 2-pyridyl boronic acids, which are prone to protodeboronation, is a well-documented issue.[4][5][15] Several other cross-coupling reactions can be excellent alternatives:

  • Stille Coupling: This reaction uses organostannanes, which are generally very stable, air- and moisture-tolerant, and do not require a strong base.[16][17][18] The main drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[17][18]

  • Hiyama Coupling: This involves organosilanes, which are low-toxicity and stable.[19][20][21] The reaction requires an activator, typically a fluoride source like TBAF, to generate a hypervalent silicon species for transmetalation.[19][22]

  • Pyridine Sulfinates: Recent research has shown that pyridine sulfinates can be highly effective coupling partners in palladium-catalyzed reactions with aryl halides, offering a robust alternative to often problematic boronic acids, especially for 2-substituted pyridines.[23]

Each of these methods has its own set of optimal conditions, particularly regarding the choice of ligand and activator (for Hiyama). They represent valuable tools in cases where Suzuki coupling proves to be inefficient.

Experimental Protocols

Protocol 1: General Procedure for a Troubleshooting Screen of Ligands and Bases for Suzuki-Miyaura Coupling

This protocol is designed for parallel screening in a vial block to quickly identify promising conditions.

  • Preparation: In a glovebox, array a series of reaction vials. To each vial, add the pyridyl halide (1.0 equiv), the boronic acid or ester (1.5 equiv), and a magnetic stir bar.

  • Base Addition: Add the selected base (2.0 equiv) to each designated vial. Ensure bases are finely powdered and anhydrous.

  • Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the ligand in your chosen anhydrous, degassed solvent. The ratio of Pd to ligand should be appropriate for the ligand type (e.g., 1:2 for monodentate ligands).

  • Reaction Initiation: Dispense the catalyst/ligand stock solution into each vial to achieve the desired catalyst loading (e.g., 2 mol % Pd).

  • Execution: Seal the vials tightly, remove from the glovebox, and place them in a preheated aluminum block on a stirrer hotplate. Run the reactions for a predetermined time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts.[8] This will quickly highlight the most effective ligand/base combinations for further optimization.

References

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. (n.d.). Benchchem.
  • Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migr
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (n.d.). Benchchem.
  • Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. (n.d.). Benchchem.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). SpringerLink.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (2000).
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. (n.d.). Benchchem.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Coupling outcomes for pyridines. (n.d.).
  • Developing Ligands for Palladium(II)
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021).
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.).
  • Privileged ligands for palladium-catalyzed cross-coupling reactions. (n.d.).
  • Hiyama Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1.
  • Pd(II)
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. (n.d.). The Journal of Organic Chemistry.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020).
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry.
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (n.d.). Journal of the American Chemical Society.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. (2022).
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applic
  • Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. (n.d.). American Chemical Society.
  • Brainstorming a Buchwald-Hartwig coupling. (2025). Reddit.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). Chemical Science (RSC Publishing).
  • Formation of palladium black during Suzuki coupling. (2022). Reddit.
  • A General Solution for the 2-Pyridyl Problem. (n.d.). PMC - NIH.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics.
  • Hiyama coupling. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. (n.d.). Semantic Scholar.
  • Stille reaction. (n.d.). Wikipedia.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Stille Coupling. (2023). Chemistry LibreTexts.
  • Stille Coupling. (n.d.). NROChemistry.
  • How to do Stille Coupling without Amide insertion. (2019). Reddit.
  • Hiyama Cross-Coupling |Basics|Mechanism|Catalytic Cycle| Examples. (2025). YouTube.

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Technical Support Center: Strategic Removal of Palladium Catalyst from 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium catalysts from 5-Bromo-N-methylpyridine-2-carboxamide. The presence of the pyridine nitrogen and the carboxamide functionality can lead to strong coordination with palladium, making its removal a non-trivial task. This document provides a comprehensive overview of troubleshooting strategies, detailed experimental protocols, and frequently asked questions to ensure your final compound meets the stringent purity requirements of the pharmaceutical industry.

Troubleshooting Guide: Addressing Common Palladium Removal Challenges

This section addresses specific issues that may arise during the purification of this compound.

ProblemPotential CauseSuggested Solution
High levels of residual palladium (>100 ppm) after standard workup (e.g., filtration, extraction). The nitrogen atom of the pyridine ring and potentially the oxygen of the carboxamide group in this compound can act as strong ligands, forming stable, soluble complexes with palladium.[1]Employ a Palladium Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, trimercaptotriazine (TMT)-based, or cysteine-based scavengers are highly effective.[2][3][4] It is often beneficial to screen a small panel of scavengers to find the most effective one for your specific reaction conditions.[5]
Product loss during the scavenging process. Non-specific adsorption of the polar this compound onto the scavenger's solid support (e.g., silica or polystyrene).Optimize Scavenger Selection and Washing: Choose a scavenger with high selectivity for palladium and low affinity for your product. Silica-based scavengers may offer higher selectivity.[6] Thoroughly wash the scavenger with a suitable solvent after filtration to recover any adsorbed product.[5]
The chosen scavenger is proving ineffective. The palladium species present (e.g., Pd(0) vs. Pd(II)) may not be compatible with the chosen scavenger. The solvent system may be hindering the scavenger's performance.Scavenger Screening and Solvent Optimization: Test a variety of scavengers with different functional groups. While many scavengers are compatible with a range of solvents, their efficiency can be solvent-dependent.[6] Consider performing the scavenging step in a different solvent if feasible, or consult the manufacturer's guidelines.
Recrystallization fails to significantly reduce palladium levels. The palladium-product complex may co-crystallize with the desired compound.Utilize an Additive During Crystallization: In some cases, adding a ligand that binds strongly to palladium, such as N-acetylcysteine or thiourea, can help keep the palladium species in the mother liquor during crystallization.[7]
Activated carbon treatment leads to significant product loss. Activated carbon can be non-specific and adsorb the desired product along with the palladium.[1][6]Optimize Carbon Loading and Contact Time: Use the minimum amount of activated carbon necessary and monitor the palladium removal over time to avoid prolonged exposure that could lead to greater product loss. Consider alternative, more selective methods if product loss remains high.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from this compound so challenging?

A1: The primary challenge stems from the strong coordination of palladium to the nitrogen atom of the pyridine ring.[1] This interaction can form stable, soluble palladium complexes that are difficult to remove using standard purification techniques like simple filtration or aqueous extractions. The carboxamide group may also participate in chelation, further stabilizing the palladium complex.

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory agencies such as the FDA have stringent guidelines for residual metals in APIs.[8][9] For palladium, a Class 2 element, the permitted daily exposure (PDE) is typically low, often necessitating final product concentrations to be below 10 ppm.[2][10]

Q3: What analytical method should I use to accurately quantify residual palladium?

A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace levels of elemental impurities, including palladium, in pharmaceutical samples.[7][11][12][13] It offers the high sensitivity required to meet regulatory limits.

Q4: Can I add a scavenger directly to my crude reaction mixture?

A4: Yes, in many cases, metal scavengers can be added directly to the crude reaction mixture after the reaction is deemed complete.[5] This can streamline the workup process. However, it is important to ensure that the scavenger is compatible with the other components in the reaction mixture.

Q5: How many equivalents of scavenger should I use?

A5: The optimal amount of scavenger depends on the initial palladium concentration. A typical starting point is to use 3-8 equivalents of the scavenger relative to the amount of palladium catalyst used in the reaction.[5][14] However, it is advisable to perform a small-scale optimization to determine the minimum amount of scavenger needed for effective removal to minimize cost and potential product loss.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

This protocol provides a general workflow for using a solid-supported palladium scavenger.

Palladium_Scavenging_Workflow cluster_0 Scavenging Process dissolve Dissolve Crude Product add_scavenger Add Scavenger dissolve->add_scavenger stir Stir Mixture (1-16 hours at RT) add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Scavenger with Solvent filter->wash concentrate Concentrate Filtrate wash->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze

Caption: Workflow for Palladium Removal Using a Solid-Supported Scavenger.

Steps:

  • Dissolve the Crude Product: Dissolve the crude this compound containing the palladium catalyst in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate).

  • Add the Scavenger: Add the selected palladium scavenger (typically 3-8 equivalents relative to the initial palladium loading) to the solution.

  • Stir the Mixture: Stir the mixture at room temperature. The required time can range from 1 to 24 hours, depending on the scavenger and the nature of the palladium species.[5][14]

  • Filter the Mixture: Filter the mixture through a pad of celite or directly through a filter paper to remove the solid-supported scavenger.

  • Wash the Scavenger: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentrate the Filtrate: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Submit a sample of the purified product for ICP-MS analysis to determine the final palladium concentration.[5]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

This protocol outlines the use of activated carbon for palladium removal.

Activated_Carbon_Workflow cluster_1 Activated Carbon Treatment dissolve_crude Dissolve Crude Product add_carbon Add Activated Carbon dissolve_crude->add_carbon stir_mixture Stir Mixture add_carbon->stir_mixture filter_celite Filter through Celite® stir_mixture->filter_celite wash_celite Wash Celite® Pad filter_celite->wash_celite concentrate_filtrate Concentrate Filtrate wash_celite->concentrate_filtrate analyze_pd Analyze for Residual Pd (ICP-MS) concentrate_filtrate->analyze_pd

Caption: Workflow for Palladium Removal Using Activated Carbon.

Steps:

  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stir the Mixture: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours.

  • Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash the Celite® Pad: Wash the Celite® pad thoroughly with the solvent to recover the adsorbed product.

  • Concentrate the Filtrate: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analyze for Residual Palladium: Determine the final palladium concentration in the purified product using ICP-MS.[5]

Data on Palladium Scavenger Performance

The selection of an appropriate scavenger is critical for efficient palladium removal. The following table summarizes the performance of common scavenger types.

Scavenger TypeFunctional GroupTypical SupportMetals Scavenged with High Affinity
Thiol-Based Mercaptopropyl (-SH)SilicaPd, Pt, Cu, Ag, Pb, Hg[3][10]
Triamine-Based N,N',N''-TriaminopropylSilicaPd, Rh, Co, Cu, Fe, Ru, Pt
TMT-Based TrimercaptotriazinePolystyrene or SilicaPd and other transition metals[14][15]
Thiourea-Based ThioureaSilicaAll forms of palladium, Ag, Pt, Ru, Rh, Hg[3]

This table is a general guide. The effectiveness of a particular scavenger can be system-dependent.

References

  • Biotage® MP-TMT | Palladium scavenger. [Link]

  • Biotage® MP-TMT - Palladium Scavenger - Norlab. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. [Link]

  • Biotage MP-TMT palladium scavenger - Norlab. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. [Link]

  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - ResearchGate. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]

  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed. [Link]

  • Cas 1225327-73-0,QuadraSil MP - LookChem. [Link]

  • Using ICP-MS to Measure Elemental Compositions in Drug Products - EAG Laboratories. [Link]

  • oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - Johnson Matthey Technology Review. [Link]

  • Scavenging Technologies from Johnson Matthey. [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. [Link]

  • Quadrasil MP I: Silica metal scavenger - Johnson Matthey. [Link]

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. [Link]

  • How to Remove Palladium in three easy steps - Biotage. [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. [Link]

  • Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid - PubMed. [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - NIH. [Link]

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Validation & Comparative

A Technical Guide to PARP Inhibitors: A Comparative Analysis of the 5-Bromo-N-methylpyridine-2-carboxamide Scaffold and Clinically Approved Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Shifting the Paradigm from Kinase Inhibition to PARP-Targeted Therapies

In the landscape of targeted cancer therapy, the inhibition of specific enzymes that drive cancer cell proliferation and survival has proven to be a highly successful strategy. While protein kinase inhibitors have long been a major focus, a parallel and equally impactful area of research has centered on the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. The N-methylpyridine-2-carboxamide scaffold, as seen in molecules like 5-Bromo-N-methylpyridine-2-carboxamide, is a key pharmacophore in the development of potent PARP-1 inhibitors. This guide will provide an in-depth technical comparison of the principles behind this class of inhibitors and the performance of clinically approved PARP inhibitors, offering a valuable resource for researchers in oncology and drug discovery.

The PARP System: A Critical Guardian of Genomic Integrity

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, particularly in the context of DNA repair. PARP-1, the most abundant member of this family, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in the DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, thereby facilitating the efficient mending of the break.

DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 binds to PAR_synthesis PAR Synthesis (PARylation) PARP1->PAR_synthesis catalyzes Repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_synthesis->Repair_proteins recruits SSB_repair Successful SSB Repair Repair_proteins->SSB_repair mediate

Caption: The role of PARP-1 in single-strand break repair.

The Mechanism of PARP Inhibitors: Exploiting Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is rooted in the concept of "synthetic lethality." This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with cell viability. Many hereditary cancers, particularly those of the breast, ovaries, and prostate, are caused by mutations in the BRCA1 or BRCA2 genes. These genes are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) through a process called homologous recombination (HR).

In a healthy cell, if PARP-1 is inhibited, SSBs can accumulate and, during DNA replication, degenerate into more cytotoxic DSBs. However, the functional HR pathway can still repair these DSBs, and the cell survives. In a BRCA-mutated cancer cell, the HR pathway is already deficient. Therefore, when PARP is inhibited in these cells, the resulting DSBs cannot be effectively repaired, leading to genomic instability and, ultimately, cell death.

cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) PARPi_normal PARP Inhibitor SSB_normal SSBs Accumulate PARPi_normal->SSB_normal DSB_normal DSBs Form SSB_normal->DSB_normal HR_normal Homologous Recombination (Functional) DSB_normal->HR_normal Survival_normal Cell Survival HR_normal->Survival_normal PARPi_cancer PARP Inhibitor SSB_cancer SSBs Accumulate PARPi_cancer->SSB_cancer DSB_cancer DSBs Form SSB_cancer->DSB_cancer HR_cancer Homologous Recombination (Deficient) DSB_cancer->HR_cancer Death_cancer Cell Death (Apoptosis) HR_cancer->Death_cancer

Caption: The principle of synthetic lethality with PARP inhibitors.

The this compound Scaffold: A Foundation for PARP-1 Inhibition

The N-methylpyridine-2-carboxamide core is a validated scaffold for potent PARP-1 inhibition. The carboxamide group is crucial as it mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, allowing it to bind competitively to the catalytic domain. The pyridine ring provides a rigid framework for orienting the molecule within the active site.

The "5-Bromo" substitution in this compound is a strategic chemical modification. The bromine atom can serve several purposes in drug design:

  • Modulation of Potency: The electronic properties of the bromine atom can influence the binding affinity of the molecule to the PARP active site.

  • Improved Pharmacokinetics: The lipophilicity introduced by the bromine can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • A Handle for Further Synthesis: The bromine atom can be used as a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a library of analogs with diverse properties.

While specific experimental data for this compound as a standalone inhibitor is not extensively published, its structural motif is representative of a class of compounds with significant potential in PARP-1-targeted drug discovery.

Comparative Analysis of Clinically Approved PARP Inhibitors

Four major PARP inhibitors have received FDA approval for various cancer indications. Their performance characteristics are summarized below.

Inhibitor Selected FDA-Approved Indications [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]PARP-1 IC50 (nM) Relative PARP Trapping Potency
Olaparib Maintenance treatment of BRCA-mutated advanced ovarian cancer; treatment of gBRCAm, HER2-negative metastatic breast cancer; maintenance of gBRCAm metastatic pancreatic cancer; treatment of HRR gene-mutated metastatic castration-resistant prostate cancer.~1-5Moderate
Rucaparib Maintenance treatment of recurrent ovarian cancer; treatment of BRCA-mutated metastatic castration-resistant prostate cancer.~1-2Moderate
Niraparib Maintenance treatment of advanced or recurrent ovarian cancer, regardless of BRCA status.~2-4Low to Moderate
Talazoparib Treatment of gBRCAm, HER2-negative locally advanced or metastatic breast cancer; treatment of HRR gene-mutated metastatic castration-resistant prostate cancer.~1High

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. PARP Trapping: A secondary mechanism of action for some PARP inhibitors. In addition to inhibiting the catalytic activity of PARP, these drugs can "trap" the PARP enzyme on the DNA at the site of a single-strand break. This PARP-DNA complex is highly cytotoxic, as it can obstruct DNA replication and transcription. The potency of PARP trapping varies among different inhibitors, with Talazoparib being notably potent in this regard.

Experimental Protocols for the Evaluation of PARP Inhibitors

The characterization of novel PARP inhibitors requires a combination of enzymatic and cell-based assays.

Protocol 1: In Vitro PARP-1 Enzymatic Activity Assay (Colorimetric)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PARP-1 in a purified system.

Objective: To determine the IC50 value of a test compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • Streptavidin-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Plate Preparation: If not pre-coated, coat the wells of a 96-well plate with histones and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBST) and block for 1-2 hours at room temperature.

  • Reaction Setup: In each well, add the following in order:

    • PARP assay buffer

    • Activated DNA

    • Test compound at various concentrations (or DMSO as a vehicle control)

    • Recombinant PARP-1 enzyme

  • Initiation of Reaction: Add biotinylated NAD+ to each well to start the reaction. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add diluted Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the colorimetric HRP substrate and incubate in the dark until a blue color develops.

    • Add the stop solution to quench the reaction, which will turn the color to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell-Based Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of a PARP inhibitor on cancer cell lines, particularly comparing its effect on BRCA-proficient and BRCA-deficient cells to demonstrate synthetic lethality.

Objective: To determine the IC50 of a test compound in BRCA-mutant and BRCA-wild-type cancer cell lines.

Materials:

  • BRCA-deficient cell line (e.g., MDA-MB-436, HCC1937)

  • BRCA-proficient cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound serially diluted in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the BRCA-deficient and BRCA-proficient cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability for each concentration of the test compound relative to the vehicle control. Plot the percent viability against the log of the compound concentration and determine the IC50 value for each cell line. A significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient line is indicative of synthetic lethality.

cluster_0 In Vitro Enzymatic Assay cluster_1 Cell-Based Viability Assay A1 Coat plate with histones A2 Add assay components: Buffer, DNA, Inhibitor, PARP-1 A1->A2 A3 Initiate with Biotin-NAD+ A2->A3 A4 Detect with Streptavidin-HRP and colorimetric substrate A3->A4 A5 Read Absorbance (450 nm) A4->A5 A6 Calculate IC50 A5->A6 B1 Seed BRCA+/+ and BRCA-/- cells B2 Treat with inhibitor (72 hours) B1->B2 B3 Add MTT reagent (3-4 hours) B2->B3 B4 Solubilize formazan crystals B3->B4 B5 Read Absorbance (570 nm) B4->B5 B6 Compare IC50 values (Synthetic Lethality) B5->B6

Caption: Experimental workflow for evaluating PARP inhibitors.

Conclusion

The development of PARP inhibitors represents a significant advancement in personalized cancer medicine, particularly for patients with BRCA-mutated tumors. The N-methylpyridine-2-carboxamide scaffold, exemplified by this compound, serves as a promising foundation for the design of novel PARP-1 inhibitors. A thorough understanding of the mechanism of action, including both catalytic inhibition and PARP trapping, is essential for the rational design and evaluation of new chemical entities. By employing a combination of robust in vitro enzymatic and cell-based assays, researchers can effectively characterize the potency and selectivity of these compounds, paving the way for the next generation of targeted cancer therapies.

References

  • Drugs.com. Rubraca (rucaparib) FDA Approval History. Available at: [Link].

  • ClinPGx. Annotation of FDA Label for talazoparib and ERBB2. Available at: [Link].

  • FDA. RUBRACA® (rucaparib) tablets, for oral use. Available at: [Link].

  • Ovarian Cancer Research Alliance. FDA Approves New Indication and Formulation for Olaparib. Available at: [Link].

  • Drugs.com. Talzenna (talazoparib) FDA Approval History. Available at: [Link].

  • AACR. FDA Approves Expanded Olaparib Indication to Include Combination with Bevacizumab. Available at: [Link].

  • Journal of the Advanced Practitioner in Oncology. Zejula Receives New Indication as Maintenance Treatment for Patients with Advanced Ovarian Cancer. Available at: [Link].

  • FDA. FDA approves niraparib for first-line maintenance of advanced ovarian cancer. Available at: [Link].

  • FDA. FDA approves olaparib tablets for maintenance treatment in ovarian cancer. Available at: [Link].

  • Oncology News Central. FDA Approves Rucaparib (Rubraca) for Some Metastatic Castration-Resistant Prostate Cancer. Available at: [Link].

  • American College of Clinical Pharmacology. FDA Approves ZEJULA (niraparib). Available at: [Link].

  • PubMed. FDA Approval Summary: Niraparib for the Maintenance Treatment of Patients with Recurrent Ovarian Cancer in Response to Platinum-Based Chemotherapy. Available at: [Link].

  • PubMed. FDA Approval Summary: Rucaparib for the Treatment of Patients with Deleterious BRCA Mutation-Associated Advanced Ovarian Cancer. Available at: [Link].

  • Drugs.com. Lynparza (olaparib) FDA Approval History. Available at: [Link].

  • American Health & Drug Benefits. Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. Available at: [Link].

  • Value-Based Cancer Care. Zejula (Niraparib) First PARP Inhibitor Approved for First-Line Maintenance Therapy in All Women with Advanced Ovarian Cancer, Regardless of Biomarker Status. Available at: [Link].

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A Comparative Analysis of Kinase Inhibitors: Sorafenib vs. a Novel Pyridine Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Editor's Note: This guide provides a detailed comparative framework for evaluating novel kinase inhibitors against the established multi-kinase inhibitor, sorafenib. The specific compound, 5-Bromo-N-methylpyridine-2-carboxamide, is used as a representative scaffold for a hypothetical novel inhibitor, hereafter referred to as "Compound B" . Due to the absence of publicly available biological data for this compound, this document will focus on the methodologies and experimental frameworks required for such a comparison, using illustrative hypothetical data for Compound B. This approach is intended to provide researchers with a robust blueprint for their own comparative studies.

Introduction: The Landscape of Multi-Kinase Inhibition

The development of small molecule kinase inhibitors has revolutionized oncology. By targeting specific protein kinases that drive tumor growth, proliferation, and survival, these therapies offer a more precise and often less toxic alternative to traditional chemotherapy. Sorafenib (Nexavar®) was a landmark approval in this class, demonstrating efficacy against a range of solid tumors by targeting multiple key kinases involved in both tumor cell proliferation and angiogenesis.[1][2][3] It is an oral multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[4][5][6]

The pyridine carboxamide scaffold is a well-established privileged structure in medicinal chemistry and has been successfully utilized in the development of various kinase inhibitors.[7] Compounds with a brominated pyridine core serve as versatile intermediates for creating complex molecules that can be optimized for potency and selectivity against various kinase targets.[8][9] This guide will use a hypothetical derivative, "Compound B" (this compound), to illustrate the rigorous comparative process a novel chemical entity would undergo against a benchmark drug like sorafenib.

Mechanism of Action: A Tale of Two Pathways

A thorough comparison begins with understanding the mechanistic underpinnings of each compound. Sorafenib's efficacy stems from its dual action on tumor cell proliferation and the tumor microenvironment.

Sorafenib's Dual-Pronged Attack:

  • Anti-proliferative Effects: Sorafenib potently inhibits the serine/threonine kinase RAF-1 and wild-type B-RAF, key components of the RAS/RAF/MEK/ERK signaling pathway.[4][10] This pathway is frequently hyperactivated in cancer, leading to uncontrolled cell division. By blocking RAF, sorafenib prevents the downstream phosphorylation of MEK and ERK, ultimately leading to cell cycle arrest and apoptosis.[4][10]

  • Anti-angiogenic Effects: It targets the receptor tyrosine kinases VEGFR-2, VEGFR-3, and PDGFR-β.[4][5][11] These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with oxygen and nutrients. Inhibition of these pathways effectively chokes off the tumor's supply lines, impeding its growth and potential for metastasis.[4][5]

The signaling pathways targeted by sorafenib are illustrated below.

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis GrowthFactor Growth Factors (VEGF, PDGF) GrowthFactor->VEGFR GrowthFactor->PDGFR RAS RAS RAF RAF (B-RAF, c-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits

Caption: Sorafenib's dual mechanism of action.

For Compound B , the initial step would be to determine its kinase targets through broad panel screening. Hypothetically, let's assume screening reveals it to be a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[12] This would make its mechanism fundamentally different from sorafenib, focusing exclusively on mitotic disruption.

Comparative In Vitro Analysis

Direct comparison requires quantitative data from standardized assays. Here, we outline the key in vitro experiments and present hypothetical data to illustrate the comparison.

Kinase Inhibition Profile

The primary assessment involves determining the half-maximal inhibitory concentration (IC50) against a panel of relevant kinases.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase Target Sorafenib Compound B (Hypothetical) Assay Method
RAF-1 6[13] >10,000 Luminescence-Based
B-RAF 20[13] >10,000 Luminescence-Based
VEGFR-2 90[13] >10,000 Luminescence-Based
PDGFR-β 57[13] >10,000 Luminescence-Based
PLK4 >10,000 15 Luminescence-Based
c-Kit 58[13] >10,000 Luminescence-Based

| FLT3 | 58[13] | >10,000 | Luminescence-Based |

This table clearly illustrates the divergent target profiles. Sorafenib is a multi-kinase inhibitor, while the hypothetical Compound B is highly selective for PLK4.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase.

Objective: To quantify the inhibitory activity of a compound by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant kinase enzyme (e.g., RAF-1, PLK4)

  • Kinase-specific substrate peptide

  • ATP (at Km concentration for the specific kinase)

  • Test compounds (Sorafenib, Compound B) serially diluted in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. Dispense 1 µL of the diluted compounds into the assay plate. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells without enzyme as a background control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in Kinase Assay Buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare an ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence from all wells.

    • Normalize the data to the "no inhibition" control.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[14]

Cellular Proliferation and Cytotoxicity

The next step is to assess the compounds' effects on cancer cell lines. The choice of cell lines is critical; for this comparison, we would select lines known to be sensitive to sorafenib (e.g., Huh-7 hepatocellular carcinoma) and lines with potential dependency on PLK4 (e.g., a panel of breast or colon cancer lines).

Table 2: Comparative Cell Viability (GI50, µM)

Cell Line Histology Sorafenib Compound B (Hypothetical) Assay Method
Huh-7 Hepatocellular Carcinoma 5.2 8.5 MTT Assay
A549 Non-Small Cell Lung Cancer 7.8 1.2 MTT Assay
MCF-7 Breast Cancer 6.5 0.8 MTT Assay

| HCT116 | Colorectal Carcinoma | 9.1 | 0.5 | MTT Assay |

This hypothetical data suggests that while sorafenib is effective in liver cancer cells, Compound B may have potent activity in other solid tumors where PLK4 is a key driver.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[15]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., Huh-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds serially diluted in growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)

  • Sterile 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the test compounds at various concentrations (typically a 7-point log dilution). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration to calculate the GI50.

In Vivo Efficacy Assessment

The most critical test of a potential therapeutic is its performance in a living system. Subcutaneous xenograft models are a standard for evaluating anti-tumor efficacy.

Experimental Workflow: Comparative Xenograft Study

The logical flow of an in vivo study is depicted below.

InVivo_Workflow A 1. Cell Culture (e.g., HCT116) B 2. Implantation (Subcutaneous injection into nude mice) A->B C 3. Tumor Growth (Monitor until tumors reach ~150 mm³) B->C D 4. Randomization (Group animals into treatment cohorts) C->D E 5. Dosing (Vehicle, Sorafenib, Compound B) D->E F 6. Monitoring (Measure tumor volume and body weight 2-3x weekly) E->F G 7. Endpoint Analysis (Tumor Growth Inhibition, PK/PD, Histology) F->G

Caption: Workflow for an in vivo xenograft study.

Hypothetical Results: HCT116 Colorectal Cancer Model

Table 3: Comparative In Vivo Efficacy

Treatment Group (n=10) Dose & Schedule Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Body Weight Change (%)
Vehicle p.o., q.d. 1850 ± 210 - +2.5
Sorafenib 30 mg/kg, p.o., q.d.[16] 1110 ± 150 40% -4.0

| Compound B | 50 mg/kg, p.o., q.d. | 555 ± 95 | 70% | -1.5 |

This hypothetical data demonstrates superior efficacy for Compound B in this specific model, with better tumor growth inhibition and a more favorable tolerability profile (less body weight loss) compared to sorafenib.

Experimental Protocol: Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy and tolerability of test compounds in an immunodeficient mouse model.

Materials:

  • 6-8 week old female athymic nude mice

  • HCT116 colorectal cancer cells

  • Matrigel

  • Dosing vehicles (e.g., Cremophor EL/ethanol/water)

  • Test compounds (Sorafenib, Compound B)

  • Digital calipers, analytical balance

Procedure:

  • Cell Implantation: Harvest HCT116 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., n=10 per group).[17] Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment: Prepare dosing formulations for each compound. Administer the compounds and vehicle daily via oral gavage (p.o., q.d.) for a period of 21-28 days.[16][18]

  • Monitoring: Measure tumor volumes and body weights three times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology).

  • Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. Analyze body weight data as a measure of tolerability.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing a novel kinase inhibitor, represented by the hypothetical Compound B, against the established drug sorafenib. The process requires a multi-faceted approach, beginning with in vitro biochemical and cellular assays to establish mechanism and potency, and culminating in in vivo efficacy studies to demonstrate therapeutic potential.

Based on our hypothetical data, Compound B represents a promising therapeutic candidate with a distinct, more targeted mechanism of action than sorafenib. Its potent, selective inhibition of PLK4 translates to strong anti-tumor activity in specific cancer models, potentially offering a new treatment paradigm for patients with PLK4-dependent malignancies.

The logical next steps in the development of a compound like "Compound B" would include:

  • Pharmacokinetic and ADME studies: To understand its absorption, distribution, metabolism, and excretion profile.

  • Off-target and safety pharmacology: To identify potential toxicities.

  • Biomarker development: To identify patient populations most likely to respond to a PLK4 inhibitor.

  • Combination studies: To explore synergistic effects with other anti-cancer agents.

By following a rigorous, data-driven comparative approach as outlined here, researchers can effectively triage and advance novel therapeutic candidates toward clinical development.

References

  • Sorafenib: targeting multiple tyrosine kinases in cancer. PubMed.
  • What is the mechanism of action of Sorafenib (Sorafenib)? Dr.Oracle.
  • Sorafenib. Wikipedia.
  • Sorafenib Pharmacodynamics. ClinPGx.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed.
  • MTT assay protocol. Abcam.
  • What is the mechanism of Sorafenib Tosylate?
  • Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008.
  • Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research. Network of Cancer Research.
  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. AACR Journals.
  • In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability. NIH.
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  • An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applic
  • The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Deriv
  • The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Applic
  • Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.

Sources

A Comparative Guide to the Biological Activity of 5-Bromo- vs. 5-Chloro-N-methylpyridine-2-carboxamide: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Halogen Substitution in Drug Discovery

In the landscape of medicinal chemistry, the pyridine-2-carboxamide scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of substituents on the pyridine ring can dramatically influence the pharmacological profile of these molecules. Among the most impactful modifications is halogenation. The introduction of a halogen atom can alter a compound's lipophilicity, electronic distribution, metabolic stability, and binding interactions with biological targets.

Theoretical Framework: Predicting Biological Activity Based on Physicochemical Properties

The biological activity of a small molecule is intrinsically linked to its physicochemical properties. The substitution of a chlorine atom with a bromine atom at the 5-position of the N-methylpyridine-2-carboxamide core introduces nuanced changes that can have a profound impact on target engagement and overall efficacy.

Table 1: Comparison of Physicochemical Properties of Bromine and Chlorine

PropertyChlorine (Cl)Bromine (Br)Implication for Biological Activity
Atomic Radius (Å) 0.991.14The larger size of bromine may lead to steric hindrance at the binding site, potentially altering binding affinity and selectivity.
Electronegativity (Pauling Scale) 3.162.96Chlorine is more electronegative, leading to a stronger inductive electron-withdrawing effect. This can influence the pKa of the pyridine nitrogen and the hydrogen-bonding capacity of the amide group.
Lipophilicity (Hansch-Leo π constant) +0.71+0.86The higher lipophilicity of bromine may enhance membrane permeability and cellular uptake, but could also increase non-specific binding and reduce aqueous solubility.
**Polarizability (ų) **2.183.05The greater polarizability of bromine can lead to stronger van der Waals and halogen bonding interactions with the target protein, potentially increasing binding affinity.

Based on these differences, we can posit that the 5-bromo analog, with its greater lipophilicity and polarizability, might exhibit enhanced cell permeability and stronger target binding through halogen bonding. Conversely, the stronger electron-withdrawing nature of the 5-chloro substituent could modulate the electronic properties of the molecule to favor different interactions or metabolic pathways.

Proposed Experimental Investigation: A Multi-faceted Approach to Comparative Bioactivity

To empirically determine the differences in biological activity between 5-bromo- and 5-chloro-N-methylpyridine-2-carboxamide, a systematic investigation across several key areas of pharmacology is proposed. The following sections outline detailed protocols for assessing their potential anticancer and antimicrobial activities.

I. Anticancer Activity Evaluation

Pyridine carboxamide derivatives have shown promise as anticancer agents, with some acting as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.

The initial step in assessing anticancer potential is to determine the compounds' cytotoxicity against various cancer cell lines. The MTT assay is a reliable and widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[1]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 5-bromo- and 5-chloro-N-methylpyridine-2-carboxamide in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Hypothetical Data Summary

Table 2: Hypothetical IC₅₀ Values (µM) from MTT Assay

CompoundMCF-7A549HCT116
5-Bromo-N-methylpyridine-2-carboxamide 15.222.518.9
5-Chloro-N-methylpyridine-2-carboxamide 25.835.130.4
Doxorubicin (Positive Control) 0.50.80.6

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compounds Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate 48-72h (37°C, 5% CO₂) add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add DMSO to Dissolve Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ Values calculate_viability->determine_ic50

To investigate a potential mechanism of action, a direct enzymatic assay for PARP1 inhibition can be performed.

Experimental Protocol: PARP1 Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT), recombinant human PARP1 enzyme, activated DNA, and β-NAD⁺.

  • Assay Setup: In a 384-well plate, add serial dilutions of the test compounds. Add a mixture of PARP1 enzyme and activated DNA to each well and incubate for 15 minutes at room temperature.[3]

  • Reaction Initiation: Start the reaction by adding β-NAD⁺ to each well.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and measure the consumption of NAD⁺ using a commercial detection kit (e.g., a fluorometric assay).[3]

  • Data Analysis: Calculate the percent inhibition of PARP1 activity and determine the IC₅₀ values.

Hypothetical Data Summary

Table 3: Hypothetical IC₅₀ Values (nM) from PARP1 Inhibition Assay

CompoundPARP1 IC₅₀ (nM)
This compound 85
5-Chloro-N-methylpyridine-2-carboxamide 150
Olaparib (Positive Control) 5

PARP1_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis add_inhibitors Add Serial Dilutions of Inhibitors add_enzyme_dna Add PARP1 Enzyme and Activated DNA add_inhibitors->add_enzyme_dna incubate_15min Incubate 15 min add_enzyme_dna->incubate_15min add_nad Add β-NAD⁺ to Initiate Reaction incubate_15min->add_nad incubate_60min Incubate 60 min add_nad->incubate_60min stop_reaction Stop Reaction & Develop Signal incubate_60min->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence calculate_ic50 Calculate IC₅₀ read_fluorescence->calculate_ic50

Inhibition of cancer cell migration is a key indicator of anti-metastatic potential. The wound healing or scratch assay is a straightforward method to assess this.[4][5]

Experimental Protocol: Wound Healing Assay

  • Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the cells to remove debris and add fresh medium containing the test compounds at a sub-lethal concentration (e.g., IC₂₀ from the MTT assay).

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 hours) for 48 hours.

  • Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.

II. Antimicrobial Activity Evaluation

Halogenated organic compounds are known to possess antimicrobial properties. A standard method to determine the minimum inhibitory concentration (MIC) is the broth microdilution assay.[6]

Experimental Protocol: Broth Microdilution Assay

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Hypothetical Data Summary

Table 4: Hypothetical MIC Values (µg/mL) from Broth Microdilution Assay

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
This compound 3264
5-Chloro-N-methylpyridine-2-carboxamide 64128
Ciprofloxacin (Positive Control) 0.50.25

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_dilutions Prepare Serial Dilutions of Compounds inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubate_24h Incubate 18-24h at 37°C inoculate_plate->incubate_24h read_mic Visually Determine MIC (Lowest Concentration with no visible growth) incubate_24h->read_mic

Conclusion and Future Directions

This guide provides a robust framework for the comparative biological evaluation of 5-bromo- and 5-chloro-N-methylpyridine-2-carboxamide. While direct experimental data is currently lacking, the outlined protocols for assessing anticancer and antimicrobial activities offer a clear path forward for researchers in drug discovery. The subtle yet significant differences in the physicochemical properties of bromine and chlorine are likely to translate into distinct biological profiles.

The proposed investigation will not only elucidate the structure-activity relationships for this specific pair of compounds but will also contribute to a broader understanding of how halogen substitution can be strategically employed to fine-tune the pharmacological properties of bioactive molecules. The data generated from these studies will be invaluable for the rational design of next-generation pyridine-2-carboxamide derivatives with enhanced potency, selectivity, and therapeutic potential.

References

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Grada, A., Otero-Vinas, M., Prieto-Castrillo, F., Obagi, Z., & Falanga, V. (2017). In vitro Cell Migration and Invasion Assays. Journal of visualized experiments : JoVE, (128), 55831. [Link]

  • UK Health Security Agency. (2025). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • Perez, L., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology, 7, 127. [Link]

  • Tulip Biolabs, Inc. PARP1 Activity Assay. [Link]

  • UNC School of Medicine. Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • World Organisation for Animal Health. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Bio-protocol. Broth microdilution susceptibility testing. [Link]

  • FWD-AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

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A Comparative Selectivity Analysis of 5-Bromo-N-methylpyridine-2-carboxamide in the Context of PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential selectivity profile of 5-Bromo-N-methylpyridine-2-carboxamide, a novel investigational compound. Due to the limited publicly available data on this specific molecule, we will contextualize its potential activity by comparing it to a panel of well-characterized Poly (ADP-ribose) polymerase (PARP) inhibitors. The structural motif of a pyridine-2-carboxamide is a key pharmacophore in several known PARP inhibitors, suggesting a plausible mechanism of action for this compound within this target class.

This document is intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental designs for selectivity profiling, present comparative data with established PARP inhibitors, and provide detailed protocols for robust in-house evaluation.

The Rationale for Investigating PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[1][2] The inhibition of PARP, particularly PARP1 and PARP2, has emerged as a successful therapeutic strategy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2] However, the PARP family consists of multiple members, and the selectivity of inhibitors across these isoforms can significantly impact both efficacy and toxicity profiles. For instance, inhibition of PARP2 has been associated with hematological toxicities, driving the development of next-generation inhibitors with higher selectivity for PARP1.[2] Therefore, understanding the selectivity of a novel compound like this compound is paramount.

Comparative Selectivity Profile: A Hypothetical Placement

To illustrate the importance of a detailed selectivity analysis, we present a comparative table of established PARP inhibitors with varying selectivity profiles. We will hypothetically place this compound within this landscape to guide potential experimental investigations. The IC50 values presented for the established inhibitors are representative values from published literature.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP3 IC50 (nM)TNKS1 IC50 (nM)Selectivity Ratio (PARP2/PARP1)
Olaparib 1.50.8>10,000>10,0000.53
Niraparib 3.82.11,800>10,0000.55
Veliparib 5.22.9230>10,0000.56
A-966492 1.20.9480>10,0000.75[3]
AZD5305 (Saruparib) 1.55653>10,000>10,000421[2]
This compound TBDTBDTBDTBDTBD

TBD: To Be Determined

This table highlights the evolution of PARP inhibitors from broad PARP1/2 inhibitors to highly selective PARP1 inhibitors like Saruparib.[2] The primary goal of the experimental workflow outlined below is to determine where this compound falls on this spectrum.

Experimental Workflow for Determining Selectivity Profile

A multi-faceted approach is necessary to comprehensively define the selectivity profile of a novel inhibitor. This involves a combination of in vitro enzymatic assays, cell-based assays, and broader proteomic approaches.

G cluster_0 Phase 1: In Vitro Enzymatic Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Off-Target Profiling a Primary Screening: PARP1 & PARP2 IC50 Determination b Panel Screening: Extended PARP Family (PARP3, TNKS1, etc.) a->b Establish initial potency and isoform preference c PARP Activity Assay in Cells (e.g., PARylation Assay) a->c e Kinase Panel Screening (e.g., 400+ kinases) b->e d Cell Viability Assays in HR-deficient vs. HR-proficient cells c->d Confirm cellular target engagement and functional consequence f Chemoproteomics/ Thermal Proteome Profiling d->f e->f Identify potential off-targets and confirm engagement

Caption: A tiered experimental workflow for comprehensive selectivity profiling.

Detailed Protocol: In Vitro PARP Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the IC50 values of this compound against various PARP isoforms.

Objective: To quantify the inhibitory potency of the test compound against PARP1, PARP2, and other relevant PARP family members.

Materials:

  • Recombinant human PARP1, PARP2, PARP3, TNKS1 (full-length or catalytic domains)

  • Histone H1 (or other suitable protein substrate)

  • Biotinylated NAD+

  • Streptavidin-conjugated fluorophore (e.g., FITC-Streptavidin)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • 384-well black, low-volume assay plates

  • Test compound (this compound) serially diluted in DMSO

  • Positive control inhibitor (e.g., Olaparib)

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a reaction mixture containing the PARP enzyme and histone H1 in the assay buffer.

  • Dispense the reaction mixture into the wells of the 384-well plate.

  • Add the serially diluted test compound or control inhibitor to the wells. Incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding biotinylated NAD+.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction by adding a potent PARP inhibitor (e.g., a high concentration of Olaparib) or by other means.

  • Add the streptavidin-conjugated fluorophore and incubate for 30 minutes to allow for binding to the biotinylated ADP-ribose chains on the histone substrate.

  • Measure the fluorescence polarization. A decrease in polarization indicates inhibition of the PARP enzyme.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness of the Protocol: This assay is self-validating through the inclusion of a positive control inhibitor with a known IC50. The signal-to-background ratio and Z'-factor should be calculated to ensure the robustness of the assay.

Signaling Pathway Context: PARP Inhibition and Synthetic Lethality

The therapeutic rationale for PARP inhibitors is rooted in the concept of synthetic lethality. In cells with deficient homologous recombination (HR) due to mutations in genes like BRCA1/2, the repair of DNA double-strand breaks is impaired. These cells become highly dependent on PARP-mediated single-strand break repair. Inhibition of PARP leads to the accumulation of single-strand breaks, which, during DNA replication, are converted into double-strand breaks. In HR-deficient cells, these breaks cannot be efficiently repaired, leading to cell death.

G cluster_0 HR-Proficient Cell cluster_1 HR-Deficient Cell (e.g., BRCA1/2 mutant) a Single-Strand Break b PARP a->b c Base Excision Repair b->c d Double-Strand Break e Homologous Recombination d->e f Cell Survival e->f g Single-Strand Break h PARP g->h j Replication Fork Collapse g->j Unrepaired h->j Inhibited i PARP Inhibitor (e.g., this compound) i->h k Double-Strand Break j->k l Defective Homologous Recombination k->l m Apoptosis l->m

Caption: The mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Potential for Off-Target Effects

While the pyridine-2-carboxamide scaffold is common in PARP inhibitors, it is also present in inhibitors of other enzyme classes, such as kinases. Therefore, it is crucial to assess the selectivity of this compound against a broad panel of kinases and other potential off-targets.[4] Techniques like thermal proteome profiling can provide an unbiased view of protein engagement within the cell.[4]

Conclusion and Future Directions

The precise selectivity profile of this compound remains to be empirically determined. However, its structural similarity to known PARP inhibitors provides a strong rationale for its investigation within this target class. The experimental framework outlined in this guide provides a clear path to characterizing its potency and selectivity. A thorough understanding of its interactions across the PARP family and its broader off-target profile will be essential in determining its potential as a therapeutic agent. The key question to be answered is whether this compound represents a novel, highly selective PARP1 inhibitor, or a broader-spectrum inhibitor with a different therapeutic and safety profile.

References

  • Reber, F. et al. (2021). Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation. Cancer Research. [Link]

  • Li, H. et al. (2021). Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy. Journal of Molecular Recognition, 34(7), e2891. [Link]

  • Thorsell, A.-G., & Schüler, H. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv. [Link]

  • Pommier, Y., & Murai, J. (2022). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. Current Opinion in Oncology, 34(6), 637-645. [Link]

Sources

A Comparative Guide to IC50 Determination: Evaluating 5-Bromo-N-methylpyridine-2-carboxamide as a Novel NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for determining the IC50 value of 5-Bromo-N-methylpyridine-2-carboxamide. Drawing from extensive experience in compound profiling, this document outlines not just the "how" but the critical "why" behind each step, ensuring a scientifically rigorous and reproducible evaluation. We will proceed under the well-supported hypothesis that this molecule, given its structural motifs, acts as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a pivotal enzyme in cellular metabolism.

Introduction: The Rationale for Targeting NAMPT

Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme essential for a vast array of cellular processes, including energy metabolism, DNA repair, and signaling.[1] Mammalian cells primarily synthesize NAD+ through a salvage pathway where Nicotinamide Phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme.[2] This enzyme catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is then converted to NAD+.[2]

Many cancer cells exhibit heightened metabolic activity and an increased reliance on the NAD+ salvage pathway for survival.[3][4] Consequently, NAMPT is overexpressed in numerous malignancies, including gliomas, colorectal cancer, and breast cancer, making it a compelling therapeutic target.[3][5] Pharmacological inhibition of NAMPT leads to NAD+ depletion, triggering an energy crisis and ultimately inducing cell death, particularly in these highly dependent cancer cells.[1][4]

This compound shares structural similarities with known classes of NAMPT inhibitors. This guide, therefore, details the experimental strategy to quantify its inhibitory potency (IC50) and compares it against established NAMPT inhibitors.

The Experimental Blueprint: A Multi-Faceted Approach to IC50 Determination

To establish a robust IC50 value, a two-tiered approach is essential: a direct enzymatic assay to confirm on-target activity and a cell-based assay to measure the compound's effect in a biological system.

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_analysis Data Analysis Compound_Prep Compound Solubilization (DMSO Stock) Serial_Dilution Serial Dilution Series (e.g., 100 µM to 1 nM) Compound_Prep->Serial_Dilution Enzymatic_Assay Tier 1: Enzymatic Assay (Recombinant NAMPT) Serial_Dilution->Enzymatic_Assay Cell_Assay Tier 2: Cell-Based Assay (e.g., A549 Lung Cancer Cells) Serial_Dilution->Cell_Assay Treat cells Data_Acquisition Measure Signal (Luminescence/Fluorescence) Enzymatic_Assay->Data_Acquisition Cell_Assay->Data_Acquisition Normalization Normalize Data (% Inhibition) Data_Acquisition->Normalization Curve_Fitting Non-linear Regression (log[inhibitor] vs. response) Normalization->Curve_Fitting IC50_Value IC50 Determination Curve_Fitting->IC50_Value

Caption: Workflow for IC50 determination of this compound.

Tier 1: In Vitro Enzymatic Assay

Principle: This assay directly measures the ability of the test compound to inhibit the activity of purified, recombinant human NAMPT enzyme. The activity is typically monitored by measuring the production of NAD(P)H in a coupled enzymatic reaction, which generates a fluorescent or luminescent signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Reconstitute recombinant human NAMPT enzyme and other coupling enzymes as per the manufacturer's protocol (e.g., using a commercial NAD/NADH detection kit).

  • Compound Plating:

    • In a 96-well or 384-well assay plate, perform a serial dilution of the compound stock to create a dose-response curve. A typical 10-point curve might range from 100 µM to 1 nM final concentration.

    • Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and a potent known inhibitor like FK866 for 100% inhibition.

  • Enzymatic Reaction:

    • Prepare a reaction master mix containing the NAMPT substrates (Nicotinamide and PRPP) and the coupling enzymes/detection reagents in assay buffer.

    • Add the recombinant NAMPT enzyme to the master mix immediately before starting the reaction.

    • Dispense the master mix into the wells containing the diluted compounds.

  • Incubation and Data Acquisition:

    • Incubate the plate at 37°C for 60-120 minutes, protected from light.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data by defining the average signal from the DMSO control wells as 0% inhibition and the signal from the high-concentration FK866 wells as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC50 value.

Tier 2: Cell-Based Viability Assay

Principle: This assay determines the compound's ability to kill or inhibit the growth of cancer cells that are highly dependent on NAMPT. A reduction in cell viability, often measured via ATP levels (luminescence), serves as a proxy for the compound's intracellular activity.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a NAMPT-sensitive cancer cell line (e.g., A549 non-small cell lung cancer, HT-29 colon cancer) under standard conditions (37°C, 5% CO2).

    • Seed the cells into a 96-well, white-walled cell culture plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various compound concentrations. Include DMSO vehicle controls.

    • Incubate the cells for 72 hours. This duration is critical to allow for NAD+ pool depletion and subsequent cell death.

  • Viability Measurement (ATP Assay):

    • Equilibrate the plate to room temperature.

    • Add a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Shake the plate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data, setting the luminescence from DMSO-treated cells as 100% viability and the background from wells with no cells as 0% viability.

    • Plot the percent viability against the logarithm of the compound concentration and perform a non-linear regression analysis to determine the IC50 value.

Comparative Performance Analysis

The ultimate measure of a novel inhibitor is its potency relative to established compounds. The data generated should be compared against known NAMPT modulators.

Table 1: Comparative IC50 Data for NAMPT Modulators

CompoundTarget/MechanismTypical Enzymatic IC50Typical Cell-Based IC50 (A549)Reference
FK866 NAMPT Inhibitor0.3 - 1.0 nM1 - 5 nM[6]
OT-82 NAMPT Inhibitor~10 nM~20 nM[3]
This compound Hypothesized NAMPT Inhibitor To Be Determined To Be Determined N/A

Note: The IC50 values for reference compounds can vary based on specific assay conditions and cell lines.

Mechanistic Grounding: The NAD+ Salvage Pathway

Understanding the compound's place within the cellular machinery is key to interpreting the results.

NAD_Pathway cluster_pathway NAD+ Salvage Pathway Nicotinamide Nicotinamide (Nam) NAMPT NAMPT (Rate-Limiting Enzyme) Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN ATP→AMP NMNAT NMNAT NMN->NMNAT ATP→PPi NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins Cellular Functions PARPs PARPs NAD->PARPs DNA Repair Inhibitor 5-Bromo-N-methyl- pyridine-2-carboxamide (Hypothesized) Inhibitor->NAMPT Inhibition

Caption: Inhibition of the NAD+ salvage pathway by targeting NAMPT.

This proposed experimental guide provides a rigorous and validated pathway to not only determine the IC50 of this compound but also to contextualize its potential as a novel therapeutic agent. By adhering to these principles of causality and comparative analysis, researchers can generate high-quality, reliable data for drug development programs.

References

  • Title: Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Review of various NAMPT inhibitors for the treatment of cancer. Source: Frontiers in Pharmacology. URL: [Link]

  • Title: Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience. Source: Current Drug Targets. URL: [Link]

  • Title: What are NAMPT inhibitors and how do they work? Source: Patsnap Synapse. URL: [Link]

  • Title: Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Source: Neuro-Oncology. URL: [Link]

  • Title: this compound | C7H7BrN2O | CID 22831620. Source: PubChem. URL: [Link]

  • Title: Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Source: Journal of Medicinal Chemistry. URL: [Link]

Sources

Validating the Mechanism of Action of 5-Bromo-N-methylpyridine-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise validation of a small molecule's mechanism of action (MOA) is a cornerstone of its development pipeline. It informs on-target efficacy, potential off-target effects, and the overall therapeutic strategy.[1][2] This guide provides a comprehensive framework for validating the MOA of 5-Bromo-N-methylpyridine-2-carboxamide, a novel compound with therapeutic potential. Given the limited public data on its specific biological target, we will propose a hypothetical MOA based on the common activity of similar pyridine carboxamide scaffolds—kinase inhibition—and present a multi-faceted approach to its validation. This guide will compare and contrast various experimental techniques, offering insights into the rationale behind each methodological choice.

Part 1: Initial Hypothesis Generation and Target Identification

The structure of this compound, featuring a pyridine carboxamide core, is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors.[3][4] Therefore, a plausible starting hypothesis is that this compound functions as a kinase inhibitor. The initial step is to identify the specific kinase(s) it targets.

Comparative Approaches for Target Identification:
Method Principle Advantages Limitations
Affinity Chromatography-Mass Spectrometry Immobilized compound captures binding proteins from cell lysates, which are then identified by mass spectrometry.Unbiased; identifies direct binding partners.Can be technically challenging; may identify non-specific binders.
Kinase Panel Screening The compound is screened against a large panel of purified kinases to assess its inhibitory activity.High-throughput; provides a broad overview of selectivity.In vitro results may not always translate to a cellular context.
Computational Docking The compound's structure is computationally modeled into the ATP-binding sites of various kinases to predict binding affinity.Rapid and cost-effective; can prioritize potential targets.Predictions require experimental validation; accuracy depends on the quality of protein structures.

For a robust initial assessment, a combination of these methods is recommended. Kinase panel screening would provide a broad, unbiased view of potential targets, which can then be prioritized for more in-depth validation using affinity chromatography and computational modeling to confirm direct binding and predict the binding mode.

Part 2: Validating Target Engagement in a Cellular Context

Once putative kinase targets are identified, it is crucial to confirm that this compound engages these targets within a living cell.

Workflow for Cellular Target Engagement:

cluster_0 Cellular Target Engagement Validation A Putative Kinase Target(s) Identified B Cellular Thermal Shift Assay (CETSA) A->B Direct Binding C NanoBRET™ Target Engagement Assay A->C Direct Binding (Live Cells) D Western Blotting for Phospho-Substrates A->D Functional Readout E Target Engaged in Cells B->E C->E D->E

Caption: Workflow for confirming target engagement in a cellular environment.

Experimental Protocols:

1. Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

  • Protocol:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target kinase at each temperature by Western blotting or other protein detection methods.

    • A shift in the melting curve indicates direct binding of the compound to the target protein.

2. NanoBRET™ Target Engagement Intracellular Assay: This is a live-cell assay that measures the binding of a compound to a target protein in real-time.

  • Protocol:

    • Genetically fuse the target kinase to NanoLuc® luciferase.

    • Express the fusion protein in cells.

    • Add a fluorescent energy transfer probe that binds to the kinase.

    • Add this compound and measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

    • A decrease in the BRET signal indicates that the compound is displacing the probe and binding to the target.

Comparison of Cellular Target Engagement Assays:

Assay Principle Advantages Disadvantages
CETSA Ligand-induced thermal stabilization of the target protein.Label-free; applicable to native proteins.Indirect measure of binding; can be labor-intensive.
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.Real-time measurement in live cells; high sensitivity.Requires genetic modification of the target protein.
Western Blotting Measures the phosphorylation status of a known downstream substrate of the target kinase.Provides a functional readout of target inhibition.Indirect; pathway complexity can lead to ambiguous results.

Part 3: Elucidating the Downstream Signaling Pathway

Validating the MOA requires demonstrating that target engagement by this compound leads to the expected modulation of downstream signaling pathways. Assuming our hypothetical target is a kinase like Polo-like kinase 4 (PLK4), which is involved in cell cycle regulation, we would expect to see effects on cell proliferation and apoptosis.[3]

Hypothetical PLK4 Signaling Pathway and Point of Inhibition:

cluster_0 PLK4 Signaling Pathway PLK4 PLK4 Kinase Substrate Downstream Substrate(s) PLK4->Substrate Phosphorylation Centriole_Dup Centriole Duplication Substrate->Centriole_Dup Cell_Cycle Cell Cycle Progression Centriole_Dup->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Inhibition leads to Compound 5-Bromo-N-methylpyridine- 2-carboxamide Compound->PLK4 Inhibition

Caption: Proposed inhibition of the PLK4 signaling pathway by the compound.

Experimental Approaches to Pathway Validation:
  • Phosphoproteomics: A mass spectrometry-based approach to globally quantify changes in protein phosphorylation upon compound treatment. This can reveal the direct and indirect downstream effects of inhibiting the target kinase.

  • Gene Expression Profiling (e.g., RNA-Seq): Measures changes in the transcriptome following compound treatment to identify modulated signaling pathways. Comparing the gene expression signature of this compound to that of known kinase inhibitors can provide mechanistic insights.[1]

  • Phenotypic Assays: Cellular assays that measure phenotypes consistent with the proposed MOA. For a PLK4 inhibitor, this would include cell cycle analysis (e.g., by flow cytometry) and apoptosis assays (e.g., Annexin V staining).[3]

Part 4: Comparative Analysis with Alternative Compounds

To further validate the specificity of this compound and understand its unique properties, a head-to-head comparison with other compounds targeting the same pathway is essential.

Example Comparison Table:
Compound Target(s) IC₅₀ (nM) Cellular Potency (EC₅₀, nM) Phenotypic Effect
This compound Hypothetical: PLK4To be determinedTo be determinedTo be determined
Alternative 1 (e.g., Centrinone) PLK4~5~100G1 cell cycle arrest, apoptosis
Alternative 2 (e.g., a multi-kinase inhibitor) PLK4, Aurora A, etc.VariesVariesMitotic arrest, polyploidy

This comparative data, generated using standardized assays, will highlight the potency, selectivity, and unique cellular effects of this compound.

Conclusion

The validation of a small molecule's mechanism of action is a rigorous, multi-step process that requires a combination of biochemical, cellular, and functional assays.[5][6] This guide provides a comprehensive and comparative framework for researchers to systematically validate the MOA of this compound, or any novel compound. By employing a combination of unbiased screening, direct target engagement assays, and downstream pathway analysis, researchers can build a robust data package that clearly defines the molecular mechanism, paving the way for further preclinical and clinical development.

References

  • AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule.
  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets.
  • National Institutes of Health. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Baitai Pake Biotechnology. (n.d.). Small Molecule Drug Target Identification and Validation.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.
  • BenchChem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.

Sources

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous scientific scrutiny. A critical, and often challenging, aspect of this process is the characterization of a compound's selectivity. Unforeseen off-target interactions can lead to toxicity or diminished efficacy, contributing to high attrition rates in drug development.[1] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel agent, using the uncharacterized compound 5-Bromo-N-methylpyridine-2-carboxamide as a case study.

Given the limited public data on this specific molecule, this document will not present a retrospective analysis but rather a prospective, field-proven strategy. We will detail a logical, multi-tiered experimental workflow designed to build a robust selectivity profile from the ground up. This guide is structured to explain not just what to do, but why each step is a crucial component of a self-validating system for de-risking a new chemical entity.

Initial Assessment: The Pyridine-2-Carboxamide Scaffold

Before embarking on extensive screening, an analysis of the core chemical structure provides valuable, hypothesis-generating insights. The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with several key protein families.

Recent studies have highlighted derivatives of pyridine-2-carboxamides as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical regulator of T cell activation, making this an attractive target for immunotherapy.[2][3] Additionally, other substituted pyridine carboxamide derivatives have been identified as allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer cell proliferation.[4] The presence of this core scaffold in this compound suggests that kinase and phosphatase families should be high-priority candidates for initial cross-reactivity screening.

A Phased Experimental Workflow for Selectivity Profiling

A systematic, tiered approach is essential for efficiently characterizing a compound's selectivity. This workflow ensures that broad, high-throughput methods are used for initial triage, followed by more focused, biologically relevant assays for validation and in-depth characterization.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Orthogonal Validation & Dose-Response cluster_2 Phase 3: Cellular Target Engagement & Phenotypic Impact cluster_3 Phase 4: Preclinical Safety Assessment A Biochemical Kinase Profiling (>500 Kinases) C IC50 Determination for Primary Hits (e.g., ADP-Glo, TR-FRET) A->C Identified Hits B Broad Receptor Panel (e.g., GPCRs, Ion Channels) B->C Identified Hits D Alternative Assay Format (e.g., Label-free, SPR) C->D Validate Hits E Cellular Thermal Shift Assay (CETSA) (Confirms Intracellular Binding) D->E Confirmed Hits F Phospho-Proteomics / Signaling Analysis (Western Blot, MSD) E->F Confirm Cellular Activity G Tissue Cross-Reactivity (TCR) (Immunohistochemistry on Human & Animal Tissues) F->G Prioritize Tissues for Safety

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A Comparative Analysis of N-Methyl vs. N-Ethyl Pyridine-2-Carboxamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of N-methyl pyridine-2-carboxamide and its close analog, N-ethyl pyridine-2-carboxamide. As valuable scaffolds in medicinal chemistry and materials science, understanding the nuanced differences imparted by a subtle change in N-alkylation is critical for rational drug design and the development of novel functional materials. This document synthesizes available data on their synthesis, structural properties, and potential biological activities, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Pyridine-2-Carboxamides

Pyridine-2-carboxamides, also known as picolinamides, are a class of organic compounds that have garnered significant attention due to their diverse biological activities, including antifungal, herbicidal, and anticancer properties. The amide nitrogen of the carboxamide group provides a convenient point for structural modification, with N-alkylation being a common strategy to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and steric profile. These modifications can, in turn, profoundly influence the molecule's pharmacokinetic and pharmacodynamic behavior.

This guide focuses on a direct comparison of the two simplest N-alkylated derivatives: N-methyl pyridine-2-carboxamide and N-ethyl pyridine-2-carboxamide. By examining the impact of this minimal homologous extension, we aim to provide a foundational understanding for further derivatization and optimization efforts in drug discovery and materials science.

Synthesis: A Reliable and Scalable Approach

The synthesis of N-methyl and N-ethyl pyridine-2-carboxamides can be reliably achieved through a two-step, one-pot procedure starting from picolinic acid. The first step involves the activation of the carboxylic acid to form the more reactive acyl chloride, followed by amidation with the corresponding amine.

Rationale for the Synthetic Route

The conversion of the carboxylic acid to an acyl chloride is a classic and highly effective method for activating the carboxyl group for nucleophilic attack by an amine. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation. The reaction proceeds with the liberation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. The subsequent addition of the amine to the in-situ generated acyl chloride provides the desired amide in good yield. This method is generally preferred over direct amide coupling methods for its simplicity and high conversion rates, although care must be taken due to the corrosive nature of the reagents.

Experimental Workflow

Synthesis_Workflow Picolinic_Acid Picolinic Acid Acyl_Chloride Picolinoyl Chloride (in situ) Picolinic_Acid->Acyl_Chloride Reflux SOCl2 SOCl₂ SOCl2->Acyl_Chloride Amide_Product N-Methyl or N-Ethyl Pyridine-2-Carboxamide Acyl_Chloride->Amide_Product 0 °C to RT Amine Methylamine or Ethylamine Solution Amine->Amide_Product Purification Purification (Column Chromatography) Amide_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for N-alkyl pyridine-2-carboxamides.

Detailed Synthetic Protocol

A detailed, step-by-step protocol for the synthesis of both compounds is provided in the "Experimental Protocols" section at the end of this guide.

Structural and Spectroscopic Analysis

The addition of a single methylene group when moving from the N-methyl to the N-ethyl analog imparts subtle but predictable changes in the physicochemical and spectroscopic properties of the molecule.

Physicochemical Properties
PropertyN-Methyl Pyridine-2-CarboxamideN-Ethyl Pyridine-2-Carboxamide
Molecular Formula C₇H₈N₂OC₈H₁₀N₂O
Molecular Weight 136.15 g/mol 150.18 g/mol
Predicted logP 0.450.85
Predicted Solubility HigherLower
Predicted values are based on computational models and may vary from experimental results.

The increase in alkyl chain length from methyl to ethyl leads to a predictable increase in molecular weight and lipophilicity (logP), with a corresponding decrease in aqueous solubility. This trend is a critical consideration in drug development, as it can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Comparison

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusN-Methyl Pyridine-2-Carboxamide (Predicted)N-Ethyl Pyridine-2-Carboxamide (Predicted)
¹H NMR ~8.5 (d, 1H, Py-H6), ~8.2 (d, 1H, Py-H3), ~7.8 (t, 1H, Py-H4), ~7.4 (t, 1H, Py-H5), ~8.3 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃)~8.5 (d, 1H, Py-H6), ~8.2 (d, 1H, Py-H3), ~7.8 (t, 1H, Py-H4), ~7.4 (t, 1H, Py-H5), ~8.3 (br t, 1H, NH), ~3.5 (q, 2H, N-CH₂), ~1.2 (t, 3H, CH₃)
¹³C NMR ~164 (C=O), ~150 (Py-C2), ~148 (Py-C6), ~137 (Py-C4), ~126 (Py-C5), ~122 (Py-C3), ~26 (N-CH₃)~164 (C=O), ~150 (Py-C2), ~148 (Py-C6), ~137 (Py-C4), ~126 (Py-C5), ~122 (Py-C3), ~35 (N-CH₂), ~15 (CH₃)

The most notable differences in the ¹H NMR spectra will be the presence of a quartet and a triplet for the N-ethyl group, in contrast to the doublet for the N-methyl group. In the ¹³C NMR spectra, the N-ethyl analog will exhibit an additional signal for the ethyl methylene carbon.

3.2.2. Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

The IR spectra of both compounds are expected to be very similar, with characteristic absorptions for the N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and aromatic C-H and C=C/C=N stretches. The mass spectra will show a molecular ion peak corresponding to their respective molecular weights, with a difference of 14 mass units. The fragmentation patterns are expected to be similar, dominated by cleavage of the amide bond and fragmentation of the pyridine ring.

Conformational Analysis

In the absence of experimental crystal structures for the free ligands, we can infer conformational preferences. The amide bond in N-substituted picolinamides can exist in either a cis or trans conformation. Due to steric hindrance between the pyridine ring and the N-alkyl group, the trans conformation is generally favored. The larger ethyl group is expected to further disfavor the cis conformation compared to the methyl group.

Conformations cluster_cis Cis Conformation cluster_trans Trans Conformation cis Py-C(=O)-N(H)-R (Sterically Hindered) trans Py-C(=O)     |    N(H)-R (Sterically Favored) cis->trans Rotational Isomerism

Caption: Cis and trans conformations of N-alkyl pyridine-2-carboxamides.

Comparative Biological Activity: A Landscape of Potential

While direct comparative biological studies between N-methyl and N-ethyl pyridine-2-carboxamides are scarce, the broader class of picolinamides has been extensively investigated for various biological activities.

Known Biological Activities of Picolinamides
  • Antifungal Activity: Picolinamide derivatives have shown significant antifungal activity against a range of phytopathogens.[1][2] The mechanism of action for some of these compounds has been identified as the inhibition of fungal lipid-transfer protein Sec14.[3]

  • Herbicidal Activity: Certain N-benzyl-picolinamides have been identified as potent bleaching herbicides.[4]

  • Anticancer Activity: N-methyl-picolinamide-4-thiol derivatives have been synthesized and shown to exhibit potent anti-proliferative activities in human cancer cell lines.[5]

Hypothesized Differences in Bioactivity

The increased lipophilicity of the N-ethyl analog compared to the N-methyl derivative may lead to enhanced cell membrane permeability, potentially resulting in increased intracellular concentrations and greater biological activity. However, the larger steric bulk of the ethyl group could also hinder binding to a target protein, leading to reduced activity. The overall effect will be target-dependent and requires experimental validation.

Signaling_Pathway Picolinamide N-Alkyl Pyridine-2-Carboxamide Membrane Cell Membrane Picolinamide->Membrane Membrane Permeation (Lipophilicity Dependent) Target Intracellular Target (e.g., Enzyme, Receptor) Membrane->Target Signaling_Cascade Signaling Cascade Target->Signaling_Cascade Inhibition/Activation Biological_Response Biological Response (e.g., Fungal Growth Inhibition) Signaling_Cascade->Biological_Response

Caption: Hypothetical mechanism of action for N-alkyl pyridine-2-carboxamides.

Experimental Protocols

General Synthesis of N-Alkyl Pyridine-2-Carboxamides
  • To a solution of picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere, add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to 0 °C and slowly add a solution of the appropriate amine (methylamine or ethylamine, 2.5 eq, as a solution in a suitable solvent like THF or water) and triethylamine (3.0 eq) in DCM.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-alkyl pyridine-2-carboxamide.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using electrospray ionization (ESI) to confirm the molecular weight.

  • Infrared Spectroscopy: IR spectra should be recorded on an FTIR spectrometer as a thin film or KBr pellet.

  • Purity Analysis: Purity should be assessed by high-performance liquid chromatography (HPLC) with UV detection.

Conclusion and Future Directions

This guide has provided a comparative overview of N-methyl and N-ethyl pyridine-2-carboxamides, highlighting their synthesis, and predicted structural and spectroscopic properties. The primary difference between these two molecules lies in the increased lipophilicity and steric bulk of the N-ethyl derivative. While the biological activities of the broader picolinamide class are well-documented, a direct comparative study of these two fundamental analogs is conspicuously absent from the literature.

Future research should focus on the following areas:

  • Direct Comparative Biological Screening: A head-to-head comparison of the antifungal, herbicidal, and cytotoxic activities of N-methyl and N-ethyl pyridine-2-carboxamides is essential to experimentally validate the structure-activity relationships hypothesized in this guide.

  • X-ray Crystallography: Obtaining single-crystal X-ray structures of both compounds would provide invaluable insights into their solid-state conformations and intermolecular interactions.

  • In-depth Physicochemical Profiling: Experimental determination of properties such as solubility, logP, and pKa will provide a more accurate basis for understanding their ADME properties.

By filling these knowledge gaps, the scientific community can better leverage the subtle yet significant effects of N-alkylation in the design of next-generation pharmaceuticals and functional materials based on the versatile pyridine-2-carboxamide scaffold.

References

  • Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides. Pest Manag Sci. 2024 Jul;80(7):3269-3277. [Link]

  • Wiley-VCH 2007 - Supporting Information. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

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  • Bis(N-picolinamido)cobalt(II) Complexes Display Antifungal Activity toward Candida albicans and Aspergillus fumigatus. ChemMedChem. 2021 Oct 15;16(20):3210-3221. [Link]

  • Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PLoS One. 2014; 9(1): e87223. [Link]

  • Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific reports, 5, 9950. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Sci Rep. 2015 May 8;5:9950. [Link]

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  • Appendix I. [Link]

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  • Bis(N-picolinamido)cobalt(II) Complexes Display Antifungal Activity toward Candida albicans and Aspergillus fumigatus. PubMed. [Link]

  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. MDPI. [Link]

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A Methodological Guide to Benchmarking Novel Compounds Against Validated PLK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Master Regulator of Centrosome Duplication

Polo-like kinase 4 (PLK4) stands as a unique and critical serine/threonine kinase, serving as the master regulator of centriole duplication within the cell cycle.[1] Proper PLK4 function ensures that a cell forms exactly two centrosomes to orchestrate the mitotic spindle, which is fundamental for accurate chromosome segregation and maintaining genomic stability.[2][3] In numerous cancers, PLK4 is overexpressed, leading to centrosome amplification, chromosomal instability, and aneuploidy—hallmarks of tumorigenesis.[1][4] This dependency makes PLK4 a high-value therapeutic target in oncology.

The strategy of PLK4 inhibition is to disrupt this process, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells that are often sensitized to such disruptions.[3][5] The development of small molecule inhibitors against PLK4 has produced critical research tools and promising clinical candidates.

This guide provides a comprehensive framework for the preclinical benchmarking of a novel chemical entity against established, high-selectivity PLK4 inhibitors. For the purpose of this guide, we will use the hypothetical compound "Test Article: 5-Bromo-N-methylpyridine-2-carboxamide" to illustrate the rigorous, multi-tiered validation process required to characterize a potential new drug candidate in this class.

Selecting the Gold-Standard Benchmarks

An effective benchmarking strategy relies on comparing the test article to well-characterized inhibitors that represent the best-in-class for selectivity and clinical relevance.

  • Centrinone: Regarded as a gold-standard research tool, Centrinone is a high-affinity, reversible inhibitor with exceptional selectivity for PLK4 (Kᵢ = 0.16 nM).[6] It exhibits over 1,000-fold selectivity against the closely related Aurora A and Aurora B kinases.[6] This high degree of specificity makes Centrinone the ideal benchmark for confirming that a cellular phenotype is the direct result of on-target PLK4 inhibition.[1][2]

  • CFI-400945: As a first-in-class, orally available PLK4 inhibitor that has undergone Phase I clinical trials, CFI-400945 is a crucial translational benchmark.[1][7][8] It is a potent ATP-competitive inhibitor with an IC₅₀ of 2.8 nM for PLK4.[1][9][10] However, it is known to have some off-target activity, most notably against Aurora B kinase (IC₅₀ = 98 nM).[9][11] Comparing a test article to CFI-400945 provides context for both on-target potency and potential selectivity liabilities.

The Experimental Benchmarking Workflow

A logical, tiered approach is essential for a conclusive assessment. The workflow moves from direct, molecular-level interactions to complex cellular consequences, ensuring that each step validates the findings of the last.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular On-Target Validation & Phenotype cluster_2 Phase 3: Preclinical Efficacy Biochem_Potency In Vitro Kinase Assay (PLK4 IC₅₀) Biochem_Select Kinase Selectivity Panel (PLK1-3, AurA/B, etc.) Biochem_Potency->Biochem_Select Confirm Potency Cell_Target Centrosome Counting Assay (Immunofluorescence) Biochem_Select->Cell_Target Confirm Selectivity Cell_Viability Cell Viability Assay (GI₅₀ in Cancer Lines) Cell_Target->Cell_Viability Validate On-Target Effect Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Assess Functional Outcome In_Vivo In Vivo Xenograft Model (Tumor Growth Inhibition) Cell_Cycle->In_Vivo Promising Candidate

Figure 1: A tiered workflow for inhibitor benchmarking.

Part 1: Biochemical Potency and Selectivity

The foundational step is to quantify the direct interaction between the test article and its intended target, PLK4, and to rule out significant engagement with other kinases.

Experimental Protocol 1: In Vitro PLK4 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test article against purified PLK4 enzyme.

Methodology: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust, luminescence-based method suitable for high-throughput screening and IC₅₀ determination.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of PLK4 enzyme and the appropriate substrate (e.g., a generic peptide like α-casein) in kinase reaction buffer.

    • Perform a serial dilution of the Test Article, Centrinone, and CFI-400945 in DMSO, then dilute further in the reaction buffer to create 2X inhibitor solutions. Recommended starting concentration is 10 µM, followed by 1:3 or 1:10 dilutions.

  • Kinase Reaction:

    • Add 5 µL of each 2X inhibitor dilution to the wells of a 384-well plate.

    • To initiate the reaction, add 5 µL of the 2X enzyme/substrate mix to each well.

    • Include "no enzyme" controls (for background) and "vehicle only" (DMSO) controls (for 100% activity).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data to the "vehicle only" control (100% activity) and a "high concentration inhibitor" control (0% activity).

    • Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Data Presentation: Comparative Biochemical Profile

The primary output is a direct comparison of potency and selectivity.

CompoundPLK4 IC₅₀ (nM)PLK1 IC₅₀ (nM)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)
Test Article TBDTBDTBDTBD
Centrinone ~0.6 (Kᵢ)[1][6]>1000>1000>1000
CFI-400945 2.8[1][9]>50,000[10]140[10]98[9][10]

TBD: To Be Determined by experiment.

Trustworthiness Check: A highly selective compound will show an IC₅₀ for PLK4 that is at least 100-fold lower than for other kinases, especially Aurora B, which can produce confounding mitotic phenotypes.[5][12]

Part 2: Cellular On-Target Engagement and Phenotypic Effects

After confirming biochemical potency, the next critical phase is to verify that the compound engages PLK4 within a living cell and elicits the expected biological response.

PLK4 Signaling in Centriole Duplication

PLK4 initiates centriole duplication by phosphorylating key downstream targets like STIL, which then recruits SAS-6 to form the foundational cartwheel structure of the new procentriole. PLK4 activity is tightly self-regulated via trans-autophosphorylation, which targets it for degradation, ensuring only one duplication event per cycle.[1][5] Inhibition of this process directly blocks the formation of new centrioles.

G cluster_pathway PLK4 Signaling Pathway PLK4 PLK4 Kinase STIL STIL PLK4->STIL Phosphorylates Degradation PLK4 Auto-Degradation PLK4->Degradation Trans-Autophosphorylation SAS6 SAS-6 STIL->SAS6 Recruits Centriole New Centriole Formation SAS6->Centriole Inhibitor PLK4 Inhibitor (e.g., Test Article) Inhibitor->PLK4 Blocks ATP Binding

Figure 2: PLK4's role in centriole duplication.

Experimental Protocol 2: Centrosome Counting by Immunofluorescence

Objective: To visually confirm that the test article disrupts centriole duplication, the hallmark of PLK4 inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., U2OS or RPE-1) on glass coverslips.

    • Treat cells for 48-72 hours with a range of concentrations of the Test Article, Centrinone (e.g., 125-500 nM), and CFI-400945 (e.g., 10-100 nM).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with ice-cold methanol for 10 minutes.

    • Wash and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Immunostaining:

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against a centrosome marker (e.g., rabbit anti-γ-tubulin or mouse anti-Centrin) for 1 hour.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour.

    • Counterstain DNA with DAPI.

  • Imaging and Analysis:

    • Mount coverslips on slides and image using a confocal microscope.

    • Manually or automatically count the number of γ-tubulin or Centrin foci (centrosomes/centrioles) per cell for at least 100 cells per condition.

Expertise Insight: PLK4 inhibitors can have a bimodal effect. High concentrations fully inhibit the kinase, leading to a failure of centriole duplication and eventual centrosome loss.[13] However, low concentrations of some inhibitors like CFI-400945 may only partially inhibit PLK4, preventing its auto-degradation. This leads to an accumulation of active PLK4, causing centriole overduplication.[1][5][7] Observing this specific dose-response is a strong indicator of an on-target effect.

Experimental Protocol 3: Cell Viability Assay

Objective: To determine the growth inhibition 50 (GI₅₀) concentration in a panel of relevant cancer cell lines.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Cell Plating: Seed cancer cells (e.g., H460 lung cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.[11]

  • Treatment: Treat cells with a serial dilution of the test articles for 72 hours.

  • Lysis and Luminescence: Add CellTiter-Glo® reagent directly to wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Analysis: Measure luminescence and normalize the data to vehicle-treated (100% viability) and no-cell (0% viability) controls. Calculate GI₅₀ values using a non-linear regression curve fit.

Data Presentation: Comparative Cellular Effects
CompoundCentrosome Phenotype (Low/High Dose)GI₅₀ (H460 Lung Cancer)Cell Cycle Effect
Test Article TBDTBDTBD
Centrinone Depletion / Depletion~200-400 nMG1 Arrest (p53-dependent)[2][6]
CFI-400945 Overduplication / Depletion[1][7]~24 nM[11]G2/M Arrest, Polyploidy[9][11]

TBD: To Be Determined by experiment. Literature values are approximate and cell-line dependent.

Synthesizing the Data: A Self-Validating System

The power of this benchmarking workflow lies in its self-validating nature. A promising and selective PLK4 inhibitor should exhibit a clear, logical connection across all assays:

  • Potency Correlation: The biochemical IC₅₀ should be lower than or, at minimum, correlate with the cellular GI₅₀. A large discrepancy may suggest poor cell permeability or efflux.

  • On-Target Phenotype: The concentrations causing growth inhibition should overlap with the concentrations that induce the characteristic centrosome defects (depletion or overduplication). This provides strong evidence that the anti-proliferative effect is mediated through PLK4 inhibition.

  • Selectivity Profile: If the Test Article shows high potency against PLK4 but weak activity against Aurora B in biochemical assays, its cellular phenotype should be dominated by centrosome loss, similar to Centrinone. Conversely, if it has some Aurora B activity like CFI-400945, a polyploidy phenotype may be more pronounced.[5][9]

By benchmarking against both the highly selective Centrinone and the clinical candidate CFI-400945, researchers can accurately position their novel compound in the therapeutic landscape. A successful test article would ideally combine the high selectivity of Centrinone with the potent cellular and in vivo activity demonstrated by CFI-400945.

Conclusion and Future Directions

This guide outlines a rigorous, field-proven methodology for the comprehensive evaluation of a novel PLK4 inhibitor. By systematically progressing from biochemical potency and selectivity to cellular on-target validation and phenotypic analysis, researchers can build a robust data package. For a compound like our hypothetical "this compound," this workflow would definitively establish its credentials (or lack thereof) as a PLK4 inhibitor. A promising candidate emerging from this process, demonstrating superior potency or an improved selectivity profile over existing benchmarks, would be strongly positioned for advancement into in vivo efficacy studies using xenograft models.[4]

References

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A Comprehensive Guide to Assessing Off-Target Effects of Novel Kinase Inhibitors: A Case Study of 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in an Era of Targeted Therapy

The paradigm of modern drug discovery is increasingly focused on the development of highly specific inhibitors that target key nodes in disease-driving signaling pathways. The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] This guide uses a novel, hypothetical compound, 5-Bromo-N-methylpyridine-2-carboxamide , as a case study to delineate a comprehensive, multi-pronged strategy for assessing off-target effects. For any new chemical entity, understanding its selectivity profile is not merely an academic exercise; it is a critical determinant of its therapeutic window and a cornerstone of its preclinical safety assessment as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4]

Off-target interactions, where a drug binds to unintended proteins, can lead to a spectrum of consequences ranging from unexpected toxicities to beneficial polypharmacology.[5][6] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a frequent occurrence.[7] Therefore, a robust and systematic evaluation of these effects is essential to de-risk a drug candidate and to accurately interpret its biological activity.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals. We will move beyond simple checklists, explaining the causal logic behind experimental choices and presenting a self-validating system of protocols to build a comprehensive off-target profile. We will compare our hypothetical compound's assessment pathway with that of a well-characterized kinase inhibitor, Dasatinib, to provide a tangible benchmark for data interpretation.

The Strategic Framework for Off-Target Assessment

A thorough investigation of off-target effects is not a single experiment but an integrated workflow. It begins with predictive, high-throughput methods and funnels down to more complex, physiologically relevant assays to confirm and characterize interactions of potential concern.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Cellular Target Engagement & Phenotypic Analysis cluster_2 Phase 3: Profile Synthesis & Safety Assessment Computational Prediction Computational Prediction Kinome Profiling Kinome Profiling Computational Prediction->Kinome Profiling Hypothesis Generation CETSA Cellular Thermal Shift Assay (CETSA) Kinome Profiling->CETSA Identifies Hits for Cellular Validation Phenotypic Screening High-Content Phenotypic Screening Kinome Profiling->Phenotypic Screening Provides Mechanistic Context Data Integration Integrated Off-Target Profile CETSA->Data Integration Confirms Cellular Engagement Phenotypic Screening->Data Integration Unbiased Functional Readout Preclinical Safety Preclinical Safety & Tox Studies Data Integration->Preclinical Safety Informs Safety Monitoring

Caption: Overall workflow for assessing off-target effects.

Phase 1: Predictive Analysis and Broad-Spectrum Screening

The initial phase aims to cast a wide net to identify a broad range of potential interactions using high-throughput and computational methods.

Computational (In Silico) Prediction

Before committing to expensive and time-consuming wet-lab experiments, computational modeling serves as an invaluable first pass.[8] These methods use the 2D and 3D structure of this compound to predict potential binding partners.

  • Rationale: By comparing the compound's structure to vast libraries of known ligands and protein binding pockets, we can generate a ranked list of potential off-targets.[9] This is a cost-effective way to prioritize experimental resources and to form initial hypotheses about the compound's polypharmacology. Platforms like PanScreen combine structure-based modeling with deep learning for automated liability assessment.[10]

  • Methodologies:

    • Ligand-Based Methods: These approaches, such as Similarity Ensemble Approach (SEA), compare the chemical features of the test compound to those of compounds with known biological activities.[9]

    • Structure-Based Methods: Techniques like molecular docking simulate the binding of the compound into the crystal structures of thousands of proteins to predict binding affinity.[10]

Biochemical Kinase Profiling

Given the pyridine carboxamide scaffold, a primary hypothesis is that this compound interacts with protein kinases. Kinome profiling is the most direct and comprehensive method to test this. It involves screening the compound against a large panel of purified kinases to measure its inhibitory activity.

  • Rationale & Causality: Kinases share a structurally conserved ATP binding site, making them susceptible to cross-reactivity. Broad kinase screening is crucial for identifying both the intended target and unintended off-targets, which is pivotal for understanding potential side effects.[11] Service providers like Reaction Biology, AssayQuant, and Oncolines offer panels covering a significant portion of the human kinome.[11][12][13]

  • Experimental Protocol: High-Throughput Kinase Panel Screen

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. A comparator compound, Dasatinib, is prepared similarly.

    • Assay Concentration: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) to maximize the chances of detecting even weak interactions.

    • Kinase Panel Selection: Select a comprehensive panel, such as the Reaction Biology HotSpot™ panel, which covers over 400 kinases.

    • Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase. This is commonly a radiometric assay using ³³P-ATP, where the incorporation of the radioactive phosphate into the substrate is quantified.

    • Execution:

      • The kinase, substrate, and ATP (often at its Km concentration for physiological relevance) are combined in the wells of a microtiter plate.[13]

      • The test compound or vehicle (DMSO) is added.

      • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

      • The reaction is stopped, and the phosphorylated substrate is separated from the free ³³P-ATP.

      • Radioactivity of the substrate is measured using a scintillation counter.

    • Data Analysis: The percentage of remaining kinase activity relative to the vehicle control is calculated. A common threshold for a significant "hit" is >80% inhibition at the screening concentration.

  • Comparative Data Presentation

    The results are typically presented in a table, highlighting the most potently inhibited kinases.

    Kinase Target% Inhibition by this compound (1 µM)% Inhibition by Dasatinib (1 µM)
    Primary Target (Hypothetical) 98% 99%
    ABL125%99%
    SRC30%99%
    LCK15%98%
    c-KIT10%95%
    PDGFRβ5%92%
    Off-Target Hit 1 (Hypothetical) 85% 40%
    Off-Target Hit 2 (Hypothetical) 82% 15%
    ... (other kinases)<10%...

Phase 2: Validating Interactions in a Cellular Context

Biochemical assays with purified proteins are essential but do not account for the complexities of a living cell, such as membrane permeability, intracellular drug concentrations, and protein-protein interactions.[14] Phase 2 focuses on validating the hits from Phase 1 in a more physiologically relevant environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct binding (target engagement) of a compound to its protein target inside intact cells or tissues.[15][16]

  • Rationale & Causality: The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure.[17] This stabilization results in a higher melting temperature. By heating cells treated with a compound and measuring the amount of soluble protein remaining at different temperatures, we can detect this thermal shift, providing direct evidence of target engagement.[15]

G Start Start Treat Treat cells with Compound or Vehicle Start->Treat Heat Heat cell aliquots to a range of temperatures Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Separate Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins Lyse->Separate Quantify Quantify soluble target protein (e.g., Western Blot, Mass Spec) Separate->Quantify Plot Plot % soluble protein vs. Temperature Quantify->Plot End End Plot->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Experimental Protocol: Western Blot-Based CETSA

    • Cell Culture: Culture a relevant cell line (e.g., one that expresses the hypothetical primary target and off-target hits) to near confluence.

    • Compound Treatment: Treat cells with this compound (e.g., at 10x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours.

    • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

    • Western Blotting: Normalize the protein amounts, separate them by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the primary target and the suspected off-target kinases.

    • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the lowest temperature point against temperature to generate melting curves for both vehicle- and compound-treated samples. The difference in the midpoint of these curves (Tₘ) is the thermal shift.

  • Hypothetical Data Summary

    Target ProteinTreatmentMelting Temp (Tₘ)Thermal Shift (ΔTₘ)Interpretation
    Primary TargetVehicle52°C-Baseline
    Cmpd X58°C+6°CStrong Engagement
    Off-Target Hit 1Vehicle55°C-Baseline
    Cmpd X58°C+3°CModerate Engagement
    Non-Target (Control)Vehicle60°C-Baseline
    Cmpd X60°C0°CNo Engagement
Phenotypic Screening

While CETSA confirms binding, it doesn't reveal the functional consequence. Phenotypic screening takes an unbiased approach by observing the global effects of a compound on cell morphology or function.[18][19] This can uncover functional consequences of off-target engagement that were not predicted.[20][21]

  • Rationale & Causality: By using high-content imaging and automated analysis, we can quantify hundreds of cellular features (e.g., cell shape, nuclear size, organelle texture).[22] The "phenotypic fingerprint" of our test compound can be compared to a library of reference compounds with known mechanisms of action. A similar fingerprint suggests a similar mechanism or pathway modulation, potentially revealing unexpected off-target activities.

  • Experimental Protocol: High-Content Imaging Screen

    • Cell Plating: Plate a well-characterized cell line (e.g., U2OS) in multi-well imaging plates (e.g., 384-well).

    • Compound Addition: Add this compound and a panel of reference compounds (including Dasatinib and other kinase inhibitors) at multiple concentrations.

    • Staining: After a set incubation period (e.g., 24 or 48 hours), fix the cells and stain them with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for the nucleus, CellMask for the cytoplasm, and MitoTracker for mitochondria).

    • Image Acquisition: Use a high-content imaging system to automatically capture images of multiple fields in each well across different fluorescent channels.

    • Image Analysis: Employ image analysis software to segment cells and extract a wide range of quantitative features (e.g., >500 features per cell related to morphology, intensity, and texture).

    • Data Analysis: Use machine learning algorithms to compare the multi-dimensional phenotypic profile of the test compound to the reference compounds. Cluster compounds based on the similarity of their induced phenotypes.

  • Interpretation of Comparative Results

    If this compound clusters with, for example, inhibitors of the mTOR pathway rather than just with other ABL/SRC inhibitors like Dasatinib, it would strongly suggest a functional off-target effect on that pathway, warranting further investigation.

Phase 3: Data Integration and Preclinical Safety

The final phase involves synthesizing all collected data to build a holistic off-target profile that can guide further development and inform preclinical safety studies.

  • Integrated Profile: The data from computational predictions, kinome profiling, CETSA, and phenotypic screens are integrated. Hits that are confirmed across multiple orthogonal assays (e.g., a kinase inhibited in the biochemical screen, showing a thermal shift in CETSA, and inducing a relevant phenotype) are prioritized as high-confidence off-targets.

  • Final Comparative Summary

FeatureThis compound (Hypothetical Profile)Dasatinib (Known Profile)[23][24]
Primary Target(s) ABL1 (Potent)ABL1, SRC family kinases (Potent)
Key Off-Targets (Kinases) Off-Target Hit 1, Off-Target Hit 2c-KIT, PDGFRα/β, Ephrin receptors
Cellular Engagement (CETSA) Confirmed for Primary Target and Off-Target Hit 1Confirmed for ABL, SRC, c-KIT, PDGFRβ
Phenotypic Profile Clusters with ABL inhibitors and mTOR inhibitorsClusters with multi-kinase inhibitors affecting proliferation and cell adhesion
Potential Liabilities Potential for mTOR-related metabolic effectsPleural effusion, myelosuppression (linked to c-KIT/PDGFR inhibition)

Conclusion: A Self-Validating Approach to De-Risking Novel Compounds

This guide has outlined a systematic, multi-layered strategy for the preclinical assessment of off-target effects, using the novel molecule this compound as a working example. By progressing from broad, predictive in silico and biochemical screens to targeted cellular validation with CETSA and unbiased functional analysis via phenotypic screening, researchers can build a robust and reliable selectivity profile.

The causality behind this workflow is its self-validating nature: hits from one assay are confirmed or refuted by orthogonal methods, increasing confidence in the final profile. Comparing this profile to that of a well-understood drug like Dasatinib provides essential context, helping to predict potential clinical liabilities and opportunities.[23][25] This comprehensive understanding of a compound's interactions beyond its primary target is not just good scientific practice; it is a prerequisite for successful and safe drug development in the modern era.[3][26]

References

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  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]

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  • Reaction Biology. (n.d.). Kinase Panel Screening. Retrieved from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

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  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Research, Safety, and Environmental Integrity

As laboratory professionals engaged in the intricate work of drug discovery and chemical synthesis, our responsibilities extend beyond the bench. The safe and compliant management of chemical waste is a critical component of our work, safeguarding both personnel and the environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 5-Bromo-N-methylpyridine-2-carboxamide. The procedures outlined here are synthesized from established regulatory frameworks and best practices for handling halogenated pyridine derivatives, ensuring a self-validating system of safety and compliance.

The core principle of this guide is risk mitigation through informed action. This compound, like many substituted pyridine compounds, must be presumed hazardous. Its structure suggests potential for toxicity and environmental persistence if not handled with the rigor it demands. This protocol, therefore, is designed to be a definitive resource for its end-of-life management.

Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its primary hazards based on the toxicological data of structurally similar chemicals, such as other brominated pyridines and carboxamides.[1][2][3] These compounds are typically classified as harmful if swallowed, inhaled, or in contact with skin, and are known to cause serious skin and eye irritation.[1][3][4]

The causality behind these hazards lies in the pyridine ring, a known toxicophore, and the presence of the bromine atom, which increases the compound's lipophilicity and potential for bioaccumulation. Therefore, every interaction with this compound, including its disposal, must be predicated on the assumption that it is a hazardous substance.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O[5]
Molecular Weight 215.05 g/mol [6]
Probable GHS Pictogram Irritant, Acute ToxicityInferred from[1][3]
Probable Hazard Statements Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Inferred from[1][3][4]
Known Incompatibilities Strong oxidizing agents, Strong acids, Strong bases.[7][8][9]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures compliance with the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations for hazardous waste management.[10][11][12]

Step 1: Don Personal Protective Equipment (PPE)

Causality: Direct exposure is the primary risk vector. The selection of PPE is your first and most critical line of defense against dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common standard, but always consult a glove compatibility chart for halogenated organic compounds. For extended handling, consider heavier-duty gloves or double-gloving.[13]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[1]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against incidental contact.[7]

  • Respiratory Protection: All handling of solid waste or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7]

Step 2: Waste Characterization and Segregation

Causality: Improper segregation of chemical waste is a leading cause of laboratory incidents. Brominated pyridines can react violently with incompatible materials.

  • Hazardous Waste Determination: this compound must be classified as a hazardous waste.[14] This determination is required by the EPA and is the foundational step for proper management.[15]

  • Create a Dedicated Waste Stream: Designate a specific, clearly labeled hazardous waste container solely for this compound and associated contaminated materials (e.g., weighing papers, contaminated wipes, gloves).

  • Avoid Incompatibilities: Under no circumstances should this waste be mixed with strong oxidizing agents, strong acids (like nitric acid), or strong bases.[7][8][9] Mixing can lead to exothermic reactions, gas generation, or fire. Store the waste container away from these incompatible chemicals.[7]

Step 3: Waste Accumulation and Container Management

Causality: Proper containment and labeling prevent accidental exposure and ensure the waste can be tracked and handled correctly by environmental services personnel.

  • Container Selection: Use a container made of a compatible material (e.g., high-density polyethylene) that is in good condition and has a secure, sealable lid.[15]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. According to EPA and OSHA standards, the label must include:[16][17][18]

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • An indication of the hazards (e.g., "Toxic," "Irritant") or the appropriate GHS pictograms.[17]

  • Container Status: Keep the waste container closed at all times, except when adding waste.[15] This minimizes the release of vapors and prevents spills.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Causality: SAAs provide a regulated, safe space for the short-term accumulation of hazardous waste at the point of generation, minimizing the risks associated with moving hazardous materials through the facility.

  • Location: The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[15][17]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[15] Once this limit is reached, the container must be moved to the central accumulation area within three days.

  • No Time Limits (with a caveat): While there are generally no time limits for waste accumulation in an SAA (provided the volume is under 55 gallons), laboratories must remove the waste from the lab every twelve months.[10]

Step 5: Final Disposal by Licensed Professionals

Causality: The final treatment of hazardous waste requires specialized facilities and expertise to ensure complete destruction and prevent environmental contamination.

  • Contact Environmental Health & Safety (EH&S): When the waste container is full or is no longer being used, contact your institution's EH&S department to arrange for a pickup.[7]

  • Professional Transport: The waste will be transported from your facility by a licensed hazardous waste hauler.[16][19]

  • Disposal Method: The standard and most effective disposal method for halogenated organic compounds like this compound is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) generated during combustion.[14] Do not attempt to dispose of this chemical via sink or regular trash.

Disposal Workflow Visualization

The following diagram outlines the decision-making and operational workflow for the disposal of this compound.

G cluster_prep Preparation & Handling cluster_accumulate Waste Accumulation cluster_disposal Final Disposal Start Waste Generated PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Characterize Step 2: Characterize as Hazardous Waste PPE->Characterize Segregate Step 2: Segregate from Incompatible Chemicals (Oxidizers, Acids) Characterize->Segregate Container Step 3: Use Compatible, Sealed Container Segregate->Container Label Step 3: Attach Hazardous Waste Label (Name, Hazards) Container->Label SAA Step 4: Store in Designated Satellite Accumulation Area (SAA) Label->SAA Full Container Full or No Longer in Use? SAA->Full Full->SAA No EHS Step 5: Contact EH&S for Pickup Full->EHS Yes Vendor Disposal by Licensed Vendor (High-Temp Incineration) EHS->Vendor End Disposal Complete Vendor->End

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of an accidental release, prompt and correct action is crucial.

  • Spill:

    • Alert personnel in the immediate area and restrict access.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[7]

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[20]

    • Clean the spill area with a detergent solution, followed by water.[13] All cleaning materials must also be disposed of as hazardous waste.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1][13]

    • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][7]

    • In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EH&S department.

This guide provides a comprehensive framework for the responsible disposal of this compound. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the scientific community and the environment.

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  • 5-Bromo-2-methylpyridine-3-carboxamide. AK Scientific, Inc. [URL: https://www.aksci.com/item_detail.php?
  • 5-Bromo-2-methylpyridine | C6H6BrN | CID 1201020. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1201020]
  • 5-bromo-N-butan-2-ylpyridine-2-carboxamide | C10H13BrN2O | CID 62954202. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/62954202]
  • 5-Bromo-N-butylpicolinamide | C10H13BrN2O | CID 26370080. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/26370080]
  • Incompatible Chemicals. Utah State University, Office of Research Environmental Health and Safety. [URL: https://rgs.usu.
  • Chemical Incompatibility Chart. Princeton University, Environmental Health & Safety. [URL: https://ehs.princeton.
  • Table of Incompatible Chemicals. University of Maryland, Environmental Safety, Sustainability and Risk. [URL: https://essr.umd.

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Comprehensive Safety and Handling Guide for 5-Bromo-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Bromo-N-methylpyridine-2-carboxamide. As a Senior Application Scientist, this document synthesizes critical safety data with practical, field-tested procedures to ensure the well-being of laboratory personnel and maintain environmental compliance.

Hazard Identification and Risk Assessment

Based on data from similar brominated pyridine compounds, this compound should be handled as a hazardous substance. The primary anticipated hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[1][4]

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled.[2][3][5]

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing.[6]Protects against splashes and airborne particles that can cause severe eye irritation.[1][3]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are required.[7][8] Latex gloves are not suitable.[8] Gloves should be inspected for integrity before each use and changed frequently.Provides a critical barrier against skin contact, which can cause irritation.[1][3][7]
Body Protection A flame-resistant laboratory coat, fully buttoned, is mandatory.[6][7] For larger quantities or higher-risk procedures, a chemical-resistant apron should be worn over the lab coat.Protects the body from spills and splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]Prevents the inhalation of potentially harmful dust or vapors that can cause respiratory tract irritation.[1][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.

Engineering Controls and Preparation
  • Ventilation: All handling of this compound must be performed in a properly functioning chemical fume hood.[7][8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) should be available in the immediate work area.[9]

Handling Procedure
  • Donning PPE: Before handling the compound, don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use tools like spatulas and weighing paper to minimize direct contact.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Post-Handling: After handling, decontaminate the work area and any equipment used.

Storage
  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][8]

  • Keep the container tightly closed and clearly labeled.[1][10]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: Designate a specific, clearly labeled hazardous waste container for this compound waste.[11] This includes the pure compound, contaminated materials (e.g., gloves, weighing paper), and empty containers.

  • Container Management: The waste container must be made of a compatible material, be in good condition, and have a secure lid.[11]

  • Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal contractor.[10][12] Do not dispose of this chemical in the regular trash or down the drain.[12]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Response Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air immediately.[1][2] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, contain the spill with an inert absorbent material.[13] Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[1] Clean the spill area with a suitable decontaminating agent.
Large Spill Evacuate the area and alert others. Contact your institution's emergency response team.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Verify Fume Hood & Eyewash/Shower Functionality A->B C Don Appropriate PPE B->C D Weighing & Transfer C->D E Solution Preparation D->E K Spill or Exposure Occurs D->K F Reaction/Procedure E->F E->K G Decontaminate Work Area & Equipment F->G F->K H Segregate Hazardous Waste G->H I Store Waste in Labeled, Sealed Container H->I J Arrange for Professional Disposal I->J L Follow Emergency Procedures (Spill/First Aid) K->L M Report Incident L->M

Caption: Workflow for the safe handling of this compound.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET for 5-Bromopyridine-2-carbaldehyde. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

  • American Chemistry Council. Personal Protective Equipment. [Link]

  • Carl ROTH. Pyridine - Safety Data Sheet. [Link]

  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet. [Link]

  • PubChem. 5-Bromo-2-methylpyridine. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 5-Bromo-N-methylpyridine-3-carboxamide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.